6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-5-1-2-6-9-4(7(12)13)3-11(6)10-5/h1-3H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTUZJYQXKFDVLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC(=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383282 | |
| Record name | 6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14714-24-0 | |
| Record name | 6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Structural Elucidation of 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid
For researchers and professionals in drug development, the unambiguous determination of a molecule's structure is a cornerstone of chemical synthesis and medicinal chemistry. This guide provides a comprehensive, in-depth exploration of the techniques and analytical reasoning required to elucidate the structure of 6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid, a heterocyclic compound of significant interest in pharmaceutical and materials science research.[1][2][3] This document moves beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a robust and self-validating approach to structural confirmation.
Introduction to this compound and the Imperative of Structural Verification
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic system frequently employed in the design of bioactive molecules, including kinase inhibitors and agents targeting amyloid plaques.[4] The specific substitution pattern of this compound, featuring a chloro group on the pyridazine ring and a carboxylic acid on the imidazole ring, makes it a valuable intermediate for further chemical modification.[1][5] Given its potential applications, rigorous structural verification is paramount to ensure the integrity of subsequent research and development.
This guide will detail a multi-technique approach to structure elucidation, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and the theoretical application of X-ray crystallography. The synergy between these techniques provides a comprehensive and definitive confirmation of the molecular structure.
The Synergistic Approach to Structure Elucidation
The confirmation of a chemical structure is rarely achieved through a single analytical technique. Instead, it is a process of assembling complementary pieces of evidence, each provided by a different method. The diagram below illustrates the logical workflow for the structural elucidation of this compound, where each technique provides unique and confirmatory information.
Caption: Workflow for the structural elucidation of the target compound.
Mass Spectrometry: Determining the Molecular Formula
Expertise & Experience: Mass spectrometry is the first-line technique to confirm the molecular weight and elemental composition of a synthesized compound. This non-destructive technique provides the foundational data upon which the rest of the structural puzzle is built.[6]
Predicted Mass Spectrum Data: For this compound (C₇H₄ClN₃O₂), the expected high-resolution mass spectrum (HRMS) would show a characteristic isotopic pattern for the molecular ion [M+H]⁺ due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
| Ion | Calculated m/z (³⁵Cl) | Calculated m/z (³⁷Cl) | Expected Ratio |
| [M+H]⁺ | 198.0070 | 200.0041 | ~3:1 |
| [M+Na]⁺ | 220.9890 | 222.9860 | ~3:1 |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.
-
Analysis Mode: Operate in positive ion mode to detect protonated species like [M+H]⁺.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.
-
Data Analysis: Compare the observed m/z values and the isotopic pattern with the theoretical values for the proposed formula C₇H₄ClN₃O₂. The high resolution allows for the confirmation of the elemental composition to within a few parts per million (ppm).
Trustworthiness: The observation of the correct molecular weight and the characteristic 3:1 isotopic pattern for chlorine provides strong evidence for the presence of one chlorine atom and validates the proposed elemental composition.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[6] For our target compound, we expect to see characteristic absorptions for the carboxylic acid and the aromatic heterocyclic system.
Predicted IR Absorption Bands:
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Comments |
| Carboxylic Acid O-H | Stretching | 2500-3300 (broad) | Very characteristic broad absorption due to hydrogen bonding. |
| Carboxylic Acid C=O | Stretching | 1710-1760 | Position depends on conjugation and hydrogen bonding. |
| Aromatic C-H | Stretching | ~3100 | |
| Aromatic C=C and C=N | Stretching | 1450-1650 | A series of sharp bands characteristic of the heteroaromatic ring system. |
| C-Cl | Stretching | 600-800 |
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups of the proposed structure. The presence of the broad O-H stretch and the strong C=O stretch would be primary indicators of the carboxylic acid moiety.
Trustworthiness: The simultaneous observation of the broad O-H band, the C=O stretch, and the fingerprint region bands for the aromatic system provides a self-validating confirmation of the key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
Expertise & Experience: NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule.[6] By analyzing ¹H and ¹³C NMR spectra, along with 2D correlation experiments, a complete picture of the molecular skeleton can be constructed.
Predicted ¹H NMR Spectrum (in DMSO-d₆): The ¹H NMR spectrum is expected to show signals for the four protons of the molecule.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H3 | ~8.2-8.4 | Singlet | - | 1H |
| H7 | ~7.4-7.6 | Doublet | ~9.5 | 1H |
| H8 | ~8.0-8.2 | Doublet | ~9.5 | 1H |
| COOH | ~13.0-14.0 | Broad Singlet | - | 1H |
-
Rationale: The protons on the pyridazine ring (H7 and H8) are expected to be doublets due to coupling to each other. The proton on the imidazole ring (H3) will be a singlet. The carboxylic acid proton will be a broad singlet at a very downfield chemical shift, which disappears upon D₂O exchange.
Predicted ¹³C NMR Spectrum (in DMSO-d₆): The ¹³C NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | ~160-165 |
| C2 | ~140-145 |
| C3 | ~115-120 |
| C6 | ~145-150 |
| C7 | ~120-125 |
| C8 | ~130-135 |
| C9a (bridgehead) | ~140-145 |
-
Rationale: The carboxyl carbon will be the most downfield signal. The carbons of the heterocyclic rings will appear in the aromatic region. The carbon atom bonded to chlorine (C6) will be significantly affected.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
(Optional but recommended) Acquire 2D correlation spectra such as COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) to definitively assign all signals and confirm connectivity.
-
-
Data Analysis:
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to determine proton-proton connectivities.
-
Assign the ¹³C NMR signals based on chemical shifts and correlations from 2D NMR data.
-
Caption: Key NMR correlations for structure confirmation.
Trustworthiness: The combination of ¹H and ¹³C NMR data, especially when supported by 2D experiments, provides an unambiguous map of the atomic connectivity, leaving little doubt about the overall structure.
X-ray Crystallography: The Definitive Proof
Expertise & Experience: When a suitable single crystal can be grown, X-ray crystallography provides the "gold standard" for structure determination. It yields a three-dimensional model of the molecule, confirming not only the connectivity but also the bond lengths, bond angles, and stereochemistry.[6]
Hypothetical Outcome: An X-ray crystal structure of this compound would definitively show the planar imidazo[1,2-b]pyridazine ring system, with the chlorine atom at the 6-position and the carboxylic acid group at the 2-position. It would also reveal intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups of adjacent molecules in the crystal lattice.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound, typically by slow evaporation of a saturated solution in a suitable solvent or solvent system.
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head.
-
Data Collection: Place the crystal in a diffractometer and collect diffraction data by irradiating it with a monochromatic X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to obtain the final crystal structure.
Trustworthiness: An X-ray crystal structure is considered definitive proof of a molecule's structure.
Conclusion: A Consolidated and Validated Structural Assignment
The structural elucidation of this compound is achieved through a systematic and synergistic application of modern analytical techniques. Mass spectrometry confirms the molecular formula, IR spectroscopy identifies the key functional groups, and NMR spectroscopy provides a detailed map of the atomic connectivity. While X-ray crystallography offers the ultimate confirmation, a combination of the other three techniques can provide a highly confident structural assignment. This rigorous, multi-faceted approach ensures the scientific integrity of any research or development activities that utilize this important chemical entity.
References
- 1. abbotshill.herts.sch.uk [abbotshill.herts.sch.uk]
- 2. This compound [oakwoodchemical.com]
- 3. InterContinental | Virtual tour generated by Panotour [warszawa.intercontinental.com]
- 4. chemimpex.com [chemimpex.com]
- 5. rsc.org [rsc.org]
- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
The Strategic Core: A Technical Guide to 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic Acid in Modern Drug Discovery
Abstract
This technical guide provides an in-depth analysis of 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid (CAS No. 14714-24-0), a heterocyclic building block of significant interest in medicinal chemistry. We will dissect its physicochemical properties, provide a validated synthesis methodology, and explore its pivotal role as a strategic scaffold in the development of targeted therapeutics. The primary focus will be on its application in the synthesis of potent kinase inhibitors, illustrating its importance for researchers, scientists, and drug development professionals. This document moves beyond a simple datasheet to explain the causality behind its utility and provides actionable insights for its application in contemporary research.
Introduction: The Imidazo[1,2-b]pyridazine Scaffold
In the landscape of medicinal chemistry, the discovery and optimization of molecular scaffolds that can be readily functionalized to interact with specific biological targets is a cornerstone of progress. The imidazo[1,2-b]pyridazine core is one such "privileged" structure. Its rigid, bicyclic nature and the strategic placement of nitrogen atoms provide an excellent framework for creating ligands with high affinity and selectivity.
This compound is not typically an end-product therapeutic itself. Instead, its value lies in its identity as a key intermediate.[1] The chloro-substituent at the 6-position serves as a versatile handle for introducing diversity through cross-coupling reactions, while the carboxylic acid at the 2-position allows for amide bond formation, enabling the exploration of vast chemical space.[2] This dual functionality makes it an exceptionally valuable starting material for constructing libraries of compounds aimed at complex targets like protein kinases.[1]
Physicochemical & Safety Profile
A thorough understanding of a compound's physical and safety properties is a non-negotiable prerequisite for its use in a research setting.
Physicochemical Data
The key properties of this compound are summarized below. These values are critical for designing reaction conditions, purification strategies, and formulation studies.
| Property | Value | Source |
| CAS Number | 14714-24-0 | [3] |
| Molecular Formula | C₇H₄ClN₃O₂ | [3] |
| Molecular Weight | 197.58 g/mol | |
| Melting Point | 248-249 °C | [3] |
| Physical Form | Solid | [3] |
| InChI Key | HTUZJYQXKFDVLT-UHFFFAOYSA-N | [3] |
| Storage Temperature | 4 °C | [3] |
Chemical Structure
Caption: Chemical structure of this compound.
Safety & Handling
As a laboratory chemical, this compound must be handled with appropriate precautions. The following information is synthesized from available Safety Data Sheets (SDS).[4][5]
-
Hazard Pictogram:
-
GHS07 (Harmful)[3]
-
-
Signal Word: Warning[3]
-
Hazard Statements:
-
Precautionary Measures:
-
Prevention: Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area and avoid breathing dust. Wash skin thoroughly after handling.[4]
-
Response: If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes. If inhaled, remove person to fresh air. Call a poison center or doctor if you feel unwell.[4]
-
Storage: Store in a well-ventilated place. Keep container tightly closed and store locked up.[4]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[4]
-
Synthesis and Methodology
The synthesis of the imidazo[1,2-b]pyridazine core is a well-established process, typically involving the condensation of a 3-aminopyridazine with a 1,3-dielectrophilic species. For the title compound, a two-step synthesis starting from commercially available materials is the most efficient route.
Synthetic Workflow Diagram
Caption: Two-step synthesis of the target compound.
Experimental Protocol
This protocol describes the synthesis of the ethyl ester intermediate, followed by its hydrolysis to the final carboxylic acid.
Step 1: Synthesis of Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate [6]
-
Reagents & Setup: To a suspension of 6-chloropyridazin-3-amine (10.0 g, 77 mmol) in ethanol (30 mL) in a round-bottom flask equipped with a magnetic stirrer, cool the mixture to 0 °C using an ice bath.
-
Addition: Slowly add a solution of ethyl 3-bromo-2-oxopropanoate (20.07 g, 93 mmol) in ethanol (5 mL) to the cooled suspension.
-
Causality Note: The reaction is initiated by the nucleophilic attack of the exocyclic amino group of the pyridazine onto the most electrophilic carbonyl carbon of the bromopyruvate. The cooling controls the initial exothermic reaction.
-
-
Cyclization: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 15 minutes. Then, heat the reaction mixture to 80 °C for 30 minutes to drive the intramolecular cyclization and dehydration, forming the fused bicyclic system.
-
Workup & Isolation: Cool the mixture to room temperature. The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold ethanol.
-
Purification: Suspend the crude solid in a saturated aqueous NaHCO₃ solution and stir for 30 minutes to neutralize any remaining acidic byproducts. Collect the solid again by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the pure ethyl ester.
Step 2: Hydrolysis to this compound
-
Saponification: Suspend the ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate (e.g., 1.0 eq) in a mixture of a suitable solvent like THF or methanol and an aqueous solution of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (e.g., 1.5-2.0 eq).
-
Reaction Monitoring: Stir the mixture at room temperature. The progress of the hydrolysis can be monitored by Thin Layer Chromatography (TLC) until the starting ester is fully consumed.
-
Acidification: Once the reaction is complete, cool the mixture in an ice bath and carefully acidify it with a dilute acid (e.g., 1N HCl) to a pH of approximately 2-3.
-
Causality Note: Acidification protonates the carboxylate salt formed during saponification, causing the desired carboxylic acid to precipitate out of the aqueous solution due to its lower solubility.
-
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water to remove residual salts, and dry under vacuum to obtain the final product, this compound.
Mechanism of Action & Applications in Drug Discovery
The true utility of this compound is realized in its derivatives. The scaffold has been instrumental in the development of inhibitors for several key protein kinases implicated in cancer and inflammatory diseases.
Role as a Kinase Inhibitor Scaffold
Kinases are crucial nodes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases. The imidazo[1,2-b]pyridazine core is an effective "hinge-binding" motif, capable of forming key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition. Derivatives of the title compound have shown potent activity against:
-
Bruton's Tyrosine Kinase (BTK): A key mediator in the B-cell receptor (BCR) signaling pathway, crucial for the proliferation and survival of malignant B-cells.[7][8]
-
PI3K/mTOR: Central regulators of cell growth, proliferation, and survival. Dual inhibitors are sought after for cancer therapy.[9][10][11]
-
Tyrosine Kinase 2 (Tyk2): A member of the JAK family, involved in cytokine signaling in autoimmune and inflammatory diseases.[12]
-
Tropomyosin Receptor Kinases (TRKs): Drivers of various cancers through gene fusions.[13]
-
Transforming Growth Factor-β Activated Kinase (TAK1): Implicated in the progression of multiple myeloma.[14]
Featured Pathway: BTK Inhibition in B-Cell Malignancies
The BCR pathway is constitutively active in many B-cell cancers, leading to uncontrolled proliferation. BTK is a critical enzyme in this cascade. Inhibitors based on the imidazo[1,2-b]pyridazine scaffold can block this signaling, leading to therapeutic benefit.[3][7]
Caption: Role of the scaffold in inhibiting the BTK signaling pathway.
Conclusion
This compound represents a quintessential example of a strategic molecular building block in modern drug discovery. While possessing no significant intrinsic biological activity itself, its true power is unlocked through synthetic elaboration. Its dual points for functionalization allow for the systematic and efficient construction of compound libraries targeting critical disease pathways, most notably protein kinases. The robust synthesis and versatile reactivity of this scaffold ensure its continued relevance and application in the ongoing quest for novel, targeted therapeutics.
References
- 1. InterContinental | Virtual tour generated by Panotour [warszawa.intercontinental.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. assets.ctfassets.net [assets.ctfassets.net]
- 5. research.uniupo.it [research.uniupo.it]
- 6. ETHYL 6-CHLOROIMIDAZO[1,2-B]PYRIDAZINE-2-CARBOXYLATE | 64067-99-8 [chemicalbook.com]
- 7. Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of imidazo[1,2- b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid: Properties, Synthesis, and Applications
Abstract
6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid is a pivotal heterocyclic compound that has garnered significant attention in medicinal chemistry and drug discovery. Its unique bicyclic structure, featuring an imidazo[1,2-b]pyridazine core, serves as a privileged scaffold for the development of potent and selective therapeutic agents.[1] The strategic placement of a chlorine atom at the 6-position and a carboxylic acid at the 2-position provides two distinct and versatile handles for synthetic modification, enabling the exploration of vast chemical space. This guide provides a comprehensive overview of its core physical and chemical properties, spectroscopic signature, synthetic routes, and critical role as a building block for novel pharmaceuticals, particularly kinase inhibitors.
Molecular Structure and Chemical Identity
The foundational aspect of any chemical entity is its structure, which dictates its reactivity and potential biological interactions. The molecule consists of a fused imidazole and pyridazine ring system, which is a bioisostere of purine and other significant nitrogen-containing heterocycles.
Caption: Chemical structure of this compound.
This compound's identity is firmly established by its unique identifiers and core physicochemical properties, summarized below.
| Property | Value | Source(s) |
| CAS Number | 14714-24-0 | [2][3][4] |
| Molecular Formula | C₇H₄ClN₃O₂ | [3][4] |
| Molecular Weight | 197.58 g/mol | [3][4] |
| Appearance | Solid | [5] |
| Melting Point | 248 °C | [3] |
| Predicted pKa | 4.21 ± 0.30 | [5] |
| Solubility | Soluble in DMF, DMSO | [5] |
| Storage | 2-8°C under inert gas | [5] |
Physicochemical Properties and Rationale
The physicochemical properties of a compound are critical for its handling, formulation, and behavior in biological systems.
-
Melting Point : The high melting point of 248 °C is indicative of a stable, crystalline solid structure, likely influenced by intermolecular hydrogen bonding via the carboxylic acid group and dipole-dipole interactions from the heterocyclic core.[3]
-
Solubility : Its solubility in polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) is a key practical advantage, facilitating its use in a wide range of organic reactions and in stock solutions for high-throughput screening and in vitro biological assays.[5]
-
pKa : The predicted pKa of 4.21 suggests that the carboxylic acid is a moderately strong acid, comparable to benzoic acid.[5] This property is crucial as it determines the ionization state of the molecule at physiological pH, which in turn affects its solubility, membrane permeability, and ability to interact with biological targets.
Spectroscopic Characterization
While specific spectra for this compound are not publicly available, its structure allows for the confident prediction of key spectroscopic features essential for its identification and quality control.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The spectrum is expected to show distinct signals in the aromatic region (typically 7.0-9.0 ppm) for the protons on the imidazopyridazine core. A broad singlet, often downfield (>10 ppm), would be characteristic of the acidic carboxylic acid proton.[6]
-
¹³C NMR : The carboxyl carbon is expected to appear significantly downfield, typically in the 165-185 δ range.[6] Other aromatic carbons of the heterocyclic system would resonate in the 110-150 δ range.
-
-
Infrared (IR) Spectroscopy :
-
A very broad O-H stretching band from the carboxylic acid's hydrogen-bonded dimer is expected between 2500-3300 cm⁻¹.[6]
-
A sharp and strong carbonyl (C=O) stretching absorption should appear around 1710 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid.[6] Conjugation with the imidazo ring may shift this frequency slightly.
-
-
Mass Spectrometry (MS) :
-
Mass spectrometry is used to confirm the molecular weight (197.58 g/mol ). High-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming the elemental composition of C₇H₄ClN₃O₂. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a definitive feature, showing a characteristic M+2 peak with about one-third the intensity of the molecular ion peak.
-
Synthesis and Chemical Reactivity
This compound is primarily valued as a synthetic intermediate. Its reactivity is dominated by the two functional groups: the carboxylic acid and the C6-chloro substituent.
General Synthetic Pathway
The imidazo[1,2-b]pyridazine scaffold is commonly synthesized via the cyclocondensation of a 3-aminopyridazine derivative with an α-haloketone or a related three-carbon electrophile. For the title compound, a plausible synthetic route involves the hydrolysis of the corresponding ester, which is often easier to synthesize and purify.
Caption: Generalized synthetic workflow for the target compound.
This approach leverages commercially available starting materials to construct the core heterocyclic system, followed by a standard deprotection step to yield the final carboxylic acid.
Key Chemical Reactions
The true utility of this molecule lies in its capacity for diversification. The chloro and carboxylic acid groups serve as orthogonal synthetic handles.
-
Amide Coupling : The carboxylic acid is readily converted into amides using standard coupling reagents (e.g., HATU, BOP, EDC/HOBt). This is a cornerstone reaction in medicinal chemistry for introducing a wide variety of substituents to modulate potency, selectivity, and pharmacokinetic properties.
-
Suzuki Cross-Coupling : The chlorine atom at the C6 position is activated towards palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[7][8] This allows for the efficient introduction of aryl or heteroaryl groups, a common strategy for targeting hydrophobic pockets in enzymes like kinases.[7]
Caption: Key diversification reactions of the core scaffold.
Applications in Drug Discovery
The imidazo[1,2-b]pyridazine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in potent kinase inhibitors.[1] this compound is a key intermediate used to synthesize compounds targeting a range of diseases, primarily cancer and inflammatory disorders.[9][10]
-
Kinase Inhibitors : Numerous publications describe the use of this scaffold to develop inhibitors for critical oncology and immunology targets:
-
Mps1 (TTK) Kinase : Derivatives have shown extremely potent and selective inhibition of Mps1 kinase, with remarkable antiproliferative activity against various cancer cell lines.[11]
-
Tyk2 JH2 : Imidazo[1,2-b]pyridazine analogs have been identified as potent, selective, and orally active inhibitors of the Tyk2 pseudokinase domain, with applications in autoimmune diseases.[12]
-
PI3K/mTOR : The scaffold has been optimized to create dual PI3K/mTOR inhibitors for the treatment of conditions like idiopathic pulmonary fibrosis (IPF).[13]
-
Bruton's Tyrosine Kinase (BTK) : A derivative, TM471-1, demonstrated potent and highly selective irreversible BTK inhibition and advanced into Phase I clinical trials for B cell malignancies.[14]
-
-
Other Therapeutic Areas : Beyond kinase inhibition, the scaffold has been explored for antihistaminic, antiparasitic, and antibacterial activities.[1][2][15]
Exemplar Experimental Protocol: Amide Coupling
To illustrate its practical application, the following is a representative, field-proven protocol for an amide coupling reaction.
Objective: To synthesize N-benzyl-6-chloroimidazo[1,2-b]pyridazine-2-carboxamide.
Methodology:
-
Dissolution: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq). Dissolve in anhydrous DMF.
-
Activation: Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature for 15-20 minutes. The formation of the activated ester is often accompanied by a slight color change.
-
Nucleophilic Addition: Add benzylamine (1.05 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Work-up: Upon completion, pour the reaction mixture into water. A precipitate of the product should form. If not, extract the aqueous phase with a suitable organic solvent like Ethyl Acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure amide.
-
Characterization: Confirm the structure and purity of the final product using NMR and Mass Spectrometry.
Conclusion
This compound is more than a mere chemical reagent; it is a strategic platform for innovation in drug discovery. Its robust physicochemical properties, well-defined spectroscopic profile, and, most importantly, its versatile and orthogonal chemical handles make it an invaluable building block. The demonstrated success of its derivatives, particularly in the highly competitive field of kinase inhibitor development, underscores the power and potential of the imidazo[1,2-b]pyridazine scaffold. As researchers continue to tackle complex diseases, this compound and its analogs will undoubtedly remain central to the quest for novel and effective therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 14714-24-0 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. This compound [oakwoodchemical.com]
- 5. This compound CAS#: 14714-24-0 [m.chemicalbook.com]
- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. abbotshill.herts.sch.uk [abbotshill.herts.sch.uk]
- 10. chemimpex.com [chemimpex.com]
- 11. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine [mdpi.com]
The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Core in Modern Drug Discovery
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-b]pyridazine core, a nitrogen-containing fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. This guide provides an in-depth technical overview of the significant biological activities of imidazo[1,2-b]pyridazine derivatives, focusing on their anticancer, anti-inflammatory, antiviral, and antibacterial properties. We will delve into the causality behind experimental designs, provide detailed protocols for key assays, and visualize the complex signaling pathways modulated by these versatile compounds.
I. The Versatility of the Imidazo[1,2-b]pyridazine Core: A Gateway to Diverse Biological Activities
The unique electronic and steric properties of the imidazo[1,2-b]pyridazine nucleus make it an ideal starting point for the design of potent and selective therapeutic agents. The arrangement of nitrogen atoms facilitates hydrogen bonding and other non-covalent interactions within the active sites of various enzymes and receptors. Furthermore, the scaffold's multiple substitution points allow for fine-tuning of physicochemical properties, such as solubility and metabolic stability, which are critical for drug development. This inherent versatility has led to the discovery of imidazo[1,2-b]pyridazine derivatives with a wide spectrum of biological activities.[1]
II. Anticancer Activity: Targeting the Kinome and Beyond
A significant portion of research on imidazo[1,2-b]pyridazine derivatives has focused on their potential as anticancer agents.[1] Many of these compounds exert their effects by inhibiting protein kinases, enzymes that play a crucial role in cell signaling pathways controlling proliferation, survival, and differentiation.
Mechanism of Action: Potent Kinase Inhibition
Imidazo[1,2-b]pyridazine derivatives have been identified as potent inhibitors of several key kinases implicated in cancer, including:
-
Bruton's Tyrosine Kinase (BTK): Crucial for B-cell development and survival, making it a key target in B-cell malignancies.[2][3][4][5]
-
Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs): Implicated in cell cycle regulation and neurodevelopment.[6][7][8][9][10]
-
Monopolar spindle 1 (Mps1) kinase: A key regulator of the spindle assembly checkpoint, a critical process for accurate chromosome segregation during cell division.[11][12][13]
-
IκB kinase β (IKKβ): A central component of the NF-κB signaling pathway, which is often constitutively active in cancer, promoting inflammation and cell survival.[14][15][16][17]
-
Glycogen Synthase Kinase-3β (GSK-3β): Involved in a multitude of cellular processes, including metabolism, cell survival, and neurodevelopment.[18][19][20][21]
-
PIM Kinases: A family of serine/threonine kinases that regulate cell survival and proliferation.[22]
-
Transforming growth factor-β activated kinase (TAK1): A key mediator in inflammatory and stress-response pathways.[23]
-
PI3K/mTOR: A central signaling pathway that regulates cell growth, proliferation, and survival.[24]
The following diagram illustrates the inhibition of the BTK signaling pathway by an imidazo[1,2-b]pyridazine derivative.
Caption: Inhibition of the BTK signaling pathway.
Quantitative Data: Anticancer Potency
The anticancer activity of imidazo[1,2-b]pyridazine derivatives is often evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Compound/Series | Target/Cell Line | IC50 (nM) | Reference |
| Compound 22 | BTK | 1.3 | [2][3][4] |
| Compound 27f | Mps1 (cellular) | 0.70 | [11][12] |
| Compound 27f | A549 (lung cancer) | 6.0 | [11][12] |
| Imidazo[1,2-a]pyridine 12b | Hep-2 (laryngeal cancer) | 11,000 | [25][26] |
| Imidazo[1,2-a]pyridine 12b | HepG2 (liver cancer) | 13,000 | [25][26] |
| Imidazo[1,2-a]pyridine 12b | MCF-7 (breast cancer) | 11,000 | [25][26] |
| Imidazo[1,2-a]pyridine 12b | A375 (melanoma) | 11,000 | [25][26] |
| Imidazo[1,2-a]pyridine 6h | MDA-MB-231 (breast cancer) | 24,720 | [27] |
| Imidazo[1,2-a]pyridine 6a | MDA-MB-231 (breast cancer) | 38,900 | [27] |
| Imidazo[1,2-b]pyridazine 26 | TAK1 | 55 | [23] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow Diagram:
Caption: MTT Assay Workflow for Cytotoxicity Assessment.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the imidazo[1,2-b]pyridazine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth, using a dose-response curve fitting software.
III. Anti-inflammatory Activity: Modulating Inflammatory Cascades
Chronic inflammation is a hallmark of many diseases, including autoimmune disorders and cancer. Imidazo[1,2-b]pyridazine derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.[1]
Mechanism of Action: Inhibition of Pro-inflammatory Enzymes and Cytokines
The anti-inflammatory effects of these compounds are often attributed to the inhibition of enzymes like IKKβ, which leads to the downregulation of the pro-inflammatory NF-κB signaling pathway.[14][15][16][17] Additionally, some derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-17A.[14][28][29]
The following diagram depicts the role of IKKβ in the NF-κB signaling pathway and its inhibition by imidazo[1,2-b]pyridazine derivatives.
Caption: Inhibition of the IKKβ/NF-κB signaling pathway.
In Vivo Efficacy: Carrageenan-Induced Paw Edema Model
The anti-inflammatory activity of imidazo[1,2-b]pyridazine derivatives has been demonstrated in vivo using the carrageenan-induced paw edema model in rodents, a classic model of acute inflammation.[30]
| Compound/Dose | Time Post-Carrageenan | % Inhibition of Edema | Reference |
| Acidic phenyl derivatives | 3 hours | Significant reduction | [30] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay evaluates the ability of a compound to reduce acute inflammation.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize male Wistar rats (150-200 g) for at least one week before the experiment.
-
Compound Administration: Administer the imidazo[1,2-b]pyridazine derivative or vehicle (e.g., saline, carboxymethyl cellulose) orally or intraperitoneally. A standard anti-inflammatory drug (e.g., indomethacin) should be used as a positive control.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
IV. Antiviral and Antibacterial Activities: Expanding the Therapeutic Horizon
Beyond their anticancer and anti-inflammatory properties, imidazo[1,2-b]pyridazine derivatives have also shown promise as antiviral and antibacterial agents.[1]
Antiviral Activity
Certain imidazo[1,2-b]pyridazine derivatives have demonstrated activity against a range of viruses, including human coronaviruses.[31] The mechanism of action for their antiviral effects is still under investigation but may involve the inhibition of viral proteases or other essential viral enzymes.
| Compound/Series | Virus | EC50 (µM) | Reference |
| Imidazo[1,2-a]pyrazine 3b | Human coronavirus 229E | 56.96 | [31] |
| Imidazole derivative 5a | Influenza A virus | 0.3 | [32] |
| Imidazole derivative 5b | Influenza A virus | 0.4 | [32] |
Experimental Protocol: Plaque Reduction Assay
This assay is used to quantify the reduction in viral infectivity in the presence of an antiviral compound.
Step-by-Step Methodology:
-
Cell Monolayer Preparation: Seed a confluent monolayer of host cells (e.g., Vero cells) in 6-well plates.
-
Virus and Compound Incubation: Prepare serial dilutions of the imidazo[1,2-b]pyridazine derivative. Mix each dilution with a known amount of virus (e.g., 100 plaque-forming units).
-
Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixture. Allow the virus to adsorb for 1-2 hours.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of the virus.
-
Incubation: Incubate the plates for 2-4 days until visible plaques (zones of cell death) are formed.
-
Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value, the concentration of the compound that reduces the number of plaques by 50%.
Antibacterial Activity
Several imidazo[1,2-b]pyridazine derivatives have exhibited activity against both Gram-positive and Gram-negative bacteria.[33] Their mechanism of action is thought to involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane.
| Compound/Series | Bacteria | MIC (µg/mL) | Reference |
| Imidazo[4,5-b]pyridine 6 | Bacillus cereus | >0.07 | [34] |
| Imidazo[4,5-b]pyridine 6 | Escherichia coli | >0.315 | [34] |
| Diarylurea Pyridazinone 10h | Staphylococcus aureus | 16 | [33] |
| Chloro Pyridazine derivatives | Escherichia coli | 0.892–3.744 | [33] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Methodology:
-
Bacterial Culture Preparation: Grow the bacterial strain of interest in a suitable broth medium overnight.
-
Compound Dilution: Prepare serial dilutions of the imidazo[1,2-b]pyridazine derivative in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with a standardized bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
V. Conclusion and Future Directions
The imidazo[1,2-b]pyridazine scaffold has proven to be a remarkably versatile platform for the development of novel therapeutic agents with a wide range of biological activities. The extensive research into their anticancer, anti-inflammatory, antiviral, and antibacterial properties has yielded several promising lead compounds. The ability to systematically modify the core structure allows for the optimization of potency, selectivity, and pharmacokinetic properties.
Future research in this area should focus on:
-
Elucidating detailed mechanisms of action: A deeper understanding of how these compounds interact with their biological targets will facilitate the design of more potent and selective inhibitors.
-
Structure-based drug design: Utilizing co-crystal structures of imidazo[1,2-b]pyridazine derivatives bound to their target proteins will enable more rational and efficient lead optimization.
-
Exploring novel biological targets: The broad spectrum of activity suggests that these compounds may interact with other, as-yet-unidentified biological targets, opening up new therapeutic possibilities.
-
In vivo efficacy and safety studies: Promising lead compounds need to be rigorously evaluated in preclinical animal models to assess their therapeutic potential and safety profiles.
The continued exploration of the rich chemical space around the imidazo[1,2-b]pyridazine core holds great promise for the discovery of next-generation therapies for a variety of human diseases.
VI. References
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
References
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - Discovery of Imidazo[1,2âb]pyridazine Derivatives as Potent and Highly Selective Irreversible Brutonâs Tyrosine Kinase (BTK) Inhibitors - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 5. Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. | Semantic Scholar [semanticscholar.org]
- 6. Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. — Nuffield Department of Medicine [ndm.ox.ac.uk]
- 7. Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 9. Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases -ORCA [orca.cardiff.ac.uk]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 11. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Collection - Discovery of Imidazo[1,2âb]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 13. Document: Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antipr... - ChEMBL [ebi.ac.uk]
- 14. Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 3: exploration of effective compounds in arthritis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Collection - Design, StructureâActivity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2âb]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 21. Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 27. Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. researchgate.net [researchgate.net]
- 30. Research on heterocyclic compounds. XXVI. Antiinflammatory and related activities of some 2-phenylimidazo[1,2-b]pyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 33. benchchem.com [benchchem.com]
- 34. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study [mdpi.com]
Pharmacological profile of 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid
An In-Depth Technical Guide to the Pharmacological Profile of 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid
Introduction: The Privileged Scaffold of Imidazo[1,2-b]pyridazine
The imidazo[1,2-b]pyridazine ring system is a notable heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities.[1] This fused bicyclic system serves as a core structure for a multitude of pharmacologically active agents.[1] Its derivatives have been investigated for a wide range of therapeutic applications, including oncology, and autoimmune and inflammatory diseases.[2][3] Within this promising class of compounds, this compound emerges as a crucial intermediate and a subject of significant research interest.[4][5] Its unique structural features, namely the electron-withdrawing chloro group at the 6-position and the carboxylic acid moiety at the 2-position, make it a valuable building block for synthesizing novel therapeutic agents with potentially enhanced efficacy and selectivity.[5][6] This guide provides a comprehensive overview of the pharmacological profile of this compound, delving into its synthesis, mechanism of action, and therapeutic potential, grounded in preclinical evidence and established experimental protocols.
Chemical Profile and Synthesis
Molecular Structure and Properties:
-
IUPAC Name: this compound
-
Appearance: Solid
-
Melting Point: 248 °C[9]
The presence of the chloro group enhances the reactivity of the scaffold, making it a versatile intermediate for further functionalization through metal-catalyzed cross-coupling reactions.[1][5] The carboxylic acid group provides a handle for forming amides, esters, and other derivatives, while also potentially influencing solubility and target engagement through hydrogen bonding.[10]
Synthetic Strategy: A Generalized Approach
The synthesis of this compound and its derivatives often involves a multi-step sequence. A common strategy is the hydrolysis of a corresponding ester precursor, which itself is synthesized from commercially available starting materials.[3][6]
Caption: General synthetic workflow for this compound and its amide derivatives.
Experimental Protocol: Synthesis of Imidazo[1,2-b]pyridazine Carboxamides
The following protocol is a representative example for the synthesis of amide derivatives starting from the carboxylic acid, a common subsequent step in drug discovery campaigns.[3]
-
Acid to Amide Coupling (General Procedure):
-
Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF).
-
Add a coupling agent, for example, HATU (1.1 eq), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
-
Pharmacological Profile: A Multi-Target Scaffold
The imidazo[1,2-b]pyridazine core is a "privileged scaffold" that can be tailored to interact with a variety of biological targets, primarily within the kinome. The specific substitutions at the C2 and C6 positions are critical in determining the potency and selectivity of these compounds.
Mechanism of Action and Primary Targets
Derivatives of the imidazo[1,2-b]pyridazine scaffold have demonstrated potent inhibitory activity against several key protein kinases implicated in disease pathogenesis.
-
PI3K/mTOR Dual Inhibition: Certain derivatives act as potent dual inhibitors of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[10][11] These enzymes are central components of a signaling pathway that regulates cell growth, proliferation, and survival. The carboxylic acid group can form crucial hydrogen bond interactions with key residues like Arg770 and Gln859 in the PI3Kα binding pocket, while the core scaffold interacts with Val851.[10]
-
Mps1 (TTK) Kinase Inhibition: The monopolar spindle 1 (Mps1) kinase is a critical regulator of the spindle assembly checkpoint and a target in oncology.[2] Optimized imidazo[1,2-b]pyridazine derivatives have shown extremely potent and selective Mps1 inhibition, leading to significant antiproliferative activity in various cancer cell lines.[2]
-
Tyk2 (Tyrosine Kinase 2) Inhibition: As a member of the Janus kinase (JAK) family, Tyk2 is involved in cytokine signaling pathways that are central to autoimmune and inflammatory diseases.[3] Imidazo[1,2-b]pyridazine derivatives have been developed as potent and selective inhibitors of the Tyk2 pseudokinase (JH2) domain, effectively blocking downstream signaling.[3]
-
Bruton's Tyrosine Kinase (BTK) Inhibition: BTK is a crucial enzyme in the B cell receptor signaling pathway, making it a prime target for B cell malignancies.[12] Covalent inhibitors based on the imidazo[1,2-b]pyridazine scaffold have been developed, showing potent BTK inhibition and leading to complete tumor regression in preclinical models.[12]
Caption: Simplified PI3K/mTOR signaling pathway and the inhibitory action of imidazo[1,2-b]pyridazine derivatives.
Pharmacodynamics and Therapeutic Potential
The diverse mechanisms of action translate into a broad range of potential therapeutic applications.
-
Oncology: By inhibiting kinases like PI3K, mTOR, Mps1, and BTK, these compounds can disrupt cancer cell proliferation, survival, and migration.[2][12] Preclinical studies have shown significant tumor growth inhibition in xenograft models.[12] A derivative named TM471-1 has even advanced into Phase I clinical trials for B cell malignancies.[12]
-
Pulmonary Fibrosis: In a bleomycin-induced pulmonary fibrosis model, an imidazo[1,2-b]pyridazine derivative demonstrated potent antifibrotic effects by dually inhibiting PI3K/mTOR.[11] The compound reduced collagen deposition, restored lung architecture, and downregulated fibrosis-related proteins.[11]
-
Autoimmune and Inflammatory Diseases: Selective inhibition of Tyk2 JH2 by derivatives has shown efficacy in a rat adjuvant arthritis model, highlighting their potential for treating diseases like psoriasis and systemic lupus erythematosus.[3]
-
Neurological Disorders: Related analogs have been shown to act as blockers of Cav3.1 voltage-gated calcium channels, exhibiting anti-absence seizure activity in animal models.[13] This suggests a potential role in epilepsy treatment.[13] Furthermore, intra-periaqueductal grey microinjections of a derivative produced antinociceptive effects, indicating potential for pain management.[14]
-
Antiparasitic Activity: Some derivatives have been evaluated for antikinetoplastid activity, showing effects against the trypomastigote form of Trypanosoma brucei brucei.[15]
Pharmacokinetics and Drug-like Properties
A critical aspect of developing the imidazo[1,2-b]pyridazine scaffold is optimizing its pharmacokinetic (ADME) profile.
-
Metabolic Stability: Early derivatives in some series suffered from poor metabolic stability.[3] However, structural modifications, such as the introduction of specific N1-substituents on a linked pyridone ring, have dramatically improved stability in liver microsomes.[3]
-
Permeability and Bioavailability: Cell permeability can be a challenge, particularly for compounds with multiple hydrogen bond donors.[3] Strategic modifications, such as creating the potential for intramolecular hydrogen bonds, have been shown to enhance Caco-2 permeability.[3] Successful optimization has led to the discovery of orally bioavailable Mps1 inhibitors.[2]
-
Safety Profile: In preclinical studies, certain optimized derivatives have shown favorable safety profiles with no distinct liver or kidney toxicity observed at therapeutic doses.[11][12]
Quantitative Data Summary
The following table summarizes the inhibitory potency of various imidazo[1,2-b]pyridazine derivatives against their respective targets, illustrating the high potency achievable with this scaffold.
| Compound Class/Example | Target(s) | Potency (IC₅₀ / Kᵢ) | Therapeutic Area |
| Compound 11 [11] | PI3Kα / mTOR | 94.9% inh. @ 1nM / 43.0% inh. @ 1nM | Pulmonary Fibrosis |
| Compound 27f [2] | Mps1 (cellular) | 0.70 nM (IC₅₀) | Oncology |
| Compound 6 [3] | Tyk2 JH2 | 0.015 - 0.035 nM (Kᵢ) | Autoimmune |
| Compound 22 (TM471-1) [12] | BTK | 1.3 nM (IC₅₀) | Oncology |
Conclusion and Future Directions
This compound is a highly valuable building block in modern medicinal chemistry. It serves as a gateway to a diverse range of potent and selective kinase inhibitors with significant therapeutic potential across oncology, inflammation, and fibrotic diseases. The imidazo[1,2-b]pyridazine scaffold has proven to be highly tractable, allowing for fine-tuning of pharmacological properties through systematic structure-activity relationship studies. Future research will likely focus on further optimizing the ADME and safety profiles of these derivatives, exploring novel substitutions to target other kinases or biological targets, and advancing the most promising candidates through clinical development. The journey from this key intermediate to life-changing therapeutics is a testament to the power of scaffold-based drug design.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abbotshill.herts.sch.uk [abbotshill.herts.sch.uk]
- 5. chemimpex.com [chemimpex.com]
- 6. 6-Methoxyimidazo[1,2-b]pyridazine-2-carboxylic Acid [benchchem.com]
- 7. This compound | 14714-24-0 [chemicalbook.com]
- 8. This compound [oakwoodchemical.com]
- 9. chembk.com [chembk.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Eco-friendly Synthesis and Molecular Modelling of 2-Phenylimidazo[1,2-b]pyridazine Derivatives: In Vitro and In Vivo Studies for Lead Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Intra-periaqueductal grey microinjections of an imidazo[1,2-b]pyridazine derivative, DM2, affects rostral ventromedial medulla cell activity and shows antinociceptive effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Imidazo[1,2-b]pyridazine Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular architectures that can address unmet medical needs with enhanced potency, selectivity, and favorable pharmacokinetic profiles. Within this dynamic environment, certain heterocyclic scaffolds have emerged as "privileged structures" due to their remarkable ability to interact with a diverse array of biological targets. The imidazo[1,2-b]pyridazine core is a prominent member of this esteemed class of compounds. Its unique electronic properties, rigid bicyclic framework, and synthetic tractability have positioned it as a cornerstone in the development of innovative therapeutics across multiple disease areas.[1][2]
This technical guide provides a comprehensive exploration of the imidazo[1,2-b]pyridazine scaffold, moving beyond a mere recitation of facts to offer insights into the strategic considerations that underpin its application in drug discovery. We will delve into the synthetic methodologies that enable the construction and diversification of this core, dissect the structure-activity relationships (SAR) that govern its biological effects, and showcase its successful application in the design of potent and selective inhibitors for critical disease targets.
I. The Strategic Advantage of the Imidazo[1,2-b]pyridazine Scaffold
The imidazo[1,2-b]pyridazine system is a fused heterocycle comprising a pyridazine ring fused to an imidazole ring. This arrangement confers a unique set of physicochemical properties that are highly advantageous for drug design. The pyridazine ring, with its two adjacent nitrogen atoms, acts as a hydrogen bond acceptor and can participate in crucial interactions with biological targets.[3] The imidazole portion offers a site for further functionalization and can also engage in hydrogen bonding. The overall planar and rigid nature of the bicyclic system reduces the conformational flexibility of the molecule, which can lead to higher binding affinity and improved selectivity for the target protein.
From a medicinal chemistry perspective, the imidazo[1,2-b]pyridazine core serves as a versatile template that can be readily decorated with a variety of substituents at multiple positions. This allows for the fine-tuning of steric, electronic, and lipophilic properties to optimize potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles. The successful clinical development of ponatinib, a multi-targeted tyrosine kinase inhibitor featuring the imidazo[1,2-b]pyridazine core, has invigorated research into this scaffold, solidifying its status as a privileged framework in medicinal chemistry.[1][2][4]
II. Synthetic Strategies: Building the Core and Its Analogs
The construction of the imidazo[1,2-b]pyridazine nucleus and its subsequent functionalization are critical steps in the drug discovery process. Several robust synthetic methodologies have been developed to access this scaffold, offering flexibility in the introduction of desired substituents.
A. Core Synthesis: The Condensation Approach
A widely employed and classical method for the synthesis of the imidazo[1,2-b]pyridazine core involves the condensation reaction between a 3-aminopyridazine derivative and an α-haloketone.[5] The presence of a halogen on the pyridazine ring, typically at the 6-position, is often crucial for the success of this reaction, as it influences the nucleophilicity of the ring nitrogens and facilitates the desired cyclization.[5]
Experimental Protocol: General Procedure for the Synthesis of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine
-
Reactant Preparation: To a solution of 3-amino-6-chloropyridazine (1.0 eq) in a suitable solvent such as ethanol or 1,4-dioxane, add sodium bicarbonate (2.0 eq).
-
Addition of α-bromoketone: Add 2-bromo-1-phenylethan-1-one (1.1 eq) to the reaction mixture.
-
Reaction Condition: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 6-chloro-2-phenylimidazo[1,2-b]pyridazine.
Caption: A generalized workflow for the synthesis and biological evaluation of imidazo[1,2-b]pyridazine-based compounds.
B. Functionalization via Cross-Coupling Reactions
The true power of the imidazo[1,2-b]pyridazine scaffold lies in its amenability to diversification through modern cross-coupling reactions.[6] Palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination are routinely employed to introduce a wide range of substituents at various positions of the core, most commonly at the 3- and 6-positions.[6][7] This allows for a systematic exploration of the chemical space around the scaffold to optimize biological activity and drug-like properties.[7]
III. A Privileged Scaffold in Kinase Inhibition
One of the most fruitful applications of the imidazo[1,2-b]pyridazine core has been in the development of protein kinase inhibitors.[1] Kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The imidazo[1,2-b]pyridazine scaffold has proven to be an excellent template for designing potent and selective kinase inhibitors.
Caption: Mechanism of action of imidazo[1,2-b]pyridazine-based kinase inhibitors.
A. Tyk2 Inhibition for Autoimmune and Inflammatory Diseases
Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, is a key mediator of cytokine signaling pathways implicated in the pathogenesis of autoimmune and inflammatory diseases.[8] The imidazo[1,2-b]pyridazine scaffold has been successfully utilized to develop potent and selective inhibitors of the Tyk2 pseudokinase (JH2) domain.[8][9] By targeting the JH2 domain, these inhibitors allosterically modulate the activity of the catalytic JH1 domain, offering a potential advantage in terms of selectivity over other JAK family members.
Structure-activity relationship studies have revealed that substitution at the 6-position of the imidazo[1,2-b]pyridazine core is critical for potent Tyk2 JH2 inhibition. For instance, replacing an anilino group with a 2-oxo-N1-substituted-1,2-dihydropyridin-3-ylamino moiety was found to dramatically improve metabolic stability.[8] Further optimization of substituents on this pyridone ring and at the 3-position of the imidazo[1,2-b]pyridazine core led to the identification of highly potent and orally active Tyk2 JH2 inhibitors with excellent in vivo efficacy in preclinical models of arthritis.[8]
| Compound | R1 (Pyridone N1-substituent) | R2 (C3-amide) | Tyk2 JH2 Ki (nM) | IFNα IC50 (nM) | hWB IC50 (nM) |
| 6a | Methyl | - | 0.22 | 100 | >10000 |
| 6b | Cyclopropyl | - | 0.038 | 39 | 817 |
| 6e | 2-Pyridyl | N-cyclopropyl | 0.025 | 23 | 98 |
| 6q | 2-Pyridyl | (1R,2S)-2-fluorocyclopropyl | 0.015 | 12 | 63 |
Table 1: Structure-Activity Relationship of Imidazo[1,2-b]pyridazine-based Tyk2 JH2 Inhibitors. Data compiled from[8].
B. Mps1 Kinase Inhibition in Oncology
Monopolar spindle 1 (Mps1) is a serine/threonine kinase that plays a crucial role in the spindle assembly checkpoint, a key cell cycle regulatory mechanism. Overexpression of Mps1 is observed in various cancers, making it an attractive target for anticancer drug development.[10] An imidazo[1,2-a]pyrazine was initially identified as an Mps1 inhibitor, but it suffered from moderate cellular activity. A scaffold hopping approach led to the discovery of imidazo[1,2-b]pyridazine-based analogs with significantly improved antiproliferative activity.[10][11]
Property-based optimization at the 6-position of the imidazo[1,2-b]pyridazine scaffold was instrumental in achieving potent and selective Mps1 inhibitors with oral bioavailability and in vivo activity.[10] The lead compound, 27f, demonstrated remarkable antiproliferative activity in the nanomolar range against a variety of cancer cell lines.[10][11]
| Compound | Scaffold | Mps1 IC50 (nM) | A549 Cell Proliferation IC50 (nM) |
| 10a | Imidazo[1,2-a]pyrazine | 55 | 1112 |
| 21a | Imidazo[1,2-b]pyridazine | 31 | 39 |
| 27f | Imidazo[1,2-b]pyridazine | 0.70 | 6.0 |
Table 2: Comparison of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine Scaffolds as Mps1 Inhibitors. Data compiled from[10][11].
C. Dual PI3K/mTOR Inhibition for Idiopathic Pulmonary Fibrosis
The PI3K/AKT/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is implicated in idiopathic pulmonary fibrosis (IPF).[12] The imidazo[1,2-b]pyridazine scaffold has been explored for the development of dual PI3K/mTOR inhibitors.[12] Molecular docking studies guided the structural optimization of these derivatives, leading to the identification of compounds with potent inhibitory activity against both PI3Kα and mTOR.[12] These compounds effectively inhibited the proliferation of lung fibroblasts and demonstrated antifibrotic potential in a mouse model of IPF.[12]
IV. Broadening the Therapeutic Horizons
The utility of the imidazo[1,2-b]pyridazine core extends beyond kinase inhibition. Researchers have successfully leveraged this scaffold to develop agents with a wide range of other biological activities.
A. Anti-inflammatory and Analgesic Activity
Derivatives of 2-phenylimidazo[1,2-b]pyridazine have been shown to possess anti-inflammatory and analgesic properties.[13] These compounds have been evaluated in vivo in models of inflammation and pain, demonstrating their potential as non-steroidal anti-inflammatory agents.[13] Some derivatives have also been shown to inhibit pro-inflammatory enzymes such as COX-2 and iNOS.[14]
B. Antimicrobial and Antifungal Activity
The imidazo[1,2-b]pyridazine scaffold has been investigated for its antimicrobial and antifungal properties.[15][16][17] A variety of derivatives have been synthesized and screened against pathogenic bacteria and fungi, with some compounds exhibiting potent and broad-spectrum activity.[15][16] Structure-activity relationship studies have indicated that the nature and position of substituents on the core significantly influence the antimicrobial efficacy.[16]
C. Ligands for β-Amyloid Plaques
The accumulation of β-amyloid (Aβ) plaques in the brain is a pathological hallmark of Alzheimer's disease. The imidazo[1,2-b]pyridazine framework has been used to design ligands that bind with high affinity to Aβ plaques.[5] These compounds have the potential to be developed as imaging agents for the diagnosis of Alzheimer's disease or as therapeutic agents that interfere with Aβ aggregation.[5]
V. Conclusion and Future Perspectives
The imidazo[1,2-b]pyridazine core has firmly established itself as a privileged scaffold in medicinal chemistry and drug discovery. Its synthetic accessibility, coupled with its ability to engage in key interactions with a multitude of biological targets, has led to the development of numerous potent and selective therapeutic agents. From kinase inhibitors for cancer and autoimmune diseases to anti-inflammatory, antimicrobial, and neuroprotective agents, the versatility of this scaffold is undeniable.[1][2]
As our understanding of disease biology deepens and new therapeutic targets emerge, the imidazo[1,2-b]pyridazine core will undoubtedly continue to serve as a valuable starting point for the design and development of the next generation of innovative medicines. The continued exploration of novel synthetic methodologies for its functionalization and the application of advanced computational tools for rational drug design will further unlock the therapeutic potential of this remarkable heterocyclic system.
References
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Research on heterocyclic compounds. XXVI. Antiinflammatory and related activities of some 2-phenylimidazo[1,2-b]pyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Unlocking Therapeutic Potential: A Technical Guide to Target Identification for Imidazo[1,2-b]pyridazine Compounds
Introduction: The Imidazo[1,2-b]pyridazine Scaffold - A Privileged Structure in Drug Discovery
The imidazo[1,2-b]pyridazine core is a nitrogen-containing heterocyclic system that has garnered significant attention in medicinal chemistry.[1] Its rigid, planar structure and synthetic tractability make it an ideal scaffold for the development of novel therapeutics.[2][3] The clinical success of ponatinib, a multi-targeted kinase inhibitor featuring this core, for the treatment of chronic myeloid leukemia, has spurred further investigation into the diverse biological activities of its derivatives.[4][5] These compounds have demonstrated a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antiviral, antiparasitic, and antifungal properties.[3][4][6][7] This guide provides an in-depth exploration of potential therapeutic targets for imidazo[1,2-b]pyridazine compounds and outlines robust experimental strategies for their identification and validation.
I. Key Therapeutic Areas and Associated Targets
The versatility of the imidazo[1,2-b]pyridazine scaffold allows for its application across multiple disease areas. The following sections detail the most promising therapeutic targets identified to date.
Oncology: A Focus on Kinase Inhibition
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[8][9] The imidazo[1,2-b]pyridazine scaffold has proven to be a particularly effective framework for the design of potent and selective kinase inhibitors.[4][10]
-
Tyrosine Kinases:
-
Bruton's Tyrosine Kinase (BTK): A key component of the B-cell receptor signaling pathway, BTK is a validated target in B-cell malignancies. Imidazo[1,2-b]pyridazine derivatives have been developed as potent and highly selective irreversible BTK inhibitors.[11]
-
Anaplastic Lymphoma Kinase (ALK): ALK gene rearrangements are oncogenic drivers in non-small cell lung cancer (NSCLC). Macrocyclic imidazo[1,2-b]pyridazine derivatives have been designed as novel ALK inhibitors capable of overcoming resistance mutations.[12]
-
Tropomyosin Receptor Kinases (TRKs): TRK fusions are found in a variety of solid tumors. Imidazo[1,2-b]pyridazine compounds have shown promise as potent TRK inhibitors, effective against wild-type and resistant mutant forms.[13]
-
Janus Kinase (JAK) family - Tyk2: Tyrosine kinase 2 (Tyk2) is involved in cytokine signaling pathways implicated in autoimmune diseases and cancer. Imidazo[1,2-b]pyridazine derivatives have been identified as potent and selective inhibitors of the Tyk2 pseudokinase (JH2) domain.[14]
-
-
Serine/Threonine Kinases:
-
PI3K/mTOR: The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and is frequently hyperactivated in cancer.[15] Novel imidazo[1,2-b]pyridazine derivatives have been developed as dual PI3K/mTOR inhibitors.[15][16]
-
Monopolar Spindle 1 (Mps1/TTK): Mps1 is a critical regulator of the spindle assembly checkpoint, making it an attractive target for cancer therapy. Imidazo[1,2-b]pyridazine-based compounds have been discovered as extremely potent and selective Mps1 inhibitors with significant antiproliferative activity.[17]
-
Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression, and their inhibitors are a major focus of cancer drug development. The imidazo[1,2-b]pyridazine scaffold has yielded potent and selective inhibitors of CDK2.[18]
-
DYRKs and CLKs: Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs) are involved in various cellular processes, including cell cycle regulation and splicing. 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives have shown selective inhibition of these kinases.[10]
-
IKKβ: Inhibitor of nuclear factor kappa-B kinase subunit beta (IKKβ) is a key regulator of the NF-κB signaling pathway, which is implicated in inflammation and cancer. Imidazo[1,2-b]pyridazine derivatives have been developed as IKKβ inhibitors.
-
Below is a diagram illustrating the central role of the PI3K/AKT/mTOR signaling pathway in cell regulation.
Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.
Inflammatory and Autoimmune Diseases
Chronic inflammation underlies many diseases, and targeting key inflammatory mediators is a major therapeutic strategy. Imidazo[1,2-b]pyridazine derivatives have shown significant anti-inflammatory properties.[19]
-
Cytokine Signaling:
-
Inflammatory Enzymes:
-
Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS): These enzymes are key mediators of the inflammatory response. Substituted imidazo[1,2-b]pyridazine compounds have been shown to inhibit the expression of COX-2 and iNOS in microglia.[22]
-
Neurodegenerative Disorders
-
β-Amyloid Plaques: The accumulation of β-amyloid plaques is a pathological hallmark of Alzheimer's disease. Certain imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated as ligands for these plaques, suggesting their potential as diagnostic imaging agents or therapeutics.[2]
Infectious Diseases
The imidazo[1,2-b]pyridazine scaffold has been explored for its activity against a range of pathogens.[4][6]
-
Antiparasitic: Derivatives have shown activity against protozoan kinases from Plasmodium and Leishmania.[10]
-
Antiviral: Imidazo[1,2-b]pyridazine compounds have been reported as inhibitors of picornaviruses, including rhinoviruses and poliovirus.[5]
-
Antifungal: 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives have demonstrated broad-spectrum antifungal activity against various phytopathogenic fungi.[3]
II. Experimental Workflows for Target Identification and Validation
Identifying the specific molecular target of a bioactive compound is a critical step in drug discovery.[23] This section details robust methodologies for the identification and validation of targets for imidazo[1,2-b]pyridazine compounds.
Target Identification Strategies
A multi-faceted approach, combining direct biochemical methods with cell-based assays, is often the most effective strategy for target identification.[24]
-
Affinity-Based Pull-Down Methods: These techniques utilize a modified version of the small molecule to isolate its binding partners from a complex biological sample.[23][25]
-
On-Bead Affinity Matrix: The imidazo[1,2-b]pyridazine compound is chemically linked to a solid support (e.g., agarose beads). This "bait" is then incubated with cell lysate, and any proteins that bind are isolated and identified by mass spectrometry.[25]
-
Biotin-Tagged Probes: A biotin tag is attached to the compound. After incubation with cell lysate, the biotinylated compound and its bound proteins are captured using streptavidin-coated beads.[23]
-
The following diagram illustrates a generalized workflow for an affinity-based pull-down experiment.
Caption: Affinity-Based Pull-Down Workflow.
-
Label-Free Methods: These approaches do not require chemical modification of the compound, which can sometimes alter its biological activity.[23]
-
Drug Affinity Responsive Target Stability (DARTS): This method is based on the principle that the binding of a small molecule can stabilize its target protein against proteolysis. Cell lysate is treated with the compound and then subjected to limited proteolysis. The stabilized target protein will be protected from degradation and can be identified by mass spectrometry.[23][26]
-
Target Validation
Once potential targets are identified, they must be validated to confirm that they are responsible for the observed biological effects of the compound.[27]
-
Cellular Thermal Shift Assay (CETSA): CETSA is a powerful biophysical method to confirm direct drug-target engagement in a cellular environment.[28][29] The principle is that ligand binding increases the thermal stability of the target protein.[30][31][32]
Step-by-Step CETSA Protocol:
-
Cell Treatment: Treat intact cells with the imidazo[1,2-b]pyridazine compound or a vehicle control.
-
Heating: Heat the cell suspensions to a range of temperatures to induce protein denaturation and precipitation.
-
Lysis: Lyse the cells to release the soluble proteins.
-
Separation: Centrifuge the lysates to separate the soluble protein fraction from the precipitated proteins and cell debris.
-
Detection: Quantify the amount of the target protein remaining in the soluble fraction using methods such as Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a "melting curve." A shift in the melting curve in the presence of the compound indicates target engagement.[30] An isothermal dose-response fingerprint (ITDRF) can also be generated by heating at a constant temperature with varying compound concentrations.[28][32]
-
The diagram below outlines the CETSA workflow.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
-
Kinase Profiling: Given that many imidazo[1,2-b]pyridazine compounds are kinase inhibitors, comprehensive kinase profiling is essential for determining their selectivity.[8] This involves screening the compound against a large panel of kinases to identify its primary targets and potential off-target effects.[9][33][34][35]
Kinase Profiling Assay (Activity-Based):
-
Assay Setup: In a multi-well plate, combine a specific kinase, its substrate, and ATP.
-
Compound Addition: Add the imidazo[1,2-b]pyridazine compound at various concentrations.
-
Reaction: Incubate to allow the kinase reaction to proceed.
-
Detection: Measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Data Analysis: Calculate the IC50 value for each kinase to determine the compound's potency and selectivity profile.
-
| Target Class | Specific Targets | Therapeutic Area | Representative Imidazo[1,2-b]pyridazine Activity |
| Tyrosine Kinases | BTK, ALK, TRK, Tyk2 | Oncology, Autoimmune Diseases | Potent and selective inhibition[11][12][13][14] |
| Serine/Threonine Kinases | PI3K, mTOR, Mps1, CDK2, DYRKs, CLKs, IKKβ | Oncology, Inflammation | Nanomolar inhibitory activity[10][15][16][17][18][36] |
| Cytokines | IL-17A | Psoriasis, Rheumatoid Arthritis | Inhibition of cytokine function[20][21] |
| Inflammatory Enzymes | COX-2, iNOS | Inflammation | Inhibition of enzyme expression[22] |
| Amyloid Aggregates | β-Amyloid Plaques | Alzheimer's Disease | High-affinity binding[2] |
| Pathogen-Specific Enzymes | Protozoan Kinases | Infectious Diseases | Inhibition of parasitic enzymes[10] |
Conclusion
The imidazo[1,2-b]pyridazine scaffold represents a highly privileged structure in modern drug discovery, with demonstrated potential across a wide range of therapeutic areas. The continued exploration of this chemical space, coupled with the systematic application of robust target identification and validation methodologies, will undoubtedly lead to the development of novel and effective therapies. The experimental workflows outlined in this guide provide a solid foundation for researchers to confidently identify and validate the molecular targets of their imidazo[1,2-b]pyridazine compounds, thereby accelerating the translation of these promising molecules from the laboratory to the clinic.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Global Kinome Profiling for Personalized Medicine [thermofisher.com]
- 10. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Research on heterocyclic compounds. XXVI. Antiinflammatory and related activities of some 2-phenylimidazo[1,2-b]pyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Imidazo[1,2-b]pyridazines as IL-17A Inhibitors for Treating Psoriasis, Rheumatoid Arthritis, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 28. bio-protocol.org [bio-protocol.org]
- 29. benchchem.com [benchchem.com]
- 30. scispace.com [scispace.com]
- 31. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 32. annualreviews.org [annualreviews.org]
- 33. assayquant.com [assayquant.com]
- 34. kinaselogistics.com [kinaselogistics.com]
- 35. Kinome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and Synthetic Evolution of Imidazo[1,2-b]pyridazines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-b]pyridazine core is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its journey from a heterocyclic curiosity to a "privileged scaffold" is a compelling narrative of synthetic innovation. This technical guide provides a comprehensive exploration of the discovery and historical evolution of imidazo[1,2-b]pyridazine synthesis. We will begin by examining the foundational classical methodologies, delving into the mechanistic intricacies that governed these early reactions. The guide will then traverse the timeline of synthetic advancements, showcasing the advent of more sophisticated, efficient, and versatile techniques, including multicomponent reactions and metal-catalyzed cross-coupling strategies. Detailed experimental protocols for key transformations are provided, alongside a critical analysis of the causality behind the evolution of these synthetic strategies. This guide is intended to be a valuable resource for researchers in drug discovery and organic synthesis, offering both historical context and practical, field-proven insights into the construction of this vital heterocyclic system.
Introduction: The Imidazo[1,2-b]pyridazine Core - A Rising Star in Medicinal Chemistry
The fusion of an imidazole and a pyridazine ring gives rise to the imidazo[1,2-b]pyridazine system, a bicyclic heteroaromatic scaffold that has garnered significant attention in the field of drug discovery. Its unique electronic properties and rigid, planar structure make it an ideal framework for interacting with a variety of biological targets. The remarkable success of molecules like the multi-kinase inhibitor ponatinib has solidified the status of the imidazo[1,2-b]pyridazine moiety as a privileged scaffold, leading to a surge of interest in developing novel derivatives for a wide range of therapeutic applications, including oncology, neuroscience, and infectious diseases. This guide will illuminate the synthetic pathways that have enabled the exploration of this critical chemical space, from its early beginnings to the state-of-the-art methodologies employed today.
The Dawn of an Era: The Classical Synthesis of Imidazo[1,2-b]pyridazines
The seminal work on the synthesis of the imidazo[1,2-b]pyridazine ring system can be traced back to the mid-20th century. A comprehensive review of the medicinal chemistry of this scaffold highlights significant research dating back to 1966.[1] One of the earliest and most fundamental methods for the construction of this bicyclic system was reported by B. Stanovnik and M. Tišler in a 1967 publication in the journal Tetrahedron.[2][3] This classical approach, which remains relevant today, involves the condensation of a 3-aminopyridazine derivative with an α-haloketone.
The Cornerstone Reaction: Condensation of 3-Aminopyridazines with α-Haloketones
The reaction between a 3-aminopyridazine and an α-haloketone, typically an α-bromoketone, forms the bedrock of classical imidazo[1,2-b]pyridazine synthesis.[4][5][6] The reaction proceeds via a sequence of nucleophilic substitution followed by an intramolecular cyclization and dehydration.
Mechanism of the Classical Condensation:
The reaction is initiated by the nucleophilic attack of the endocyclic nitrogen atom (N2) of the 3-aminopyridazine onto the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization involving the exocyclic amino group and the ketone carbonyl, which, after dehydration, yields the aromatic imidazo[1,2-b]pyridazine ring.
A critical aspect of this synthesis is the regioselectivity of the initial alkylation. In 3-aminopyridazine, the ring nitrogen atom not adjacent to the amino group (N2) is the most nucleophilic.[4][5] This inherent reactivity directs the initial attack to this position, leading to the desired [1,2-b] fusion. However, the presence of certain substituents on the pyridazine ring can influence this selectivity. For instance, the use of a 3-amino-6-halopyridazine is often advantageous, as the halogen atom can modulate the electronic properties of the ring and also serve as a handle for further functionalization.[4][5]
Figure 1: The classical synthesis of imidazo[1,2-b]pyridazines.
Experimental Protocol: Synthesis of 2-Aryl-6-chloroimidazo[1,2-b]pyridazines
This protocol is adapted from the general principles outlined in the early literature.[2][3]
Materials:
-
3-Amino-6-chloropyridazine
-
Substituted phenacyl bromide (α-bromoacetophenone)
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
A mixture of 3-amino-6-chloropyridazine (1.0 eq) and the appropriate phenacyl bromide (1.05 eq) in ethanol is prepared.
-
Sodium bicarbonate (1.2 eq) is added to the mixture to act as a mild base, neutralizing the HBr formed during the reaction.
-
The reaction mixture is heated at reflux for several hours, with the progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by recrystallization or column chromatography to yield the desired 2-aryl-6-chloroimidazo[1,2-b]pyridazine.
The Evolution of Synthesis: Modern Methodologies
While the classical condensation reaction is robust and widely used, the demand for greater molecular diversity and improved reaction efficiency has driven the development of more advanced synthetic strategies.
Multicomponent Reactions: The Groebke-Blackburn-Bienaymé (GBB) Approach
A significant advancement in the synthesis of imidazo[1,2-b]pyridazines is the application of multicomponent reactions (MCRs), particularly the Groebke-Blackburn-Bienaymé (GBB) reaction. This powerful one-pot reaction combines an amidine (in this case, a 3-aminopyridazine), an aldehyde, and an isocyanide to rapidly construct the imidazo[1,2-b]pyridazine scaffold.
Figure 2: The Groebke-Blackburn-Bienaymé multicomponent synthesis.
This methodology offers several advantages over the classical approach, including operational simplicity, high atom economy, and the ability to generate a diverse library of compounds by varying the three input components.
Metal-Catalyzed Cross-Coupling Reactions: Expanding the Chemical Space
The advent of metal-catalyzed cross-coupling reactions has revolutionized the functionalization of heterocyclic compounds, and the imidazo[1,2-b]pyridazine system is no exception. Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, have become indispensable tools for introducing a wide array of substituents onto the imidazo[1,2-b]pyridazine core.[7] These reactions are typically performed on halogenated imidazo[1,2-b]pyridazines, which are readily prepared via the classical condensation method.
Table 1: Common Cross-Coupling Reactions for Imidazo[1,2-b]pyridazine Functionalization
| Reaction Name | Coupling Partners | Catalyst/Ligand System (Typical) | Bond Formed |
| Suzuki-Miyaura | Halogenated imidazo[1,2-b]pyridazine + Boronic acid/ester | Pd(PPh₃)₄, Pd(dppf)Cl₂ | C-C |
| Buchwald-Hartwig | Halogenated imidazo[1,2-b]pyridazine + Amine | Pd₂(dba)₃, Xantphos | C-N |
| Sonogashira | Halogenated imidazo[1,2-b]pyridazine + Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI | C-C (alkyne) |
| Heck | Halogenated imidazo[1,2-b]pyridazine + Alkene | Pd(OAc)₂, P(o-tol)₃ | C-C (alkene) |
Microwave-Assisted Synthesis: Accelerating Discovery
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating reaction rates and improving yields in the synthesis of imidazo[1,2-b]pyridazines. Both the classical condensation and modern multicomponent reactions can be significantly expedited under microwave irradiation, often reducing reaction times from hours to minutes. This rapid synthesis is particularly beneficial for the rapid generation of compound libraries in a drug discovery setting.
Synthesis of Key Precursors: The Gateway to the Scaffold
The availability of appropriately substituted 3-aminopyridazines is crucial for the synthesis of the target imidazo[1,2-b]pyridazine derivatives. A common and important precursor is 3-amino-6-chloropyridazine.
Preparation of 3-Amino-6-chloropyridazine
This key intermediate is typically synthesized from the commercially available 3,6-dichloropyridazine via a nucleophilic aromatic substitution reaction with ammonia.[2][3]
Experimental Protocol: Synthesis of 3-Amino-6-chloropyridazine
Materials:
-
3,6-Dichloropyridazine
-
Concentrated aqueous ammonia
-
Autoclave or sealed reaction vessel
Procedure:
-
3,6-Dichloropyridazine is charged into a high-pressure reaction vessel (autoclave).
-
Concentrated aqueous ammonia is added in excess.
-
The vessel is sealed, and the mixture is heated to a temperature typically in the range of 100-150 °C for several hours.
-
After cooling to room temperature, the pressure is carefully released.
-
The resulting solid product is collected by filtration, washed with water, and dried to afford 3-amino-6-chloropyridazine.
Conclusion and Future Perspectives
The synthesis of the imidazo[1,2-b]pyridazine scaffold has evolved significantly from its early discovery. The classical condensation reaction laid the groundwork, providing a reliable and straightforward method for accessing this important heterocyclic system. Over the decades, the synthetic chemist's toolbox has expanded to include powerful methodologies such as multicomponent reactions and a vast array of metal-catalyzed cross-coupling reactions. These modern techniques have not only improved the efficiency and versatility of the synthesis but have also enabled the exploration of a much broader chemical space, leading to the discovery of potent and selective drug candidates.
Looking ahead, the development of even more sustainable and efficient synthetic methods, such as C-H activation and flow chemistry approaches, will undoubtedly play a crucial role in the continued exploration of the imidazo[1,2-b]pyridazine scaffold. As our understanding of the biological importance of this privileged core continues to grow, so too will the demand for innovative synthetic strategies to unlock its full therapeutic potential.
References
- 1. WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines [test-psk.inforang.com]
- 4. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 5. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Some New Imidazo[1,2-b] Pyridazines | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid: A Detailed Protocol for Researchers
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and steric presentation allow for targeted interactions with various biological targets, making it a cornerstone for the development of novel therapeutics, particularly in oncology and neurodegenerative diseases.[1][2][3] This document provides a comprehensive, field-tested protocol for the synthesis of a key derivative, 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid, intended for researchers, scientists, and professionals in drug development.
This guide eschews a rigid, templated format in favor of a narrative that elucidates the causal relationships behind the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
Strategic Overview: A Two-Step Approach
The synthesis of this compound is efficiently achieved through a two-step sequence, commencing with the synthesis of the crucial precursor, 3-amino-6-chloropyridazine, followed by a cyclocondensation reaction to construct the desired bicyclic system.
Caption: High-level overview of the two-step synthetic strategy.
PART 1: Synthesis of 3-Amino-6-chloropyridazine
The initial and critical step is the selective mono-amination of 3,6-dichloropyridazine. This reaction leverages the greater reactivity of one chlorine atom over the other, allowing for a controlled substitution.
Mechanistic Rationale
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. Ammonia, acting as the nucleophile, attacks one of the electron-deficient carbon atoms bearing a chlorine atom. The choice of solvent and temperature is crucial to modulate the reactivity and prevent undesired side reactions, such as the formation of the di-amino product. The use of aqueous ammonia at elevated temperatures provides a balance of sufficient nucleophilicity and reaction rate.[4][5][6]
Experimental Protocol: Step 1
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3,6-Dichloropyridazine | 148.98 | 10.0 g | 0.067 mol |
| Aqueous Ammonia (28-30%) | 17.03 (as NH3) | 100 mL | ~1.48 mol |
| Ethanol | 46.07 | 50 mL | - |
Procedure:
-
Reaction Setup: To a 250 mL pressure vessel, add 3,6-dichloropyridazine (10.0 g, 0.067 mol) and ethanol (50 mL).
-
Addition of Ammonia: Carefully add concentrated aqueous ammonia (100 mL, ~1.48 mol) to the vessel.
-
Reaction: Seal the vessel and heat the mixture to 120-130 °C with vigorous stirring for 8-12 hours. The pressure will increase, so ensure the vessel is rated for the conditions.
-
Work-up: After cooling to room temperature, a precipitate will have formed. Filter the solid and wash it with cold water (2 x 30 mL) and then with a small amount of cold ethanol.
-
Purification: The crude product can be recrystallized from ethanol or an ethanol/water mixture to yield pure 3-amino-6-chloropyridazine as a crystalline solid.
Expected Yield: 75-85%
Characterization: The product should be characterized by 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.
PART 2: Synthesis of this compound
With the aminopyridazine precursor in hand, the next stage is the construction of the fused imidazole ring. This is achieved through a classic cyclocondensation reaction.
Mechanistic Rationale
The reaction between an aminopyridazine and an α-haloketone is a well-established method for the synthesis of imidazo[1,2-b]pyridazines.[2] In this case, 3-amino-6-chloropyridazine reacts with bromopyruvic acid. The more nucleophilic ring nitrogen of the aminopyridazine initially displaces the bromide from bromopyruvic acid. This is followed by an intramolecular condensation between the remaining amino group and the ketone, which, after dehydration, forms the aromatic imidazole ring. The reaction is typically carried out in a protic solvent like ethanol and may be heated to facilitate the cyclization and dehydration steps. A similar synthetic strategy has been successfully employed for analogous heterocyclic systems.[7]
Caption: Overall reaction scheme for the synthesis.
Experimental Protocol: Step 2
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Amino-6-chloropyridazine | 129.55 | 5.0 g | 0.0386 mol |
| Bromopyruvic acid | 166.95 | 6.46 g | 0.0386 mol |
| Ethanol | 46.07 | 100 mL | - |
| Sodium Bicarbonate | 84.01 | 3.24 g | 0.0386 mol |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, suspend 3-amino-6-chloropyridazine (5.0 g, 0.0386 mol) in ethanol (100 mL).
-
Addition of Reagents: Add bromopyruvic acid (6.46 g, 0.0386 mol) to the suspension. Then, add sodium bicarbonate (3.24 g, 0.0386 mol) portion-wise to neutralize the hydrobromic acid formed during the reaction.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.
-
Isolation and Purification: Filter the solid product and wash it with cold ethanol (2 x 20 mL) and then with diethyl ether (2 x 20 mL). The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid, to afford pure this compound.
Expected Yield: 60-75%
Characterization: The final product should be thoroughly characterized by 1H NMR, 13C NMR, mass spectrometry, and melting point determination to confirm its structure and purity. The molecular formula is C7H4ClN3O2 with a molecular weight of 197.58 g/mol .[8]
Safety and Handling
-
3,6-Dichloropyridazine: Corrosive and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Ammonia: Corrosive and toxic. Use in a well-ventilated area and handle with care.
-
Bromopyruvic acid: Corrosive and a lachrymator. Handle with extreme care in a fume hood with appropriate PPE.
-
Pressure Vessel: Ensure the pressure vessel is properly rated and maintained for the reaction conditions.
Concluding Remarks
This protocol provides a reliable and reproducible method for the synthesis of this compound, a valuable building block in pharmaceutical and materials science research.[1][3] By understanding the underlying chemical principles of each step, researchers can troubleshoot and adapt this procedure for the synthesis of other derivatives within this important class of heterocyclic compounds.
References
- 1. abbotshill.herts.sch.uk [abbotshill.herts.sch.uk]
- 2. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 6. Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines [test-psk.inforang.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound [oakwoodchemical.com]
Application Notes and Protocols: Metal-Catalyzed Cross-Coupling for Imidazo[1,2-b]pyridazine Functionalization
Introduction: The Rising Prominence of the Imidazo[1,2-b]pyridazine Scaffold
The imidazo[1,2-b]pyridazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery.[1] Its structural resemblance to purines allows it to interact with a wide range of biological targets, making it a versatile framework for the development of novel therapeutics.[2] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including potent kinase inhibition for anticancer therapies, as well as antiviral, anti-inflammatory, and antifungal properties.[2][3][4]
The therapeutic potential of imidazo[1,2-b]pyridazines has fueled the demand for efficient and regioselective synthetic methodologies to explore their structure-activity relationships (SAR). Metal-catalyzed cross-coupling reactions have emerged as a powerful toolkit for the functionalization of this heterocyclic system, enabling the precise installation of diverse substituents at various positions of the core.[5][6] This guide provides an in-depth overview of key metal-catalyzed cross-coupling strategies for the functionalization of imidazo[1,2-b]pyridazines, complete with detailed protocols and expert insights for researchers in the field.
Nomenclature of the Imidazo[1,2-b]pyridazine Ring System
A clear understanding of the numbering of the imidazo[1,2-b]pyridazine ring system is crucial for discussing regioselective functionalization. The standard nomenclature is illustrated below.[7]
Caption: IUPAC numbering of the imidazo[1,2-b]pyridazine scaffold.
Key Cross-Coupling Strategies for Imidazo[1,2-b]pyridazine Functionalization
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic organic chemistry, and their application to the imidazo[1,2-b]pyridazine system has been transformative. The following sections will detail the most widely employed methods, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds.[8][9][10] In the context of imidazo[1,2-b]pyridazines, this reaction is instrumental for introducing aryl, heteroaryl, or vinyl substituents, which are often key pharmacophoric elements.
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps:
-
Oxidative Addition: A low-valent palladium(0) catalyst reacts with the halo-imidazo[1,2-b]pyridazine to form a palladium(II) intermediate.
-
Transmetalation: The organoboron reagent transfers its organic group to the palladium(II) complex, typically facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired product.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine with Phenylboronic Acid
This protocol describes a typical procedure for the arylation of a dihalo-imidazo[1,2-b]pyridazine, showcasing the regioselective functionalization at the C3 position.
Materials:
-
3-Bromo-6-chloroimidazo[1,2-b]pyridazine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Nitrogen or Argon source
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add 3-bromo-6-chloroimidazo[1,2-b]pyridazine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous 1,4-dioxane (10 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-chloro-3-phenylimidazo[1,2-b]pyridazine.
Expected Outcome: The desired product is typically obtained in good to excellent yield (70-95%), depending on the purity of the starting materials and the reaction conditions.
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | 1,4-Dioxane | 90 | 85 | [6] |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 92 | [11] |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 80 | 88 | [12] |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[13][14] This reaction is particularly valuable for synthesizing anilines, N-aryl heterocycles, and other amine derivatives that are prevalent in pharmaceuticals. For the imidazo[1,2-b]pyridazine scaffold, this methodology allows for the introduction of a wide range of primary and secondary amines at halogenated positions.[15]
Causality in Experimental Choices
The success of a Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, and base.
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., Xantphos, BrettPhos) are often crucial for promoting the reductive elimination step and preventing β-hydride elimination.[12][14]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is typically required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[12]
Protocol: Buchwald-Hartwig Amination of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine with Morpholine
This protocol provides a general procedure for the N-arylation of a secondary amine with a chloro-substituted imidazo[1,2-b]pyridazine.
Materials:
-
6-Chloro-2-phenylimidazo[1,2-b]pyridazine
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Nitrogen or Argon source
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and Xantphos (0.036 mmol, 3.6 mol%) to a Schlenk tube.
-
Add anhydrous toluene (5 mL) and stir for 10 minutes at room temperature.
-
In a separate flask, add 6-chloro-2-phenylimidazo[1,2-b]pyridazine (1.0 mmol), morpholine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Transfer the pre-formed catalyst solution to the flask containing the substrate, amine, and base via cannula.
-
Heat the reaction mixture to 110 °C and stir for 16-24 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired N-arylated product.
Troubleshooting:
-
Low Conversion: Increase catalyst loading or reaction temperature. Ensure the solvent and reagents are anhydrous.
-
Side Product Formation: Use a milder base or a different ligand. Lowering the reaction temperature may also be beneficial.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[16][17][18] This reaction is highly efficient for the synthesis of arylalkynes, which are valuable intermediates in organic synthesis and can be found in various biologically active molecules. The alkynyl group can serve as a handle for further transformations, such as click chemistry or cyclization reactions.
Protocol: Sonogashira Coupling of 3-Iodo-6-phenylimidazo[1,2-b]pyridazine with Phenylacetylene
This protocol outlines a standard procedure for the introduction of an alkynyl group at the C3 position of an iodo-substituted imidazo[1,2-b]pyridazine.[11]
Materials:
-
3-Iodo-6-phenylimidazo[1,2-b]pyridazine
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF, anhydrous)
-
Nitrogen or Argon source
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add 3-iodo-6-phenylimidazo[1,2-b]pyridazine (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF (10 mL) and triethylamine (5 mL).
-
Add phenylacetylene (1.1 mmol) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (20 mL) and wash with water (2 x 10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to afford the desired 3-(phenylethynyl)-6-phenylimidazo[1,2-b]pyridazine.
Caption: General experimental workflow for metal-catalyzed cross-coupling reactions.
Conclusion and Future Perspectives
Metal-catalyzed cross-coupling reactions have proven to be indispensable tools for the functionalization of the imidazo[1,2-b]pyridazine scaffold. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide reliable and versatile methods for the introduction of a wide array of substituents, facilitating the exploration of the chemical space around this important heterocyclic core.
Future developments in this field will likely focus on the direct C-H functionalization of the imidazo[1,2-b]pyridazine ring system, which would offer a more atom-economical and environmentally benign approach to its derivatization.[6] Additionally, the development of novel catalyst systems with higher turnover numbers and broader substrate scope will continue to push the boundaries of what is possible in the synthesis of complex imidazo[1,2-b]pyridazine derivatives for drug discovery and development.
References
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. research.rug.nl [research.rug.nl]
- 15. researchgate.net [researchgate.net]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
- 18. Sonogashira Coupling [organic-chemistry.org]
Application Notes & Protocols: Suzuki-Miyaura Reaction with 6-Chloroimidazo[1,2-b]pyridazine Derivatives
Introduction: Strategic C-C Bond Formation on a Privileged Scaffold
The imidazo[1,2-b]pyridazine scaffold is a significant pharmacophore present in a multitude of biologically active molecules, recognized for its role in developing novel therapeutics.[1] The functionalization of this heterocyclic system is paramount for modulating pharmacological properties in drug discovery programs. Among the array of synthetic methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile tools for forming carbon-carbon bonds.[2][3][4]
This guide provides an in-depth technical overview and detailed protocols for the successful execution of the Suzuki-Miyaura reaction on 6-chloroimidazo[1,2-b]pyridazine derivatives. While aryl chlorides are known to be less reactive than their bromide or iodide counterparts, modern advancements in catalyst systems have made their use increasingly efficient and synthetically valuable.[5][6] We will explore the mechanistic underpinnings of the reaction, provide field-proven protocols, and offer insights into overcoming common challenges associated with this specific class of electron-deficient N-heterocyclic substrates.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that alternates between Pd(0) and Pd(II) oxidation states.[2][7][8] Understanding this mechanism is crucial for rational troubleshooting and optimization.
The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 6-chloroimidazo[1,2-b]pyridazine. This is often the rate-limiting step for chloro-substrates and is promoted by electron-rich, bulky phosphine ligands.[2][7]
-
Transmetalation: The organic group from the organoboron species (boronic acid or ester) is transferred to the palladium(II) center. This step requires activation by a base, which converts the boronic acid into a more nucleophilic boronate species.[7][9][10]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7][8]
Caption: Fig. 1: The Suzuki-Miyaura Catalytic Cycle.
Experimental Design & Key Parameter Optimization
The success of coupling with 6-chloroimidazo[1,2-b]pyridazines hinges on the careful selection of four key components: the palladium catalyst/ligand system, the base, the solvent, and the boron source.
Catalyst and Ligand Selection
For challenging substrates like electron-deficient heteroaryl chlorides, the choice of ligand is critical. Standard catalysts like Pd(PPh₃)₄ may provide moderate yields, but modern catalyst systems offer superior performance.[5]
-
Rationale: Electron-rich and sterically bulky phosphine ligands (e.g., Buchwald-type biarylphosphines like XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[11][12] They accelerate the difficult oxidative addition step with aryl chlorides and promote the final reductive elimination step.[2][12]
-
Recommendation: Using a pre-formed palladium(II) precatalyst complexed with a bulky phosphine ligand (e.g., XPhos Pd G2/G3) is recommended for air stability, ease of handling, and high catalytic activity.[11]
The Role of the Base
The base is not merely a spectator; it is essential for activating the boronic acid for transmetalation.[9][10] Its strength and solubility can significantly impact reaction efficiency.
-
Rationale: A base is required to convert the neutral boronic acid into a more nucleophilic anionic boronate complex.[9][10] The choice of base can influence reaction rates and yields. Studies on 6-chloroimidazo[1,2-b]pyridazine have shown that the nature of the base can have a pronounced effect, with inorganic bases like sodium carbonate (Na₂CO₃) and potassium phosphate (K₃PO₄) being effective.[5] Sodium hydroxide has also been shown to be efficient in some cases.[5]
-
Recommendation: For general screening, K₃PO₄ is a robust choice for hindered couplings.[12] Na₂CO₃ is a milder, cost-effective option that has proven successful for this specific substrate class.[5] An aqueous solution of the base is often used to facilitate the reaction.[9]
Solvent System
The solvent must solubilize the reactants and catalyst while being compatible with the reaction conditions.
-
Rationale: Aprotic polar solvents are commonly employed. 1,2-Dimethoxyethane (DME) and 1,4-dioxane are frequently used and have been shown to be effective for this chemistry.[5][9] Toluene and tetrahydrofuran (THF) are also viable options.[2][13] Often, a mixture of an organic solvent with water is used to dissolve the inorganic base and facilitate the formation of the active boronate species.[2][13]
-
Recommendation: A mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is an excellent starting point, balancing the solubility of organic and inorganic components.
Boron Source: Acids vs. Esters
While boronic acids are common, their stability can be a concern, especially with heteroaryl derivatives prone to protodeboronation.[2][14]
-
Rationale: Protodeboronation is a key side reaction where the C-B bond is cleaved by a proton source, reducing the amount of nucleophile available for coupling.[2][14] Boronic esters, such as pinacol esters (Bpin), are often more stable and can mitigate this issue.[15] However, boronic acids have been used successfully with 6-chloroimidazo[1,2-b]pyridazine.[5]
-
Recommendation: Use high-purity boronic acids. If low yields or significant byproduct formation from protodeboronation is observed, switching to the corresponding pinacol boronic ester is a logical troubleshooting step.[15]
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Palladium catalysts, solvents, and reagents should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: General Screening Condition for Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling various aryl- and heteroarylboronic acids with a 6-chloroimidazo[1,2-b]pyridazine derivative.
Workflow Diagram:
Caption: Fig. 2: Experimental Workflow.
Reagents & Materials:
| Component | Suggested Reagent | Equivalents | Mol % |
| Heteroaryl Halide | 6-Chloro-2-arylimidazo[1,2-b]pyridazine | 1.0 | - |
| Boron Source | Arylboronic Acid or Pinacol Ester | 1.2 - 1.5 | - |
| Palladium Precatalyst | XPhos Pd G3 | - | 2 mol % |
| Base | K₃PO₄ (finely powdered) or Na₂CO₃ | 2.0 - 3.0 | - |
| Solvent | 1,4-Dioxane / Degassed H₂O (4:1 v/v) | - | - |
Step-by-Step Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the 6-chloroimidazo[1,2-b]pyridazine derivative (1.0 equiv.), the boronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (0.02 equiv., 2 mol %).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Using a syringe, add the degassed solvent mixture (1,4-dioxane/water) to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Place the vial in a preheated oil bath or heating block at 90 °C. Stir the mixture vigorously for 2-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water (2x) and then with brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
For rapid optimization and synthesis, microwave irradiation can dramatically reduce reaction times.[16]
Reagents & Materials:
| Component | Suggested Reagent | Equivalents | Mol % |
| Heteroaryl Halide | 6-Chloro-2-arylimidazo[1,2-b]pyridazine | 1.0 | - |
| Boron Source | Arylboronic Acid | 1.5 | - |
| Palladium Catalyst | Pd(dppf)Cl₂ | - | 5 mol % |
| Base | K₂CO₃ | 2.0 | - |
| Solvent | DMF / Degassed H₂O (5:1 v/v) | - | - |
Step-by-Step Procedure:
-
Vessel Preparation: In a microwave reaction vial equipped with a stir bar, combine the 6-chloroimidazo[1,2-b]pyridazine derivative (1.0 equiv.), the boronic acid (1.5 equiv.), Pd(dppf)Cl₂ (0.05 equiv.), and K₂CO₃ (2.0 equiv.).
-
Solvent Addition: Add the DMF/water solvent mixture.
-
Sealing: Securely cap the vial.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate at 120-150 °C for 10-30 minutes. Use dynamic power control with initial power set to 100 W and a hold time at the target temperature.
-
Work-up and Purification: After cooling, work up and purify the product as described in Protocol 1.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst.[17] 2. Insufficiently degassed solvent (catalyst oxidation). 3. Base is not strong enough or poorly soluble. | 1. Use a fresh batch of catalyst or a robust precatalyst. 2. Ensure rigorous degassing of solvents (e.g., freeze-pump-thaw or sparging with Ar/N₂ for 30 min).[17] 3. Switch to a stronger or more soluble base (e.g., from Na₂CO₃ to K₃PO₄ or Cs₂CO₃).[11] |
| Protodeboronation | 1. Boronic acid instability.[2][14] 2. Presence of excess water or protic sources. 3. Prolonged reaction time at high temperature. | 1. Switch to the corresponding pinacol boronic ester (Bpin).[15] 2. Use anhydrous conditions with an anhydrous base like K₃PO₄ in a solvent like toluene or dioxane. 3. Attempt the reaction at a lower temperature or for a shorter duration. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen.[2] 2. Use of a Pd(II) source without efficient reduction to Pd(0). | 1. Improve degassing procedures.[17] 2. Use a Pd(0) source like Pd₂(dba)₃ or a precatalyst designed for efficient in situ reduction. |
| Dehalogenation of Starting Material | 1. Side reaction after oxidative addition. 2. Can be promoted by certain ligands or excess base. | 1. Screen different ligands; sometimes a less electron-rich ligand can mitigate this. 2. Reduce the equivalents of base or switch to a milder base. |
Conclusion
The Suzuki-Miyaura cross-coupling of 6-chloroimidazo[1,2-b]pyridazine derivatives is a highly effective method for generating molecular diversity. While the reduced reactivity of the chloride poses a challenge, it can be readily overcome by employing modern, well-defined palladium catalyst systems featuring bulky, electron-rich ligands. Careful consideration of the base, solvent, and quality of the boron reagent is essential for achieving high yields and minimizing side reactions. The protocols and troubleshooting guide provided herein offer a comprehensive framework for researchers to successfully implement this critical transformation in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
The Strategic Utility of 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic Acid in Medicinal Chemistry
Introduction: A Privileged Scaffold in Drug Discovery
The imidazo[1,2-b]pyridazine nucleus is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of biologically active compounds.[1] Its rigid, planar structure and the specific arrangement of nitrogen atoms allow for multifaceted interactions with various biological targets. Within this important class of heterocycles, 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid emerges as a particularly valuable synthetic intermediate. Its strategic placement of a reactive chlorine atom at the 6-position and a versatile carboxylic acid at the 2-position provides synthetic chemists with two orthogonal handles for molecular elaboration. This dual functionality allows for the systematic and efficient construction of complex molecules, particularly in the development of kinase inhibitors for oncology.[2][3]
This guide provides an in-depth exploration of the synthetic applications of this compound, offering detailed protocols for its key transformations and insights into the rationale behind these experimental choices.
Core Synthetic Transformations
The utility of this compound stems from its ability to undergo a variety of chemical transformations at its two principal reactive sites. The carboxylic acid moiety is readily converted into amides and esters, while the chloro group is an excellent substrate for cross-coupling reactions.
Application I: Amide Bond Formation - Building Blocks for Bioactive Molecules
The formation of an amide bond is one of the most fundamental and frequently employed reactions in the synthesis of pharmaceuticals. The carboxylic acid at the 2-position of the title compound can be efficiently coupled with a diverse range of primary and secondary amines to generate a library of amides. These amides are often key structural motifs in kinase inhibitors, where the amide N-H can act as a crucial hydrogen bond donor in the hinge region of the kinase active site.
Protocol 1: BOP-Mediated Amide Coupling
This protocol is adapted from a procedure successfully used for the synthesis of imidazo[1,2-b]pyridazine carboxamides, which are potent and selective Tyk2 JH2 inhibitors.[4] The use of BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) as a coupling reagent is advantageous as it is highly efficient and minimizes racemization in chiral substrates.
Reaction Scheme:
A schematic of the BOP-mediated amide coupling reaction.
Materials:
-
This compound
-
Amine (primary or secondary)
-
BOP reagent (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add BOP reagent (1.2 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired amide.
| Parameter | Condition | Rationale |
| Coupling Reagent | BOP | Highly efficient, reduces side reactions, and minimizes racemization. |
| Base | DIPEA | A non-nucleophilic base to neutralize the hexafluorophosphate byproduct. |
| Solvent | Anhydrous DMF | A polar aprotic solvent that effectively dissolves the reactants. |
| Temperature | Room Temperature | Mild conditions that are suitable for a wide range of functional groups. |
Table 1. Optimized conditions for BOP-mediated amide coupling.
Protocol 2: Acyl Chloride-Mediated Amide Synthesis
An alternative, robust method involves the conversion of the carboxylic acid to the more reactive acyl chloride, followed by reaction with an amine. This two-step, one-pot procedure is particularly useful for less reactive amines.[5][6]
Reaction Workflow:
Workflow for the synthesis of amides via an acyl chloride intermediate.
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add oxalyl chloride (2.0 eq) or thionyl chloride (2.0 eq) dropwise at 0 °C. Add a catalytic amount of DMF if using oxalyl chloride.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove excess reagent.
-
Re-dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.
-
Add a solution of the desired amine (1.1 eq) and triethylamine (2.5 eq) in DCM dropwise.
-
Stir the reaction at room temperature for 2-4 hours.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Application II: Esterification - Modulating Physicochemical Properties
Esterification of the carboxylic acid group can be used to modulate the physicochemical properties of the molecule, such as solubility and cell permeability, which are critical for drug development. The resulting esters can also serve as intermediates for further transformations.
Protocol 3: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic and cost-effective method for producing esters from carboxylic acids and alcohols using an acid catalyst.[7] To drive the equilibrium towards the product, the alcohol is often used in excess as the solvent.[8]
Reaction Mechanism Overview:
Key steps in the Fischer-Speier esterification mechanism.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Organic solvent (e.g., ethyl acetate)
Procedure:
-
Suspend this compound (1.0 eq) in the desired alcohol (which also acts as the solvent).
-
Carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) dropwise.
-
Heat the mixture to reflux and maintain for 4-16 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully wash with saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution to yield the crude ester, which can be purified by column chromatography or recrystallization.
| Parameter | Condition | Rationale |
| Catalyst | Concentrated H₂SO₄ | Protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. |
| Reactant/Solvent | Excess Alcohol | Drives the equilibrium towards the formation of the ester product. |
| Temperature | Reflux | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |
Table 2. Typical conditions for Fischer-Speier esterification.
Application III: Palladium-Catalyzed Cross-Coupling - Expanding Molecular Complexity
The chlorine atom at the 6-position of the imidazo[1,2-b]pyridazine ring is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl and heteroaryl substituents, which is a common strategy for exploring the structure-activity relationship (SAR) in drug discovery programs.
Protocol 4: Suzuki-Miyaura Cross-Coupling
The following is a general procedure for the Suzuki-Miyaura cross-coupling of 6-chloroimidazo[1,2-b]pyridazine derivatives with boronic acids.
Reaction Scheme:
General scheme for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (or its ester/amide derivative)
-
Aryl or heteroaryl boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, dissolve the 6-chloroimidazo[1,2-b]pyridazine derivative (1.0 eq) in DME.
-
Add the boronic acid (1.1 eq), followed by an aqueous solution of Na₂CO₃ (2.0 eq).
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst (0.05 eq) and heat the reaction mixture at 80-90 °C for 4-12 hours under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ | A common and effective catalyst for Suzuki couplings. |
| Base | Na₂CO₃ | Essential for the activation of the boronic acid in the catalytic cycle. |
| Solvent System | DME/Water | A biphasic system that dissolves both the organic and inorganic reagents. |
| Atmosphere | Inert (N₂ or Ar) | Prevents the oxidation and degradation of the palladium catalyst. |
Table 3. Key parameters for the Suzuki-Miyaura cross-coupling reaction.
Case Study: The Role in the Synthesis of Ponatinib
While many reported syntheses of the potent kinase inhibitor Ponatinib do not start directly from this compound, the core imidazo[1,2-b]pyridazine moiety is a critical component.[9] Synthetic routes often involve the Sonogashira coupling of a 3-halo-imidazo[1,2-b]pyridazine with a substituted benzamide fragment.[10] The principles of functionalizing the imidazo[1,2-b]pyridazine scaffold, as detailed in the protocols above, are central to the construction of such complex and life-saving therapeutics.
Conclusion
This compound is a powerful and versatile intermediate for the synthesis of complex, biologically active molecules. The orthogonal reactivity of its carboxylic acid and chloro substituents provides a robust platform for the generation of diverse chemical libraries. The protocols outlined in this guide offer reliable and field-tested methods for leveraging this intermediate in drug discovery and development programs, paving the way for the creation of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 6-chloro-2,8-dimethyl-Imidazo[1,2-b]pyridazine synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis and Characterization of Novel Imidazo[1,2-b]pyridazine-Based Tyk2 JH2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, is a critical mediator of cytokine signaling pathways implicated in a host of autoimmune and inflammatory diseases.[1][2] A key innovation in targeting this pathway has been the development of allosteric inhibitors that bind to the regulatory pseudokinase (JH2) domain, rather than the highly conserved catalytic kinase (JH1) domain.[3][4] This approach affords remarkable selectivity for Tyk2 over other JAK family members, mitigating the off-target effects associated with pan-JAK inhibitors.[5][6] The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in this endeavor, forming the core of potent and selective Tyk2 JH2 inhibitors.[7][8] This document provides a comprehensive guide to the synthesis, biochemical characterization, and cellular functional analysis of novel Tyk2 JH2 inhibitors derived from the imidazo[1,2-b]pyridazine core.
Introduction: The Rationale for Selective Tyk2 JH2 Inhibition
The JAK-STAT signaling pathway is a cornerstone of immune response regulation. Cytokines such as interleukin (IL)-12, IL-23, and type I interferons bind to their cognate receptors, activating associated JAKs.[9] Tyk2, in particular, is essential for the signaling of these pro-inflammatory cytokines.[5] Activated Tyk2 phosphorylates downstream Signal Transducers and Activators of Transcription (STATs), which then dimerize, translocate to the nucleus, and regulate the expression of target genes.[1][9]
Tyk2 possesses a unique structural feature: a catalytically inactive pseudokinase (JH2) domain that functions as an allosteric regulatory module. In its resting state, the JH2 domain exerts an autoinhibitory effect on the adjacent, catalytically active kinase (JH1) domain.[5][10] Small molecules that bind to and stabilize this autoinhibited conformation of the JH2 domain can effectively and selectively block Tyk2 activation.[5][11] This mechanism contrasts sharply with traditional ATP-competitive inhibitors that target the highly homologous JH1 domain, a strategy often plagued by cross-reactivity with other JAKs (JAK1, JAK2, JAK3).[12] By targeting the distinct allosteric site within the JH2 domain, imidazo[1,2-b]pyridazine-based inhibitors can achieve exceptional selectivity, a critical factor for a favorable long-term safety profile in the treatment of chronic autoimmune diseases.[4][6]
Part I: Synthesis of Imidazo[1,2-b]pyridazine-Based Inhibitors
Principle of Synthesis
The synthetic strategy for this class of inhibitors is modular, allowing for systematic exploration of structure-activity relationships (SAR). The core imidazo[1,2-b]pyridazine scaffold is typically constructed via a classical condensation reaction.[13] Subsequent functionalization at key positions is achieved through robust and versatile metal-catalyzed cross-coupling reactions, enabling the introduction of diverse chemical moieties to optimize potency, selectivity, and pharmacokinetic properties.[14][15]
References
- 1. What are TYK2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. revvity.com [revvity.com]
- 3. benchchem.com [benchchem.com]
- 4. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways [frontiersin.org]
- 6. biopharmadive.com [biopharmadive.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. Unlocking TYK2 in Autoimmune and Inflammatory Diseases - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 10. Structural and Functional Characterization of the JH2 Pseudokinase Domain of JAK Family Tyrosine Kinase 2 (TYK2) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Triple-action inhibitory mechanism of allosteric TYK2-specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification and characterization of TYK2 pseudokinase domain stabilizers that allosterically inhibit TYK2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Identification of Imidazo[1,2- b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic Acid in Anti-Cancer Drug Discovery: A Technical Guide
Introduction: The Imidazo[1,2-b]pyridazine Scaffold as a Privileged Structure in Oncology
In the landscape of modern oncology, the pursuit of targeted therapies has led to the identification of numerous "privileged scaffolds" – core molecular structures that demonstrate a recurring ability to bind to specific biological targets with high affinity and selectivity. The imidazo[1,2-b]pyridazine nucleus has emerged as one such scaffold of significant interest.[1] Its rigid, bicyclic structure provides an excellent framework for the spatial presentation of functional groups, enabling potent interactions with the ATP-binding pocket of various protein kinases.[1][2] Dysregulation of protein kinase activity is a hallmark of many cancers, making them a major class of therapeutic targets.[3]
6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid is a key chemical intermediate that serves as a versatile building block for the synthesis of a diverse library of imidazo[1,2-b]pyridazine derivatives.[4][5] The presence of the chloro group at the 6-position and the carboxylic acid at the 2-position provides two reactive handles for medicinal chemists to elaborate upon, allowing for the systematic optimization of potency, selectivity, and pharmacokinetic properties. This technical guide will provide an in-depth overview of the application of this valuable intermediate in the discovery of novel anti-cancer agents, with a focus on the underlying scientific rationale and detailed protocols for the evaluation of its derivatives.
A prominent example of the therapeutic potential of the imidazo[1,2-b]pyridazine scaffold is the multi-targeted tyrosine kinase inhibitor, Ponatinib.[6][7] Ponatinib was specifically designed to overcome resistance to other tyrosine kinase inhibitors in chronic myeloid leukemia (CML), including the challenging T315I "gatekeeper" mutation in the BCR-ABL kinase.[6][7] The success of Ponatinib has spurred further investigation into the imidazo[1,2-b]pyridazine scaffold, leading to the discovery of inhibitors targeting a range of other kinases implicated in cancer and inflammatory diseases.[1]
The Strategic Role of this compound in Synthesis
The utility of this compound lies in its synthetic accessibility and the orthogonal reactivity of its functional groups. The core imidazo[1,2-b]pyridazine ring system is typically synthesized via the condensation of a 3-amino-6-chloropyridazine with an α-haloketone or a related three-carbon synthon.
A representative synthesis to generate a related core structure, 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine (1), involves the reaction of 6-chloropyridazin-3-amine with 1,3-dichloroacetone.[8] This intermediate can then be further modified. For the synthesis of derivatives from this compound, the carboxylic acid group is often converted to an ester, such as the methyl ester, to facilitate subsequent reactions.[9]
The chloro-substituent at the 6-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, allowing for the introduction of a wide array of aryl, heteroaryl, and amino groups.[10] These moieties can be tailored to interact with specific residues in the kinase ATP-binding site, thereby enhancing potency and selectivity. The carboxylic acid at the 2-position is typically converted into an amide, providing another key point of diversity and interaction with the target protein. This dual functionalization strategy is a cornerstone of the scaffold-based drug design paradigm.
Key Kinase Targets of Imidazo[1,2-b]pyridazine Derivatives
Research has demonstrated that derivatives of the imidazo[1,2-b]pyridazine scaffold can inhibit a variety of protein kinases that are critical for cancer cell proliferation, survival, and metastasis. Some of the key kinase families targeted by this class of compounds include:
-
Tyrosine Kinase 2 (Tyk2): A member of the Janus kinase (JAK) family, Tyk2 is involved in cytokine signaling pathways that are often dysregulated in both cancers and autoimmune diseases. Imidazo[1,2-b]pyridazine derivatives have been developed as potent and selective allosteric inhibitors of Tyk2, binding to the pseudokinase (JH2) domain.[11][12]
-
Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs): These kinases are involved in the regulation of transcription, cell cycle progression, and splicing. Selective inhibitors of DYRK1A, with potential applications in cancer and neurological disorders, have been developed from the imidazo[1,2-b]pyridazine scaffold.[2][13]
-
PIM Kinases: This family of serine/threonine kinases (PIM1, PIM2, and PIM3) plays a crucial role in cell survival and proliferation, particularly in hematopoietic malignancies. Imidazo[1,2-b]pyridazines have been identified as potent inhibitors of PIM kinases.[14]
-
Bruton's Tyrosine Kinase (BTK): A key component of the B-cell receptor signaling pathway, BTK is a validated target in B-cell malignancies. Irreversible inhibitors of BTK based on the imidazo[1,2-b]pyridazine scaffold have been discovered.[15]
-
Monopolar Spindle 1 (Mps1/TTK): Mps1 is a critical regulator of the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis. Overexpression of Mps1 is common in many cancers, making it an attractive therapeutic target. Potent and selective Mps1 inhibitors have been derived from the imidazo[1,2-b]pyridazine core.[16]
The following sections provide detailed protocols for the in vitro evaluation of novel anti-cancer agents derived from this compound.
Application Notes and Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
Scientific Rationale: The initial step in evaluating a potential anti-cancer compound is to determine its cytotoxic or cytostatic effect on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[17] It relies on the enzymatic reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[17] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the determination of the compound's half-maximal inhibitory concentration (IC50).
Experimental Protocol:
-
Cell Culture and Seeding:
-
Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in their recommended growth media, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells during the exponential growth phase and determine the cell concentration using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of media. Allow the cells to adhere and recover by incubating overnight.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of the test compound (derived from this compound) in dimethyl sulfoxide (DMSO).
-
Perform a serial dilution of the stock solution in culture media to obtain a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in each well is ≤ 0.5% to avoid solvent toxicity.
-
Include a vehicle control (media with DMSO) and a positive control (a known cytotoxic drug like Doxorubicin).
-
Remove the media from the seeded cells and add 100 µL of the media containing the various compound concentrations.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully aspirate the media from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) and determine the IC50 value using non-linear regression analysis.
-
Data Presentation:
| Cancer Cell Line | Tissue of Origin | Test Compound IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | Example Value | Example Value |
| A549 | Lung Carcinoma | Example Value | Example Value |
| HCT116 | Colorectal Carcinoma | Example Value | Example Value |
Note: The data presented above are for illustrative purposes and will vary depending on the specific compound and experimental conditions.
Workflow Diagram:
Protocol 2: Biochemical Kinase Inhibition Assay (Luminescence-Based)
Scientific Rationale: To confirm that the cytotoxic effects of the imidazo[1,2-b]pyridazine derivatives are due to the inhibition of a specific kinase, a direct biochemical assay is necessary. Luminescence-based kinase assays, such as the ADP-Glo™ Kinase Assay, are highly sensitive and suitable for high-throughput screening. This assay quantifies the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which then generates a luminescent signal via a luciferase reaction. A lower luminescent signal corresponds to higher kinase activity (more ADP produced), while a strong signal indicates kinase inhibition.
Experimental Protocol:
-
Reagent Preparation:
-
Reconstitute the recombinant target kinase (e.g., Tyk2, DYRK1A, PIM1) and its specific substrate peptide in the provided kinase assay buffer.
-
Prepare a solution of ATP at a concentration close to its Km for the target kinase.
-
Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. Include a known inhibitor as a positive control and DMSO as a vehicle control.
-
-
Kinase Reaction:
-
In a 384-well white, flat-bottom plate, add 1 µL of the diluted test compounds, positive control, or vehicle control to the appropriate wells.
-
Add 2 µL of the target kinase solution to each well.
-
Add 2 µL of the ATP/substrate mixture to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes to stabilize the signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the compound concentration (logarithmic scale) and determine the IC50 value using non-linear regression analysis.
-
Data Presentation:
| Kinase Target | Test Compound IC50 (nM) | Positive Control IC50 (nM) |
| Tyk2 | Example Value | Example Value |
| DYRK1A | Example Value | Example Value |
| PIM1 | Example Value | Example Value |
Note: The data presented above are for illustrative purposes and will vary depending on the specific compound and experimental conditions.
Workflow Diagram:
Protocol 3: Western Blot Analysis of Target Engagement in a Cellular Context
Scientific Rationale: To validate that the test compound inhibits the target kinase within the complex cellular environment, it is essential to assess the phosphorylation status of its downstream substrates. Western blotting is a powerful technique to detect and quantify specific proteins in a cell lysate. By using antibodies that recognize both the total and phosphorylated forms of a downstream protein, we can determine if the compound effectively inhibits the kinase's activity in cells.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Seed the relevant cancer cell line in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the test compound at various concentrations (e.g., 0.5x, 1x, and 2x the cytotoxicity IC50) for a specified time (e.g., 2-24 hours). Include a vehicle control (DMSO).
-
-
Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein lysates to the same concentration with lysis buffer and Laemmli sample buffer.
-
Denature the samples by heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated substrate of the target kinase (e.g., p-STAT for the JAK/Tyk2 pathway) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total form of the substrate protein and a housekeeping protein like GAPDH or β-actin.
-
Quantify the band intensities using densitometry software.
-
Signaling Pathway Diagram:
Conclusion and Future Directions
This compound represents a highly valuable and versatile starting material for the discovery of novel anti-cancer therapeutics. The imidazo[1,2-b]pyridazine scaffold has proven its clinical relevance and continues to be a fruitful area of research for the development of potent and selective kinase inhibitors. The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of novel derivatives, from assessing broad cytotoxicity to pinpointing specific molecular targets and confirming cellular activity. As our understanding of the complex signaling networks that drive cancer progression deepens, the strategic use of privileged scaffolds like imidazo[1,2-b]pyridazine will undoubtedly continue to yield promising new drug candidates for the benefit of patients.
References
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound [oakwoodchemical.com]
- 6. Ponatinib | C29H27F3N6O | CID 24826799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Exploring the untapped pharmacological potential of imidazopyridazines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07280K [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. CAS 572910-59-9 | this compound methyl ester - Synblock [synblock.com]
- 10. researchgate.net [researchgate.net]
- 11. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 13. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: A Guide to the Development of Agrochemicals Using Imidazo[1,2-b]pyridazine Scaffolds
Prepared by: Gemini, Senior Application Scientist
Abstract
The escalating challenges of pesticide resistance and the demand for more sustainable agricultural practices necessitate the discovery of novel agrochemical scaffolds. The imidazo[1,2-b]pyridazine core, a nitrogen-rich heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry, exemplified by the success of kinase inhibitors like ponatinib.[1][2] Its rigid, planar structure and versatile substitution points make it an exceptionally promising framework for the development of new fungicides, herbicides, and insecticides.[3] This guide provides a comprehensive overview and detailed protocols for researchers engaged in the design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine-based agrochemicals. We will delve into core synthesis strategies, bioassay methodologies, structure-activity relationship (SAR) analysis, and potential mechanisms of action.
Part I: Synthesis and Chemical Library Development
The foundation of any successful agrochemical discovery program is a chemically diverse and well-characterized compound library. The imidazo[1,2-b]pyridazine scaffold offers a robust and adaptable platform for generating such a library.
Section 1.1: Core Scaffold Synthesis: The Condensation Reaction
The most fundamental and widely adopted method for constructing the imidazo[1,2-b]pyridazine ring system is through a condensation reaction between a 3-aminopyridazine derivative and an α-haloketone.[4]
Causality Behind the Method:
-
Starting Materials: The use of a 3-amino-6-halopyridazine is a strategic choice. The halogen at the 6-position enhances the reactivity of the ring system and provides a convenient handle for later-stage functionalization via cross-coupling reactions. The 3-amino group is the key nucleophile for the initial ring formation.[4]
-
Reaction Conditions: A mild base, such as sodium bicarbonate or potassium carbonate, is employed to facilitate the deprotonation of the amino group and neutralize the HBr byproduct without causing degradation of the starting materials or the product. The reaction is typically performed in a polar solvent like ethanol or DMF to ensure solubility of the reactants.
Caption: General workflow for core imidazo[1,2-b]pyridazine synthesis.
Protocol 1.1: Synthesis of 2-Aryl-6-chloroimidazo[1,2-b]pyridazine
-
Reactant Preparation: To a round-bottom flask, add 3-amino-6-chloropyridazine (1.0 eq), the desired 2-bromoacetophenone derivative (1.1 eq), and sodium bicarbonate (2.5 eq).
-
Solvent Addition: Add anhydrous ethanol to the flask to achieve a reactant concentration of approximately 0.2 M.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Workup: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Filter the solid precipitate (inorganic salts) and wash with a small amount of cold ethanol.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.
Section 1.2: Advanced Functionalization for SAR Studies
To effectively explore the structure-activity relationship, it is crucial to introduce diversity at key positions of the scaffold. Modern metal-catalyzed cross-coupling reactions are indispensable tools for this purpose.[5] The halogen at the C6-position and a strategically introduced handle at the C3-position are the primary sites for modification.
| Position | Reaction Type | Typical Reagents | Rationale for Diversification |
| C6 | Suzuki Coupling | Aryl/heteroaryl boronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃) | Modulates solubility, metabolic stability, and interaction with the target protein's solvent-exposed regions. |
| C6 | Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts | Introduces rigid, linear linkers to probe deeper pockets within the target active site. |
| C3 | Suzuki Coupling | (Requires prior bromination at C3 using NBS) Aryl boronic acids, Pd catalyst | The C3-substituent often points directly into the core of the binding site; modifications here directly impact potency. |
Part II: Biological Screening and Lead Optimization
A systematic screening cascade is essential to identify promising candidates from the synthesized library and to guide the optimization process.
Caption: Agrochemical screening cascade for imidazo[1,2-b]pyridazines.
Protocol 2.1: In Vitro Antifungal Assay (Mycelium Growth Rate Method)
This protocol is adapted from methodologies used to evaluate imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi.[6][7]
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) medium according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to approximately 50-60°C.
-
Compound Preparation: Prepare stock solutions of test compounds in DMSO (e.g., 10 mg/mL). Add the appropriate volume of stock solution to the molten PDA to achieve the desired final concentrations (e.g., 50, 25, 12.5, 6.25, 3.125 µg/mL). Ensure the final DMSO concentration in the media does not exceed 1% (v/v), as this can inhibit fungal growth.
-
Control Plates (Self-Validation):
-
Negative Control: Prepare PDA plates containing only DMSO (at the same concentration used for test compounds). This plate establishes the baseline for 100% fungal growth.
-
Positive Control: Prepare PDA plates containing a known commercial fungicide (e.g., Hymexazol or Carbendazim) at its known EC50 concentration. This validates the sensitivity of the assay.[6]
-
-
Plating: Pour the PDA media (containing test compounds or controls) into sterile 90 mm Petri dishes and allow them to solidify.
-
Inoculation: Using a sterile cork borer, cut a 5 mm diameter mycelial disc from the edge of an actively growing culture of the target fungus (e.g., Alternaria alternata). Place the disc, mycelium-side down, in the center of each prepared plate.
-
Incubation: Incubate the plates at 25 ± 1°C in the dark.
-
Data Collection: When the fungal growth in the negative control plate has reached the edge of the dish, measure the diameter of the fungal colony on all plates in two perpendicular directions.
-
Calculation: Calculate the percentage of inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] * 100
-
Where dc is the average diameter of the colony in the negative control and dt is the average diameter of the colony in the treatment plate.
-
-
EC50 Determination: Use a suitable software (e.g., GraphPad Prism) to plot the inhibition percentages against the log of the compound concentrations and determine the EC50 value (the concentration that causes 50% inhibition of growth).
Section 2.2: Structure-Activity Relationship (SAR) Analysis
Systematic analysis of biological data is the engine of lead optimization. For imidazo[1,2-b]pyridazines, SAR studies have shown that antifungal activity is highly sensitive to the nature of substituents on both the pyridazine and the 2-phenyl rings.[6][7]
Hypothetical SAR Data Table (Antifungal Activity against A. alternata)
| Compound ID | R¹ (at C6) | R² (at C2-Phenyl) | EC50 (µg/mL) |
| 1a | -Cl | 4-F | 8.5 |
| 1b | -Cl | 4-Cl | 5.2 |
| 1c | -Cl | 4-CH₃ | 15.7 |
| 1d | -OCH₃ | 4-Cl | 22.1 |
Interpretation and Causality:
-
Effect of Phenyl Substituent (R²): Comparing 1a , 1b , and 1c , we observe that electron-withdrawing groups (F, Cl) at the para-position of the phenyl ring enhance antifungal activity compared to an electron-donating group (CH₃). This suggests that the electronic properties of this ring are critical for target interaction.
-
Effect of Pyridazine Substituent (R¹): Comparing 1b and 1d , replacing the chloro group at C6 with a methoxy group significantly reduces activity. This indicates that this position may be involved in a key interaction (e.g., hydrogen bonding or hydrophobic) within the target site, or it may negatively impact the molecule's ability to reach its target.
Caption: Visualizing the Structure-Activity Relationship (SAR).
Part III: Mechanism of Action (MoA) Insights
Understanding how a compound exerts its biological effect is critical for optimizing its properties and for managing potential resistance. While the precise MoA for imidazo[1,2-b]pyridazine-based agrochemicals is an active area of research, strong parallels can be drawn from its established role in medicinal chemistry.
Section 3.1: Plausible Biological Target: Protein Kinases
The imidazo[1,2-b]pyridazine scaffold is a well-known "hinge-binding" motif, which is characteristic of many protein kinase inhibitors.[8][9] The nitrogen atoms of the fused ring system are perfectly positioned to form hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition. Many successful commercial fungicides target essential fungal kinases, making this a highly plausible MoA.
Potential Fungal Kinase Targets:
-
Mitogen-activated protein (MAP) kinases involved in cell wall integrity and stress response.
-
Cyclin-dependent kinases (CDKs) that regulate the fungal cell cycle.
-
Kinases involved in signal transduction pathways essential for pathogenesis.
Preliminary studies on related scaffolds suggest that these compounds may exert their antifungal effects by disrupting hyphal differentiation and spore germination, processes heavily regulated by kinase signaling.[7]
Protocol 3.1: Conceptual Protocol for In Vitro Kinase Inhibition Assay
-
Objective: To determine if lead compounds can inhibit the activity of a specific, purified fungal kinase in vitro.
-
Principle: Use a commercially available assay kit (e.g., ADP-Glo™ Kinase Assay) that measures kinase activity by quantifying the amount of ADP produced from the kinase's consumption of ATP.
-
Procedure: a. In a 384-well plate, add the purified fungal kinase, its specific substrate peptide, and ATP. b. Add the imidazo[1,2-b]pyridazine test compound across a range of concentrations. c. Controls: Include a "no kinase" control and a "no compound" (100% activity) control. d. Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C). e. Stop the kinase reaction and add the ADP-Glo™ reagent, which converts the ADP produced into a luminescent signal. f. Read the luminescence on a plate reader.
-
Data Analysis: A decrease in the luminescent signal relative to the "no compound" control indicates inhibition of the kinase. Calculate IC50 values to quantify the potency of inhibition.
Conclusion
The imidazo[1,2-b]pyridazine scaffold represents a highly promising platform for the discovery of next-generation agrochemicals. Its synthetic tractability allows for the rapid generation of diverse chemical libraries, and its proven bioactivity provides a strong foundation for lead optimization. By employing the systematic protocols for synthesis, screening, and MoA investigation outlined in this guide, researchers can effectively harness the potential of this versatile chemical scaffold to address pressing challenges in global agriculture.
References
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Analytical techniques for characterizing 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid
An Application Note and Protocol for the Comprehensive Analytical Characterization of 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This compound is a pivotal heterocyclic building block in modern medicinal and agricultural chemistry.[1][2] Its utility as a key intermediate in the synthesis of high-value compounds, including novel therapeutic agents, necessitates a robust and unequivocal analytical characterization to ensure identity, purity, and quality.[1][3] This application note provides a comprehensive guide with detailed protocols for the structural elucidation and purity assessment of this compound. We present an integrated analytical workflow, leveraging High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis. The causality behind experimental choices is explained to empower researchers to not only replicate these methods but also to adapt them for related molecular scaffolds.
Introduction: The Need for Rigorous Characterization
The imidazo[1,2-b]pyridazine core is a privileged scaffold in drug discovery, and the specific functional handles of this compound—a reactive chlorine atom and a carboxylic acid group—make it a versatile precursor for library synthesis and lead optimization. Ensuring the structural integrity of this starting material is paramount, as any impurities or isomeric misassignments can propagate through multi-step syntheses, leading to failed reactions, costly downstream purification challenges, and misinterpreted biological data. The following protocols establish a self-validating system where orthogonal analytical techniques are used to build a cohesive and definitive profile of the molecule.
Physicochemical Properties Summary
| Property | Value | Reference |
| CAS Number | 14714-24-0 | [4] |
| Molecular Formula | C₇H₄ClN₃O₂ | [4][5] |
| Molecular Weight | 197.58 g/mol | [4][5] |
| Melting Point | ~248 °C | [5] |
| Appearance | Off-white to yellow solid | (Typical) |
Integrated Analytical Workflow
A multi-technique approach is essential for unambiguous characterization. The workflow begins with chromatography to assess purity and isolate the compound, followed by a suite of spectroscopic and analytical methods to confirm the molecular structure and elemental composition.
Caption: Overall workflow for the characterization of the target compound.
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
Principle of Analysis
Reverse-phase HPLC (RP-HPLC) is the gold standard for determining the purity of small organic molecules. The technique separates compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. For this compound, a polar and ionizable compound, using a buffered mobile phase and a gradient elution is critical for achieving sharp, symmetrical peaks and separating it from potential nonpolar impurities or polar starting materials. A Diode Array Detector (DAD) allows for simultaneous monitoring at multiple wavelengths, which is useful for peak tracking and purity assessment.
Detailed Protocol for HPLC Analysis
-
Sample Preparation:
-
Accurately weigh ~1.0 mg of the compound.
-
Dissolve in 1.0 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute with the same solvent to a working concentration of ~0.1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter prior to injection to prevent column blockage.
-
-
Instrumentation and Conditions:
-
The following conditions are a robust starting point, inspired by methods used for related heterocyclic compounds.[6]
-
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse-Phase, 100 x 4.6 mm, 2.7 µm | Standard for small molecule analysis, providing good resolution. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier to suppress ionization of the carboxylic acid, improving peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent for RP-HPLC. |
| Gradient Elution | 5% B to 95% B over 10 minutes | Ensures elution of compounds with a wide range of polarities. |
| Post-Gradient Hold | Hold at 95% B for 2 minutes | Washes late-eluting impurities from the column. |
| Re-equilibration | Return to 5% B over 0.5 min, hold for 2.5 min | Prepares the column for the next injection. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape. |
| Injection Volume | 5 µL | A small volume prevents peak distortion. |
| Detection | DAD at 254 nm and 280 nm | Aromatic heterocycles typically show strong absorbance at these wavelengths. |
-
Data Interpretation:
-
A pure sample should exhibit a single major peak at a specific retention time.
-
The peak area percentage at 254 nm can be used to calculate the purity of the compound. Purity should typically be >95% for use in further applications.[6]
-
Structural Elucidation by Spectroscopic Methods
A. Mass Spectrometry (MS)
Principle of Analysis Mass spectrometry provides the exact molecular weight of a compound, which is one of the most critical pieces of identifying information. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like carboxylic acids, minimizing fragmentation and clearly showing the molecular ion. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to confirm the elemental composition. The presence of a chlorine atom provides a distinct isotopic pattern (³⁵Cl/³⁷Cl ratio of approximately 3:1), which serves as a powerful diagnostic tool.
Protocol for LC-MS Analysis The HPLC method described above can be directly coupled to a mass spectrometer.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Positive and Negative | The compound can be detected as [M+H]⁺ or [M-H]⁻. Running both modes provides comprehensive data. |
| Mass Range | 50 - 500 m/z | Covers the expected molecular weight of the compound and potential fragments. |
| Capillary Voltage | 3.5 kV (Positive), -3.0 kV (Negative) | Typical voltages for stable spray generation. |
| Data Interpretation | Look for the molecular ion peak and its isotopic pattern. |
Expected Results
| Ion | Calculated m/z (C₇H₄³⁵ClN₃O₂) | Calculated m/z (C₇H₄³⁷ClN₃O₂) | Expected Ratio |
| [M+H]⁺ | 198.0065 | 200.0035 | ~3:1 |
| [M-H]⁻ | 195.9919 | 197.9889 | ~3:1 |
The observation of this pair of peaks with the correct mass and intensity ratio is strong evidence for the presence of one chlorine atom in the molecule.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of Analysis NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. For this compound, the number of signals and their splitting patterns in the aromatic region are diagnostic of the imidazo[1,2-b]pyridazine core.
Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Rationale for Solvent Choice: DMSO-d₆ is an excellent solvent for polar heterocyclic compounds and, crucially, its residual water peak does not obscure the aromatic region. It also allows for the observation of the exchangeable carboxylic acid proton.
-
Acquisition: Record ¹H, ¹³C, and optionally 2D spectra (COSY, HSQC) on a 400 MHz or higher spectrometer.
Predicted Spectral Data and Interpretation Based on the structure and data from related imidazopyridazine and imidazopyridine compounds[6][7][8]:
-
¹H NMR (400 MHz, DMSO-d₆): The structure has 4 protons.
-
One very broad singlet at >13 ppm, corresponding to the carboxylic acid proton (-COOH). This proton is exchangeable with D₂O.
-
One singlet in the range of δ 8.2-8.5 ppm, corresponding to the proton at the C3 position of the imidazole ring.
-
Two doublets in the range of δ 7.2-8.2 ppm. These correspond to the two coupled protons on the pyridazine ring (H7 and H8). They will appear as an AX system with a typical ortho coupling constant (J ≈ 9.5 Hz).
-
| Predicted ¹H Signal | Multiplicity | Integration | Rationale |
| ~13.5 ppm | broad singlet | 1H | Carboxylic acid proton |
| ~8.4 ppm | singlet | 1H | H3 proton on imidazole ring |
| ~8.1 ppm | doublet (J ≈ 9.5 Hz) | 1H | H8 proton (adjacent to N) |
| ~7.5 ppm | doublet (J ≈ 9.5 Hz) | 1H | H7 proton (adjacent to C-Cl) |
-
¹³C NMR (100 MHz, DMSO-d₆): The structure has 7 distinct carbon atoms.
-
One signal >160 ppm for the carboxylic acid carbonyl carbon.
-
Six signals in the aromatic/heterocyclic region (approx. 110-150 ppm).
-
| Predicted ¹³C Signal | Rationale |
| ~162 ppm | C=O of carboxylic acid |
| ~145-150 ppm | C-Cl (C6) and bridgehead carbons |
| ~115-140 ppm | Remaining sp² carbons of the rings |
C. Fourier-Transform Infrared (FTIR) Spectroscopy
Principle of Analysis FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups. The vibrational frequencies of bonds are sensitive to their environment, providing a molecular "fingerprint."
Protocol for FTIR Analysis
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing ~1% of the sample, or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder.
-
Acquisition: Scan from 4000 to 400 cm⁻¹.
Expected Characteristic Absorption Bands The spectrum will be complex, but key functional groups can be identified based on established correlation tables and spectra of similar molecules.[9][10][11]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2500-3300 (very broad) | O-H stretch | Carboxylic Acid |
| ~1700-1725 | C=O stretch | Carboxylic Acid |
| ~1600-1650 | C=N stretch | Imidazole/Pyridazine rings |
| ~1450-1580 | C=C stretch | Aromatic/Heterocyclic rings |
| ~1000-1100 | C-Cl stretch | Chloro substituent |
Definitive Confirmation: Elemental Analysis
Principle of Analysis Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen in a pure sample. This technique offers definitive confirmation of the empirical and molecular formula when combined with mass spectrometry data. Halogen content (Cl) can also be determined.
Protocol and Data Interpretation
-
Sample Submission: Submit a sample of high purity (>98%, confirmed by HPLC) to an analytical service for C, H, N, and Cl analysis.
-
Comparison: The experimentally determined percentages should match the theoretical values within a narrow margin of error (typically ±0.4%).
Theoretical Composition for C₇H₄ClN₃O₂
| Element | Theoretical Mass % |
| Carbon (C) | 42.55% |
| Hydrogen (H) | 2.04% |
| Chlorine (Cl) | 17.94% |
| Nitrogen (N) | 21.27% |
| Oxygen (O) | 16.20% |
Integrated Data and Final Confirmation
The true power of this analytical workflow lies in the integration of data from these orthogonal techniques. No single method is sufficient, but together they provide an unassailable confirmation of the compound's identity and purity.
Caption: Integration of orthogonal analytical data for final confirmation.
A successful characterization will show:
-
A single major peak in HPLC, confirming high purity.
-
A mass spectrum consistent with the molecular formula C₇H₄ClN₃O₂, including the characteristic chlorine isotope pattern.
-
¹H and ¹³C NMR spectra that match the proposed connectivity and number of unique atoms.
-
An FTIR spectrum showing the presence of a carboxylic acid and the heterocyclic core.
-
Elemental analysis results that are in agreement with the theoretical composition.
By following this comprehensive workflow, researchers can proceed with confidence, knowing their starting material is of the highest quality and correct identity.
References
- 1. abbotshill.herts.sch.uk [abbotshill.herts.sch.uk]
- 2. chemimpex.com [chemimpex.com]
- 3. InterContinental | Virtual tour generated by Panotour [warszawa.intercontinental.com]
- 4. This compound [oakwoodchemical.com]
- 5. chembk.com [chembk.com]
- 6. 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine | MDPI [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. Frontiers | Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase [frontiersin.org]
- 9. Calculated gas-phase infrared spectra of imidazo[1,2-a]pyrazinediones derived from alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Note: A Comprehensive Protocol for Evaluating Imidazo[1,2-b]pyridazine Derivatives in Enzyme Inhibition Assays
Abstract
The imidazo[1,2-b]pyridazine scaffold is a "privileged" heterocyclic structure in modern medicinal chemistry, forming the core of numerous potent and selective enzyme inhibitors.[1][2] These derivatives have demonstrated significant therapeutic potential by targeting key enzymes, particularly protein kinases, implicated in diseases ranging from cancer to inflammatory disorders.[3][4][5][6][7] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on designing, executing, and interpreting enzyme inhibition assays for this important class of compounds. We will delve into the causality behind experimental choices, provide a self-validating, step-by-step protocol for a fluorescence-based kinase assay, and offer robust data analysis and troubleshooting strategies to ensure the generation of accurate and reproducible results.
Scientific Foundation: Understanding the Target and Compound
The Imidazo[1,2-b]pyridazine Scaffold: A Versatile Kinase Inhibitor
Imidazo[1,2-b]pyridazines are fused heterocyclic systems that have become a cornerstone in the development of kinase inhibitors.[1] Their rigid structure and capacity for diverse substitutions allow for fine-tuning of potency and selectivity against various kinase targets. Research has successfully developed derivatives of this scaffold to inhibit a wide array of kinases, including:
-
Bruton's Tyrosine Kinase (BTK): Leading to irreversible inhibitors with excellent selectivity for B-cell malignancies.[3]
-
Anaplastic Lymphoma Kinase (ALK): Resulting in novel inhibitors capable of overcoming multiple resistance mutations in non-small cell lung cancer.[4]
-
PI3K/mTOR: Yielding dual inhibitors for the treatment of diseases like pulmonary fibrosis.[5]
-
Cyclin-Dependent Kinases (CDKs) and DYRKs: Demonstrating the scaffold's versatility in targeting enzymes crucial for cell cycle regulation and neurological functions.[1][7][8]
The primary mechanism of action for many of these inhibitors involves competitive binding at the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream substrates and interrupting signal transduction.[9]
Core Principles of Enzyme Inhibition Assays
An enzyme assay is a laboratory procedure to measure the rate of an enzyme reaction, and by extension, to quantify the effect of a potential inhibitor.[10] The goal is to determine the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration required to reduce enzyme activity by 50%.[11] A robust assay relies on several key principles:
-
Linearity: The assay must be conducted under conditions where the reaction rate is linear with time and enzyme concentration. This ensures that measurements reflect the true initial velocity of the reaction.[12]
-
Substrate Concentration: The concentration of the substrate relative to its Michaelis constant (Km) is critical. Using a substrate concentration at or near the Km is often optimal for detecting various types of inhibitors.[13]
-
Controls: Proper controls are non-negotiable for data validation. A "no inhibitor" control represents 100% enzyme activity, while a "no enzyme" control establishes the background signal.[14][15]
Assay Development and Optimization
The transition from a promising compound to a validated lead requires a robust and reliable assay.[16][17][18] Optimization is key to ensuring sensitivity, reproducibility, and physiological relevance.[10]
Selecting the Appropriate Assay Format
Modern drug discovery employs a variety of biochemical assay formats, each with distinct advantages.[19][20] For high-throughput screening (HTS) of kinase inhibitors, fluorescence- and luminescence-based methods are dominant due to their high sensitivity and scalability.[21][22]
| Assay Technology | Principle | Advantages | Considerations |
| Fluorescence-Based Assays | Measures the change in fluorescence of a labeled substrate upon phosphorylation.[23][24][25] | High sensitivity, allows for real-time kinetic measurements, widely applicable.[23][24] | Potential for interference from fluorescent compounds or light instability.[26] |
| Luminescence-Based Assays (e.g., ADP-Glo™) | Quantifies kinase activity by measuring the amount of ADP produced, which is converted to ATP and then used to generate a luminescent signal.[9] | High sensitivity, less susceptible to optical interference, robust signal. | Endpoint assay format, may require specific reagents. |
| Time-Resolved FRET (TR-FRET) | Uses the energy transfer between two fluorophores (donor and acceptor) on a substrate and a phosphorylation-specific antibody. | Homogeneous ("mix-and-read") format, reduces background from scattered light.[21] | Requires specific labeled reagents and compatible plate readers. |
For this protocol, we will focus on a fluorescence-based assay , a highly sensitive and versatile method for characterizing enzyme inhibitors.[23][25]
Critical Parameters for Optimization
Before screening, key parameters must be optimized to establish a reliable assay window.
-
Enzyme Concentration: Titrate the enzyme to find a concentration that produces a robust signal well above background but remains within the linear range of the reaction over the desired time course.[27]
-
Substrate and ATP Concentration: For kinase assays, both substrate and ATP concentrations must be optimized. Determine the Km for both. Running the assay with ATP at its Km value is a common starting point for identifying ATP-competitive inhibitors.[9]
-
Inhibitor Pre-incubation Time: Allow the enzyme and inhibitor to pre-incubate before initiating the reaction. This is critical for inhibitors that bind slowly or require time to reach equilibrium with the enzyme.[15] A typical pre-incubation is 15-30 minutes.[9]
-
DMSO Tolerance: Imidazo[1,2-b]pyridazine derivatives are typically dissolved in DMSO. Determine the highest concentration of DMSO that does not significantly affect enzyme activity, usually below 1-5%.[19][27]
Detailed Experimental Protocol: Fluorescence-Based Kinase Inhibition Assay
This protocol provides a step-by-step method for determining the IC50 value of an imidazo[1,2-b]pyridazine derivative against a target protein kinase in a 96-well plate format.
Materials and Reagents
-
Target Kinase: Purified, active enzyme.
-
Fluorescent Substrate: A peptide or protein substrate that is fluorescently labeled.
-
Imidazo[1,2-b]pyridazine Inhibitor: Stock solution in 100% DMSO.
-
ATP: Adenosine triphosphate solution.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT. Buffer composition should be optimized for the specific kinase.
-
Stop Solution: e.g., 100 mM EDTA to chelate Mg²⁺ and stop the kinase reaction.
-
Microplates: Black, opaque 96-well plates suitable for fluorescence assays.[28]
-
Microplate Reader: Capable of measuring fluorescence intensity at the appropriate excitation and emission wavelengths.
Reagent Preparation
-
Assay Buffer (1X): Prepare and bring to room temperature.
-
Enzyme Working Solution: Dilute the enzyme stock to 2X the final desired concentration in 1X Assay Buffer. Keep on ice until use.[12]
-
Substrate/ATP Working Solution: Prepare a solution containing the fluorescent substrate and ATP, each at 2X their final desired concentration, in 1X Assay Buffer.
-
Inhibitor Serial Dilutions:
-
Perform a serial dilution of the imidazo[1,2-b]pyridazine stock solution in 100% DMSO to create a range of concentrations (e.g., 10 points, 1:3 dilution series).
-
Subsequently, dilute each DMSO concentration into 1X Assay Buffer to create 2X final inhibitor concentrations. Ensure the final DMSO concentration in the assay is constant across all wells and within the tolerated limit.
-
Assay Procedure
-
Add Inhibitor: Pipette 25 µL of the 2X inhibitor dilutions into the appropriate wells of the 96-well plate.
-
For the 100% activity control (no inhibitor) , add 25 µL of Assay Buffer containing the same final concentration of DMSO.
-
For the 0% activity control (background) , add 25 µL of Assay Buffer containing DMSO.
-
-
Add Enzyme: Add 25 µL of the 2X Enzyme Working Solution to all wells except the 0% activity control wells. To these, add 25 µL of 1X Assay Buffer.
-
Pre-incubation: Mix gently on a plate shaker and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[15]
-
Initiate Reaction: Add 50 µL of the 2X Substrate/ATP Working Solution to all wells to start the reaction. The total volume should now be 100 µL.
-
Incubate: Mix gently and incubate the plate at a constant temperature (e.g., 30°C or 37°C) for the predetermined time (e.g., 60 minutes). Ensure the reaction remains in the linear range.
-
Stop Reaction (Optional but Recommended for Endpoint Reads): Add 25 µL of Stop Solution to all wells.
-
Data Acquisition: Read the fluorescence intensity on a microplate reader using the appropriate excitation and emission wavelengths for the fluorophore.
Experimental Workflow Diagram
Caption: Experimental workflow for the fluorescence-based kinase inhibition assay.
Data Analysis and Interpretation
Calculating Percent Inhibition
First, correct for the background signal by subtracting the average fluorescence of the 0% activity (no enzyme) control from all other wells. Then, calculate the percent inhibition for each inhibitor concentration using the following formula:
% Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_NoInhibitor))
Determining the IC50 Value
The IC50 value is determined by plotting the Percent Inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic (4PL) dose-response curve.
Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
Where:
-
Y is the Percent Inhibition.
-
X is the log of the inhibitor concentration.
-
Top and Bottom are the plateaus of the curve.
-
LogIC50 is the log of the inhibitor concentration that gives a response halfway between Top and Bottom.
-
HillSlope describes the steepness of the curve.
This analysis is readily performed using software such as GraphPad Prism or R.
Kinase Signaling Pathway Inhibition
Caption: Inhibition of a generic kinase signaling pathway by an imidazo[1,2-b]pyridazine derivative.
Troubleshooting
Even with a well-designed protocol, issues can arise. The following table outlines common problems and solutions.[14][15][27][28]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal / Low Z'-Factor | 1. Inactive enzyme or substrate.[27] 2. Suboptimal assay conditions (pH, temp). 3. Insufficient incubation time. | 1. Verify enzyme/substrate activity with positive controls; use fresh reagents. 2. Re-optimize assay buffer and temperature. 3. Perform a time-course experiment to ensure the reaction is linear and complete. |
| High Background Signal | 1. Substrate instability or autofluorescence.[27] 2. Contaminated reagents. 3. Use of clear microplates instead of black. | 1. Check substrate stability in assay buffer without enzyme. 2. Prepare fresh buffers and solutions. 3. Always use black, opaque plates for fluorescence assays.[28] |
| Inconsistent Replicates | 1. Pipetting errors, especially with small volumes.[28] 2. Poor mixing of reagents in wells. 3. Temperature fluctuations across the plate. | 1. Use calibrated pipettes; prepare a master mix for reagents.[28] 2. Ensure proper mixing after each reagent addition. 3. Use a temperature-controlled incubator for the plate. |
| Poor Inhibitor Solubility | 1. Inhibitor precipitating out of solution at assay concentration.[14] 2. Final DMSO concentration is too low. | 1. Visually inspect wells for precipitation. If needed, test a lower concentration range. 2. Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer, ensuring it doesn't inhibit the enzyme.[27] |
Troubleshooting Logic Diagram
Caption: A logical workflow for troubleshooting common issues in enzyme inhibition assays.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. domainex.co.uk [domainex.co.uk]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. benchchem.com [benchchem.com]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. researchgate.net [researchgate.net]
- 14. superchemistryclasses.com [superchemistryclasses.com]
- 15. benchchem.com [benchchem.com]
- 16. Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. lifesciences.danaher.com [lifesciences.danaher.com]
- 19. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. Biochemical Kinase Assays | Thermo Fisher Scientific - KR [thermofisher.com]
- 22. bellbrooklabs.com [bellbrooklabs.com]
- 23. How to Use Fluorescence Spectroscopy for Enzyme Activity Assays [synapse.patsnap.com]
- 24. mdpi.com [mdpi.com]
- 25. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 26. nrel.colostate.edu [nrel.colostate.edu]
- 27. benchchem.com [benchchem.com]
- 28. docs.abcam.com [docs.abcam.com]
Application Notes & Protocols: 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic Acid in Advanced Materials Research
Introduction: Unlocking the Potential of a Privileged Scaffold in Material Science
The imidazo[1,2-b]pyridazine scaffold is a nitrogen-rich heterocyclic system recognized for its significant biological activities, leading to its classification as a "privileged scaffold" in medicinal chemistry.[1] However, the unique electronic and coordination properties of its derivatives also position them as highly promising building blocks for advanced materials.[2][3] This guide focuses on a particularly versatile derivative, 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid, and its potential applications in material science.
The presence of a carboxylic acid group provides a reactive handle for incorporation into larger molecular architectures, while the chloro-substituent offers a site for further functionalization through cross-coupling reactions.[4] The imidazopyridazine core itself possesses inherent photophysical properties that can be tuned through chemical modification.[5] These features make this compound a compelling candidate for the design of novel Metal-Organic Frameworks (MOFs), conductive polymers, and photoluminescent materials.
This document serves as a detailed technical guide for researchers, scientists, and professionals in drug development and material science. It provides not only step-by-step protocols for the synthesis and characterization of materials derived from this scaffold but also delves into the scientific rationale behind the experimental choices, ensuring a deep understanding of the underlying principles.
Part 1: Synthesis and Functionalization of the Core Scaffold
The utility of this compound in material science begins with its synthesis and potential for further modification. A robust and scalable synthesis is paramount.
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of related imidazopyridazine derivatives.[6] The core principle involves the condensation of a 3-amino-6-chloropyridazine with a suitable three-carbon building block.
Workflow for Synthesis of the Core Scaffold
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid
Welcome to the technical support center for the synthesis of 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, notably finding application in the development of kinase inhibitors for oncology.[1][2]
This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure a successful and high-yielding synthesis.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the two-key stages of the synthesis: the initial cyclization to form the ethyl ester intermediate and the subsequent hydrolysis to the final carboxylic acid product.
Stage 1: Cyclization to Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate
The formation of the imidazo[1,2-b]pyridazine core is typically achieved through the condensation of 3-amino-6-chloropyridazine with ethyl bromopyruvate.[3] While seemingly straightforward, several factors can lead to suboptimal outcomes.
Q1: My reaction yield for the cyclization step is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in this step often stem from several factors, ranging from starting material quality to reaction conditions. Here’s a systematic approach to troubleshooting:
-
Starting Material Purity:
-
3-Amino-6-chloropyridazine: Ensure the starting amine is pure and free from residual impurities from its own synthesis (e.g., from the reaction of 3,6-dichloropyridazine with ammonia).[4] Impurities can interfere with the nucleophilicity of the amine. Recrystallization or column chromatography of the starting material may be necessary.
-
Ethyl Bromopyruvate: This reagent is susceptible to decomposition. It is advisable to use freshly distilled or recently purchased material. Purity can be checked by 1H NMR.
-
-
Reaction Conditions:
-
Solvent: While various solvents can be used, dimethylformamide (DMF) is a common choice.[1] Ensure the DMF is anhydrous, as water can react with ethyl bromopyruvate.
-
Temperature: The reaction is typically run at room temperature.[1] However, if the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be beneficial. Monitor the reaction by TLC to avoid decomposition at higher temperatures.
-
Reaction Time: The reaction time can vary, but it is often stirred for 20 hours or more.[1] Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Side Reactions:
-
Regioisomeric Product Formation: The pyridazine ring has two nitrogen atoms. While the desired reaction occurs at the endocyclic nitrogen adjacent to the amino group, a minor product resulting from the reaction at the other nitrogen is possible. The presence of the chloro group at position 6 generally directs the cyclization to the desired product.[3]
-
Dimerization/Polymerization: Under forcing conditions, side reactions involving the starting materials or intermediates can lead to insoluble byproducts.
-
Q2: I am observing multiple spots on my TLC during the cyclization, even after an extended reaction time. What could these be?
A2: The presence of multiple spots on TLC can indicate a complex reaction mixture. Besides unreacted starting materials and the desired product, you may be observing:
-
Intermediate Salt: The initial reaction between the aminopyridazine and ethyl bromopyruvate forms a salt intermediate before cyclization. This is often a polar compound that may appear as a distinct spot on the TLC plate.
-
Hydrolysis of Ethyl Bromopyruvate: If there is moisture in the reaction, ethyl bromopyruvate can hydrolyze to bromopyruvic acid, which can then react with the amine to form an undesired amide.
-
Side Products from Impurities: As mentioned, impurities in the starting materials can lead to their own set of byproducts.
To identify these spots, consider running co-spots with your starting materials. If possible, isolating a small amount of a major byproduct for characterization by LC-MS or NMR can provide valuable insights.
Stage 2: Hydrolysis to this compound
The final step is the saponification of the ethyl ester. This step can be challenging due to the stability of the heteroaromatic ester.
Q3: The hydrolysis of my ethyl ester is incomplete, or I am seeing decomposition of my product. How can I optimize this step?
A3: Incomplete hydrolysis and product decomposition are common issues. Here are some strategies to improve this transformation:
-
Choice of Base and Solvent:
-
Aqueous Base: A mixture of an alcohol (e.g., ethanol or methanol) and an aqueous solution of a strong base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) is typically used. LiOH is sometimes preferred as it can be more effective at lower temperatures.
-
Co-solvents: If the ester has poor solubility in the reaction mixture, adding a co-solvent like tetrahydrofuran (THF) can improve homogeneity and reaction rate.
-
-
Temperature and Reaction Time:
-
Heating is usually required for this hydrolysis. Refluxing the reaction mixture is a common practice.
-
Monitor the reaction progress by TLC or LC-MS to determine the point of complete consumption of the starting ester. Prolonged heating after the reaction is complete can lead to decomposition.
-
-
Work-up Procedure:
-
Acidification: After the hydrolysis is complete, the reaction mixture needs to be carefully acidified to precipitate the carboxylic acid. Add the acid (e.g., HCl) slowly and with cooling in an ice bath to control the exotherm. The final pH should be acidic enough to ensure complete protonation of the carboxylate.
-
Purification: The precipitated product can be collected by filtration. If impurities are present, recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective.
-
Q4: My final product is discolored or has a low melting point, suggesting impurities. What are the likely contaminants and how can I remove them?
A4: Discoloration and a broad melting point are classic signs of impurities. Potential contaminants include:
-
Unreacted Starting Ester: If the hydrolysis was incomplete, the starting ester will contaminate the final product. This can be checked by 1H NMR.
-
Salts: Inorganic salts from the work-up (e.g., NaCl) can be trapped in the product. Washing the filter cake thoroughly with cold water can help remove these.
-
Decomposition Products: As mentioned, prolonged heating or harsh basic conditions can lead to the degradation of the imidazo[1,2-b]pyridazine core.
For purification, recrystallization is the most common method. If this is not sufficient, column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol with a small amount of acetic acid) can be employed, although this may be more challenging for a carboxylic acid.
II. Frequently Asked Questions (FAQs)
Q5: What is the role of the chloro group at the 6-position in the cyclization reaction?
A5: The chloro group at the 6-position of the pyridazine ring is an electron-withdrawing group. This electronic effect influences the nucleophilicity of the two nitrogen atoms in the pyridazine ring. It deactivates the nitrogen at the 1-position to a greater extent than the nitrogen at the 2-position (adjacent to the amino group), thus favoring the initial nucleophilic attack of the N-2 nitrogen on the ethyl bromopyruvate and leading to the desired imidazo[1,2-b]pyridazine ring system.[3]
Q6: Can I use a different base for the cyclization step?
A6: While the reaction can proceed without a base, the cyclization step releases HBr, which can protonate the starting amine and halt the reaction. A mild, non-nucleophilic base like sodium bicarbonate can be used to scavenge the acid and drive the reaction to completion.[3] Stronger bases should be used with caution as they may promote side reactions.
Q7: Is it possible to perform a one-pot synthesis of the carboxylic acid from the starting materials?
A7: A one-pot synthesis is theoretically possible but can be challenging to optimize. It would involve performing the cyclization first, followed by the addition of a strong base for the hydrolysis without isolating the intermediate ester. This approach would require careful control of reaction conditions to avoid unwanted side reactions, especially during the hydrolysis step where the starting materials for the first step might still be present. A stepwise approach with isolation of the intermediate ester is generally more reliable for achieving a high overall yield and purity.
Q8: What are the key analytical techniques to monitor the reaction progress and characterize the final product?
A8:
-
Thin Layer Chromatography (TLC): Essential for monitoring the progress of both the cyclization and hydrolysis steps.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for confirming the mass of the product and intermediates and for assessing purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): The most important technique for structural confirmation of the intermediate ester and the final carboxylic acid.
-
Melting Point: A sharp melting point is a good indicator of the purity of the final product. The reported melting point for Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate is 155-158 °C.[5]
III. Experimental Protocols
Protocol 1: Synthesis of Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate
This protocol is adapted from a similar procedure for a related compound.[1]
-
Reagents and Materials:
-
3-Amino-6-chloropyridazine
-
Ethyl bromopyruvate
-
Anhydrous Dimethylformamide (DMF)
-
Ice water
-
Diethyl ether (Et2O)
-
-
Procedure:
-
To a suspension of 3-amino-6-chloropyridazine (1 equivalent) in dry DMF, add ethyl bromopyruvate (2 equivalents) via a syringe at room temperature.
-
Stir the resulting mixture at room temperature for 20 hours.
-
Monitor the reaction by TLC until the starting amine is consumed.
-
Pour the reaction mixture into ice water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and then with diethyl ether.
-
Dry the solid under reduced pressure to obtain the crude product.
-
If necessary, purify the product by recrystallization or column chromatography.
-
Protocol 2: Hydrolysis to this compound
-
Reagents and Materials:
-
Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate
-
Ethanol (or Methanol)
-
Aqueous Sodium Hydroxide (e.g., 2 M) or Lithium Hydroxide
-
Hydrochloric Acid (e.g., 2 M)
-
Ice bath
-
-
Procedure:
-
Suspend or dissolve Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate in a mixture of ethanol and aqueous NaOH solution.
-
Heat the mixture to reflux and stir until the starting ester is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly add HCl solution to acidify the mixture to pH 2-3, which will cause the carboxylic acid to precipitate.
-
Stir the suspension in the ice bath for 30 minutes.
-
Collect the precipitate by filtration.
-
Wash the filter cake with cold water.
-
Dry the product under vacuum to yield this compound.
-
IV. Data Summary and Visualization
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) |
| Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate | C₉H₈ClN₃O₂ | 225.64 | 155-158[5] |
| This compound | C₇H₄ClN₃O₂ | 197.58 | N/A |
N/A: Not available in the searched literature.
Reaction Workflow
Caption: Overall synthetic workflow.
Troubleshooting Logic
Caption: Troubleshooting decision tree.
V. References
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
References
- 1. Synthesis routes of Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate [benchchem.com]
- 2. Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate [myskinrecipes.com]
- 3. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. matrixscientific.com [matrixscientific.com]
Technical Support Center: Troubleshooting Side Product Formation in Imidazo[1,2-b]pyridazine Synthesis
Welcome to the technical support center for imidazo[1,2-b]pyridazine synthesis. This scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] However, its synthesis, most commonly achieved via the condensation of a 3-aminopyridazine with an α-haloketone, can be fraught with challenges, primarily the formation of undesired side products that complicate purification and reduce yields.
This guide is designed to provide researchers, scientists, and drug development professionals with actionable insights and troubleshooting strategies in a direct question-and-answer format. We will move beyond simple procedural lists to explain the chemical causality behind these issues, empowering you to rationalize and resolve the synthetic hurdles you encounter.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific, observable problems you might encounter during your synthesis and purification processes.
Question 1: I'm observing an unexpected, highly polar spot on my TLC that isn't my starting materials. What could it be?
Answer: A new, highly polar spot often indicates the presence of starting materials that have undergone hydrolysis or salt formation, or it could be a hydrolyzed intermediate.
-
Plausible Cause 1: Unreacted 3-Aminopyridazine. The 3-aminopyridazine starting material is a basic amine and can appear as a polar spot on a silica TLC plate. If your reaction has not gone to completion, or if the workup procedure has not adequately removed it, it will persist.
-
Plausible Cause 2: Hydrolysis of α-Haloketone. α-Haloketones can be susceptible to hydrolysis, especially in the presence of a base (like NaHCO₃ or K₂CO₃) and trace amounts of water, to form the corresponding α-hydroxyketone. This new, more polar compound will have a significantly lower Rf value.
-
Plausible Cause 3: Hydrolyzed Imine Intermediate. The reaction proceeds through an intermediate imine. If this intermediate is hydrolyzed back to its constituent amine and a ketone, it can contribute to the complexity of the reaction mixture.
Troubleshooting Protocol:
-
Co-spotting: Run a TLC plate spotting your crude reaction mixture, the 3-aminopyridazine starting material, and the α-haloketone starting material in separate lanes. Then, co-spot the crude mixture with each starting material in new lanes. This will confirm if the polar spot corresponds to unreacted starting material.
-
LC-MS Analysis: Analyze a sample of the crude reaction mixture by LC-MS. Look for the molecular weights corresponding to the starting materials and the potential α-hydroxyketone.
-
Reaction Conditions: Ensure your reaction is performed under strictly anhydrous conditions if moisture-sensitive reagents are used. Use freshly distilled solvents and dry glassware.
Question 2: My NMR spectrum is clean, but the mass spectrum shows a peak at M+2, M+4, etc. What does this suggest?
Answer: This pattern is characteristic of a halogenated compound. If your desired product should not contain a halogen, this indicates a side reaction involving a halogen source.
-
Plausible Cause 1: Incomplete Cyclization. A common side reaction is the initial alkylation of the 3-aminopyridazine at the N1 or N2 ring nitrogen, which is often the most nucleophilic site, especially without a directing group.[4] This forms a pyridazinium salt intermediate. If this intermediate fails to undergo the subsequent intramolecular cyclization and dehydration, it will be retained as a halogenated side product.
-
Plausible Cause 2: Regioselective Bromination. If using brominating agents like N-Bromosuccinimide (NBS) for subsequent functionalization, you can get over-bromination or bromination at an undesired position, leading to halogenated impurities.[5]
Troubleshooting Protocol:
-
Optimize Base and Temperature: The choice of base and temperature is critical for promoting the desired cyclization. A mild base like sodium bicarbonate is often sufficient.[4] If cyclization is slow, a stronger, non-nucleophilic base might be screened. Carefully increasing the reaction temperature can also drive the reaction to completion, but be wary of promoting decomposition.
-
High-Resolution Mass Spectrometry (HRMS): Obtain an HRMS spectrum to confirm the exact elemental composition of the impurity. This will definitively confirm the presence and number of halogen atoms.
-
2D NMR: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) can help identify the connectivity of the molecule and pinpoint where the halogen is located if it's an unexpected bromination product.
Question 3: My yield is low, and I've isolated a product with the correct mass, but the NMR shows an unexpected pattern of aromatic signals. Could this be an isomer?
Answer: Yes, the formation of a regioisomeric side product is a well-documented challenge in the synthesis of related fused imidazole heterocycles and is highly probable.
-
Mechanistic Insight: The classical synthesis involves the initial alkylation of the 3-aminopyridazine by the α-haloketone, followed by an intramolecular cyclization. The initial alkylation can occur on two different nitrogen atoms of the pyridazine ring. While alkylation at N2 leads to the desired imidazo[1,2-b]pyridazine, alkylation at N1 can lead to the formation of an isomeric imidazo[1,5-a]pyrazine ring system after cyclization, although this is less commonly reported for this specific scaffold. More critically, for substituted 3-aminopyridazines, the initial nucleophilic attack can be directed by the electronics of the ring. For instance, in a simple 3-aminopyridazine, the N2 nitrogen (not adjacent to the amino group) is often the most nucleophilic, which can hamper the effective synthesis of the desired product.[4] The use of a halogen at the 6-position helps direct the alkylation to the desired N2 atom.[4]
Troubleshooting and Identification Workflow:
Protocol for Isomer Identification:
-
Acquire 2D NMR: Obtain a Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum.
-
Identify Key Protons: Identify the proton on the five-membered imidazole ring and the protons on the six-membered pyridazine ring in your 1H NMR.
-
Look for Spatial Correlations: In the desired imidazo[1,2-b]pyridazine, the imidazole proton will be spatially close to a specific proton on the pyridazine ring. A NOESY/ROESY experiment will show a cross-peak between these two protons. The absence of this correlation and the presence of other unexpected correlations would strongly suggest you have formed an undesired regioisomer.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of side products in imidazo[1,2-b]pyridazine synthesis?
A1: The side products can be broadly categorized. Understanding these classes helps in predicting and identifying them.
| Side Product Class | Common Cause | Suggested Analytical Method |
| Isomeric Products | Non-regioselective N-alkylation of the aminopyridazine ring.[4] | 2D NMR (NOESY/ROESY), X-ray Crystallography |
| Uncyclized Intermediates | Incomplete reaction; low temperature; insufficient reaction time. | LC-MS, HRMS |
| Hydrolysis Products | Presence of water in reagents or solvents. | LC-MS, 1H NMR (presence of -OH peaks) |
| Dimers/Oligomers | High concentrations, excessive heat, or competing reaction pathways like self-condensation.[6] | Mass Spectrometry (ESI-MS, MALDI) |
| Oxidation Products | Exposure to air, especially with electron-rich substrates. | LC-MS (look for M+16 peaks) |
Q2: How can I proactively minimize the formation of side products?
A2: A successful synthesis relies on careful control of reaction parameters.
-
Reagent Purity: Use pure starting materials. Recrystallize or chromatograph the 3-aminopyridazine and α-haloketone if their purity is questionable.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidation, especially if your molecule has electron-donating groups.
-
Solvent Choice: The solvent can influence reaction pathways. Aprotic solvents like ethanol, dioxane, or DMF are common. Ethanol is often a good starting point as it can facilitate the reaction while being relatively easy to remove.
-
Base Selection: A mild inorganic base like NaHCO₃ or K₂CO₃ is often sufficient to neutralize the HBr generated during the cyclization without causing significant decomposition of starting materials.
-
Temperature Control: Start at room temperature or a slightly elevated temperature (e.g., 50-80 °C). Monitor the reaction by TLC or LC-MS. Avoid excessive heat, which can promote dimerization and decomposition.
Q3: What is the general mechanism, and where can things go wrong?
A3: The generally accepted mechanism for this condensation is a two-step process: SN2 alkylation followed by intramolecular condensation/dehydration.
The critical point of divergence is the initial SN2 alkylation. As discussed, the nucleophilicity of the ring nitrogens can be similar, and reaction conditions can tip the balance toward one over the other. Directing groups on the pyridazine ring, such as a halogen at the 6-position, are often employed to favor alkylation at the desired N2 position, thereby increasing the yield of the correct product.[4]
Experimental Protocols
Protocol 1: General Synthesis of a 2,6-Disubstituted Imidazo[1,2-b]pyridazine
This is a representative protocol and may require optimization for specific substrates.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add 3-amino-6-chloropyridazine (1.0 eq).
-
Dissolution: Add ethanol (approx. 0.1 M concentration) and stir until the solid is fully dissolved.
-
Reagent Addition: Add the desired α-bromoketone (1.1 eq) followed by sodium bicarbonate (2.0 eq).
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and monitor the reaction progress using TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter off the inorganic salts and wash with a small amount of ethanol.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to yield the pure imidazo[1,2-b]pyridazine product.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chichibabin reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: C-6 Functionalization of the Imidazo[1,2-b]pyridazine Ring
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the imidazo[1,2-b]pyridazine scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of functionalizing this privileged heterocyclic system, with a specific focus on the C-6 position. The imidazo[1,2-b]pyridazine nucleus is a cornerstone in modern medicinal chemistry, forming the core of numerous bioactive molecules, including the successful kinase inhibitor Ponatinib.[1]
However, its unique electronic nature presents distinct challenges. This guide provides troubleshooting advice, explains the chemical principles behind common issues, and offers field-proven protocols to help you achieve your synthetic goals.
Part 1: Foundational Chemistry - Understanding the Reactivity Landscape
Before troubleshooting, it's crucial to understand the inherent electronic properties of the imidazo[1,2-b]pyridazine ring. The fusion of the electron-rich imidazole ring with the electron-deficient pyridazine ring creates a system with distinct reactive sites.
-
C-3 Position: This is the most electron-rich carbon, making it highly susceptible to electrophilic attack and a common site for direct C-H functionalization.[2]
-
C-2 Position: Generally less reactive than C-3 towards electrophiles.[3]
-
Pyridazine Ring (C-6, C-7, C-8): This ring is electron-deficient due to the two nitrogen atoms. This makes it resistant to electrophilic attack but more susceptible to nucleophilic aromatic substitution (SNAr) if a suitable leaving group is present. Functionalization in this region typically relies on pre-installed halides and metal-catalyzed cross-coupling reactions.[4][5]
Below is a diagram illustrating the electronic landscape and numbering of the scaffold.
References
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Cytotoxicity of 3-Nitroimidazo[1,2-b]pyridazine Compounds
Introduction
The 3-nitroimidazo[1,2-b]pyridazine scaffold represents a promising class of compounds, particularly in the development of hypoxia-activated prodrugs (HAPs) for oncology and novel antiparasitics.[1][2] Their mechanism of action often relies on the bioreduction of the nitro group under hypoxic conditions, which are characteristic of solid tumors and certain parasitic environments, to generate cytotoxic reactive species.[3][4][5] This targeted activation is a key advantage, offering selectivity for pathological tissues over healthy, normoxic ones.[4]
However, a primary challenge in the development of these compounds is managing their inherent cytotoxicity. Off-target effects or premature activation can lead to toxicity in healthy tissues, narrowing the therapeutic window. This guide serves as a technical resource for researchers, providing actionable strategies, troubleshooting advice, and detailed protocols to systematically address and mitigate the cytotoxicity of 3-nitroimidazo[1,2-b]pyridazine derivatives during preclinical development.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of cytotoxicity for 3-nitroimidazo[1,2-b]pyridazine compounds?
The cytotoxicity is intrinsically linked to the 3-nitro group. Under hypoxic (low oxygen) conditions, cellular reductases, such as cytochrome P450 oxidoreductase, catalyze a one-electron reduction of the nitro group to form a nitro radical anion.[3][4][5] In healthy, oxygen-rich tissues, this radical is rapidly re-oxidized back to the parent compound in a futile cycle. However, in hypoxic environments like solid tumors, further reduction occurs, generating highly reactive nitroso and hydroxylamine intermediates.[4] These species can induce cell death by covalently binding to essential macromolecules like DNA and proteins, leading to cellular damage and apoptosis.[5]
Q2: My compound is showing significant toxicity in normoxic conditions. What does this suggest?
High cytotoxicity under normal oxygen levels suggests that the compound may be activated non-selectively or is acting through an alternative, hypoxia-independent mechanism. Potential causes include:
-
High Reduction Potential: The compound may be too easily reduced, even by reductases active in normoxic cells.[6]
-
Off-Target Kinase Inhibition: The imidazo[1,2-b]pyridazine scaffold is known to interact with various kinases.[7] Your compound might be inhibiting a critical kinase, leading to toxicity unrelated to its nitro-reductive activation.
-
Poor Physicochemical Properties: Low solubility or high lipophilicity can lead to aggregation or non-specific membrane interactions, inducing stress and cell death.[8]
Q3: What are the main strategic approaches to reduce the off-target cytotoxicity of these compounds?
There are three primary strategies that can be employed, often in combination:
-
Rational Chemical Modification: Altering the molecular structure to fine-tune its electronic and physicochemical properties. This can increase selectivity for hypoxic activation and reduce off-target binding.[9]
-
Advanced Formulation and Drug Delivery: Encapsulating the compound in a delivery vehicle (e.g., liposomes, nanoparticles) to control its biodistribution, limit its exposure to healthy tissues, and enhance its accumulation in the target site (e.g., a tumor).[10][11]
-
Prodrug Strategies: Modifying the compound into an inactive prodrug form that is selectively activated at the target site by specific enzymes or conditions, beyond just hypoxia.[12]
Troubleshooting Guide: High In Vitro Cytotoxicity
This section addresses common issues encountered during in vitro screening and provides a logical workflow for troubleshooting and mitigation.
Problem 1: High cytotoxicity observed across all tested cell lines (cancerous and non-cancerous) with a narrow therapeutic window.
This is a frequent and critical issue. It suggests a lack of selectivity. The goal is to increase the therapeutic index by either reducing general toxicity or enhancing cancer-cell-specific killing.
Caption: Decision workflow for addressing non-selective cytotoxicity.
-
Step 1: Assess Hypoxia Selectivity: The first crucial step is to determine if the compound's cytotoxicity is dependent on oxygen levels.
-
Protocol: Perform a standard cytotoxicity assay (e.g., MTT, CCK-8) on a cancer cell line (e.g., HCT116, A549) and a non-cancerous cell line (e.g., MRC-5, HEK293) in parallel under both normoxic (standard incubator, ~21% O₂) and hypoxic (hypoxia chamber, ≤1% O₂) conditions for 48-72 hours.
-
Interpretation: A successful hypoxia-activated prodrug should have an IC50 value that is significantly lower (at least 10-fold) under hypoxic conditions compared to normoxic conditions. If the IC50 values are similar, the toxicity is not being driven by the intended mechanism.
-
-
Step 2 (If Hypoxia-Selective): Implement Formulation Strategies. If the compound is potent and selective for hypoxic conditions but still toxic to non-cancerous cells under hypoxia, the problem is likely biodistribution in vivo. A formulation strategy can mitigate this.
-
Rationale: Nanoparticle or liposomal formulations can prevent the drug from freely circulating and entering healthy tissues.[13] They preferentially accumulate in tumors through the Enhanced Permeability and Retention (EPR) effect.[13]
-
Action: Encapsulate the compound into a delivery system. Liposomes are a good starting point for hydrophobic compounds.[14][15][16]
-
-
Step 3 (If Not Hypoxia-Selective): Pursue Chemical Modification. If the compound is equally toxic in normoxic and hypoxic conditions, its chemical properties need to be tuned.
-
Rationale: The reduction potential of the nitroaromatic group is a key determinant of its activation.[6] Modifying substituents on the imidazopyridazine ring can alter this potential.
-
Action: Synthesize a small library of analogs. For example, adding electron-withdrawing groups elsewhere on the scaffold can make the nitro group harder to reduce, potentially preventing its activation under the mildly reducing environment of a normoxic cell while still allowing activation in the highly reducing hypoxic environment.
-
Problem 2: My compound has poor aqueous solubility, leading to precipitation in media and inconsistent assay results.
Poor solubility is a common hurdle that can lead to artificially high cytotoxicity readings due to compound precipitation and physical cell stress, or artificially low readings due to inaccurate concentrations.
-
Formulation Approaches:
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range can dramatically increase its dissolution rate and apparent solubility.[8]
-
Amorphous Solid Dispersions: Creating a dispersion of the drug in a polymer matrix can prevent crystallization and improve solubility.[8]
-
Use of Co-solvents: While DMSO is common, its concentration should be kept below 0.5% to avoid solvent-induced toxicity.[17] Consider less toxic co-solvents if higher concentrations are needed, but always run a vehicle-only control.
-
-
Chemical Modification:
-
Prodrug Approach: Add a highly soluble promoiety (e.g., a phosphate group) that is cleaved by cellular enzymes (like phosphatases) to release the active drug.[18] This can improve solubility for administration.
-
Salt Forms: If the compound has ionizable groups, forming a salt can significantly improve aqueous solubility.[19]
-
Experimental Protocols
Protocol 1: Differential Cytotoxicity Assessment using MTT Assay
This protocol determines the IC50 (half-maximal inhibitory concentration) of a compound on adherent cancer and non-cancerous cells under normoxic and hypoxic conditions.
Materials:
-
Adherent cell lines (e.g., HCT116 cancer, MRC-5 non-cancerous)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
96-well flat-bottom plates
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette, plate reader (570 nm), standard and hypoxic incubators.
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of medium into two identical 96-well plates. Incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the 3-nitroimidazo[1,2-b]pyridazine compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "cells only" (vehicle control) and "medium only" (blank) wells.
-
Incubation: Place one plate in a standard incubator (37°C, 5% CO₂, 21% O₂) and the other in a hypoxic incubator (37°C, 5% CO₂, ≤1% O₂). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT reagent to each well. Incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Mix thoroughly on an orbital shaker to dissolve the formazan crystals.[20]
-
Absorbance Reading: Read the absorbance at 570 nm. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[21]
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" blank from all other readings.
-
Calculate percent viability: (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100.
-
Plot percent viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[22][23]
-
Protocol 2: Liposomal Encapsulation of a Hydrophobic 3-nitroimidazo[1,2-b]pyridazine
This protocol uses the thin-film hydration method, a common technique for encapsulating lipophilic drugs into the lipid bilayer of liposomes.[24]
Materials:
-
Phospholipids (e.g., DPPC, DMPC) and cholesterol
-
Hydrophobic 3-nitroimidazo[1,2-b]pyridazine compound
-
Chloroform or a chloroform/methanol mixture
-
Hydration buffer (e.g., PBS or HEPES-buffered saline)
-
Rotary evaporator, bath sonicator, extrusion equipment (optional).
Procedure:
-
Lipid Film Formation: Dissolve the lipids, cholesterol, and the hydrophobic compound in chloroform in a round-bottom flask. A typical molar ratio is 2:1 for phospholipid:cholesterol.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set above the lipid transition temperature to evaporate the organic solvent, leaving a thin, dry lipid film on the flask wall.[24]
-
Hydration: Add the aqueous hydration buffer to the flask. Agitate the flask vigorously (vortexing or shaking) to hydrate the lipid film. This process causes the lipids to self-assemble into multilamellar vesicles (MLVs), encapsulating the drug within the bilayer.[15][24]
-
Size Reduction (Optional but Recommended): To create smaller, more uniform unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator or pass it through an extruder with defined pore-size membranes (e.g., 100 nm).
-
Purification: Remove any unencapsulated drug by dialysis or size exclusion chromatography.
-
Characterization: Determine the encapsulation efficiency, particle size, and zeta potential using techniques like HPLC, dynamic light scattering (DLS), and transmission electron microscopy (TEM).[16]
Data Interpretation Guide
Effective data presentation is key to making informed decisions.
Table 1: Example Data Summary for Cytotoxicity Screening
| Compound ID | Cell Line | Condition | IC50 (µM) ± SD | Selectivity Index (SI)¹ |
| Lead-001 | HCT116 (Cancer) | Normoxia | 25.4 ± 2.1 | 12.1 |
| Hypoxia | 2.1 ± 0.3 | |||
| MRC-5 (Normal) | Normoxia | > 50 | > 23.8 | |
| Hypoxia | 15.8 ± 1.5 | |||
| Analog-002 | HCT116 (Cancer) | Normoxia | 8.9 ± 0.9 | 1.1 |
| Hypoxia | 8.1 ± 0.7 | |||
| MRC-5 (Normal) | Normoxia | 12.3 ± 1.1 | 1.5 | |
| Hypoxia | 11.5 ± 1.0 |
¹ Selectivity Index (SI) is calculated as IC50 (Normoxia) / IC50 (Hypoxia). A higher SI indicates better hypoxia-selective activation.
Interpretation:
-
Lead-001 shows excellent hypoxia selectivity (SI > 10) and a good therapeutic window between cancer and normal cells under hypoxic conditions. This compound is a good candidate for formulation strategies to protect normal tissues in vivo.
-
Analog-002 shows poor hypoxia selectivity (SI ≈ 1), indicating its cytotoxicity is not dependent on the intended mechanism. This compound requires significant chemical modification to reduce its normoxic activity.
Visualization of Mitigation Strategy: Nanoparticle Drug Delivery
Caption: Nanoparticle delivery enhances tumor targeting via the EPR effect.
References
- 1. 3-nitroimidazo[1,2-b]pyridazine as a novel scaffold for antiparasitics with sub-nanomolar anti-Giardia lamblia activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-nitroimidazo[1,2-b]pyridazine as a novel scaffold for antiparasitics with sub-nanomolar anti-Giardia lamblia activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openmedscience.com [openmedscience.com]
- 5. nbinno.com [nbinno.com]
- 6. scielo.br [scielo.br]
- 7. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 10. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Strategies for beating the bitter taste of pharmaceutical formulations towards better therapeutic outcomes - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00191E [pubs.rsc.org]
- 13. Nanoparticle-Based Drug Delivery in Cancer Therapy and Its Role in Overcoming Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Liposome formulations of hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Application of Various Types of Liposomes in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Liposomes carrying hydrophilic and hydrophobic drugs [icbcongress.com]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pharmoutsourcing.com [pharmoutsourcing.com]
- 20. MTT assay overview | Abcam [abcam.com]
- 21. researchgate.net [researchgate.net]
- 22. clyte.tech [clyte.tech]
- 23. youtube.com [youtube.com]
- 24. creative-bioarray.com [creative-bioarray.com]
Technical Support Center: Enhancing Caco-2 Permeability of Imidazo[1,2-b]pyridazine Drug Candidates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-b]pyridazine-based compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges of enhancing Caco-2 permeability for this important class of molecules. The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive molecules, including the kinase inhibitor ponatinib.[1][2][3] However, its inherent physicochemical properties can often lead to challenges in achieving desirable oral absorption, a critical factor for successful drug development.
The Caco-2 permeability assay is a widely accepted in vitro model that mimics the human intestinal epithelium, providing a crucial tool for predicting the in vivo absorption of drug candidates.[4][5] This guide is designed to help you navigate the complexities of this assay and effectively troubleshoot common issues to advance your imidazo[1,2-b]pyridazine-based drug discovery programs.
Frequently Asked Questions (FAQs)
Q1: My imidazo[1,2-b]pyridazine candidate shows low apparent permeability (Papp) in the Caco-2 assay. What are the primary factors to investigate?
A1: Low Caco-2 permeability for this scaffold can typically be attributed to one or a combination of the following factors:
-
High Efflux Ratio: Imidazo[1,2-b]pyridazines can be substrates for efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which actively pump the compound out of the cells, reducing net absorption.[6]
-
Poor Physicochemical Properties: High polarity, excessive hydrogen bond donors/acceptors, and low lipophilicity can hinder passive diffusion across the cell membrane.[7]
-
Low Aqueous Solubility: The compound may not be sufficiently dissolved in the assay buffer to create an effective concentration gradient for transport.
-
Cell Monolayer Integrity: A compromised Caco-2 monolayer can lead to artificially high permeability of paracellular markers but can also affect the transport of your compound.[6]
Q2: How can I determine if my compound is a substrate for efflux transporters?
A2: To assess the involvement of efflux transporters, a bi-directional Caco-2 assay is essential.[8] This involves measuring permeability from the apical (A) to basolateral (B) side (Papp A→B) and from the basolateral to apical side (Papp B→A).
An efflux ratio (ER) is calculated as: ER = Papp (B→A) / Papp (A→B)
An ER greater than 2 is a strong indicator of active efflux.[6] To identify the specific transporter(s) involved, the assay can be repeated in the presence of known inhibitors:
-
Verapamil or Ketoconazole: For P-gp inhibition.
-
Fumitremorgin C or Ko143: For BCRP inhibition.
-
MK-571: For Multidrug Resistance-Associated Protein 2 (MRP2) inhibition.[9]
A significant reduction in the efflux ratio in the presence of an inhibitor points to the involvement of that specific transporter.
Q3: What structural modifications to the imidazo[1,2-b]pyridazine scaffold can improve passive permeability?
A3: Structure-activity relationship (SAR) studies are key. Consider the following modifications:
-
Increase Lipophilicity: Strategically adding lipophilic groups can enhance membrane partitioning. However, this must be balanced, as excessive lipophilicity can increase metabolic instability. A calculated logP (cLogP) is a useful parameter to monitor.[10]
-
Reduce Hydrogen Bonding Potential: The number of hydrogen bond donors and acceptors significantly impacts permeability. Masking or replacing these groups can be effective.
-
Intramolecular Hydrogen Bonding: Introducing functionalities that can form intramolecular hydrogen bonds can "shield" polar groups, reducing the molecule's interaction with the aqueous environment and thereby increasing its permeability.[10][11] This has been shown to be an effective strategy for imidazo[1,2-b]pyridazine analogs.[10]
-
Molecular Size: Smaller molecules generally exhibit better passive diffusion.[7]
Q4: Beyond structural modification, what formulation strategies can enhance the Caco-2 permeability of my lead compound?
A4: Formulation can dramatically improve the performance of a compound with inherently poor permeability.[12][13][14] Consider these approaches:
-
Solubilizing Excipients: Using surfactants or co-solvents can improve the solubility of your compound in the donor compartment, maximizing the concentration gradient.[15]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles can encapsulate the drug, potentially altering its absorption pathway and avoiding efflux transporters.[12][16]
-
Amorphous Solid Dispersions: Creating an amorphous form of your drug with a polymer can increase its apparent solubility and dissolution rate, leading to a supersaturated state that drives permeability.[14][16]
-
Prodrugs: A prodrug approach can be used to temporarily mask polar functional groups, improving lipophilicity and cell penetration.[17]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during Caco-2 permeability assays with imidazo[1,2-b]pyridazine candidates.
Issue 1: Low Compound Recovery (<70%)
-
Possible Cause A: Poor Aqueous Solubility
-
Diagnosis: Observe the donor solution for precipitation. Measure the concentration in the donor well at the beginning and end of the experiment. A significant drop suggests solubility issues.
-
Solution:
-
Decrease the initial test concentration of the compound.
-
Incorporate a small percentage of a co-solvent like DMSO (typically ≤1%) in the assay buffer.
-
Consider formulation strategies like using cyclodextrins to enhance solubility.[12]
-
-
-
Possible Cause B: Non-specific Binding
-
Diagnosis: The compound may be adsorbing to the plastic of the assay plate or binding to proteins in the cell monolayer.
-
Solution:
-
Use low-binding plates for the assay.
-
In cases of high lipophilicity, adding a low concentration of Bovine Serum Albumin (BSA) (e.g., 1-4%) to the basolateral (receiver) compartment can act as a sink and improve recovery.[18]
-
-
-
Possible Cause C: Compound Instability
-
Diagnosis: The compound may be degrading in the assay buffer or being metabolized by enzymes in the Caco-2 cells.
-
Solution:
-
Assess the stability of the compound in the assay buffer at 37°C over the experiment's duration.
-
Analyze samples for the appearance of metabolites using LC-MS/MS.
-
-
Issue 2: High Variability in Papp Values Between Replicates or Experiments
-
Possible Cause A: Inconsistent Cell Monolayer Integrity
-
Diagnosis: Transepithelial Electrical Resistance (TEER) values are inconsistent across the plate or are below the established threshold for your lab (typically >300-500 Ω·cm²).[6] The permeability of a paracellular marker like Lucifer yellow is high or variable.
-
Solution:
-
Ensure consistent cell seeding density and culture conditions (e.g., media changes, 21-day differentiation period).[6]
-
Discard wells with TEER values outside the acceptable range before starting the experiment.
-
Always run a paracellular marker with each experiment to validate monolayer integrity.
-
-
-
Possible Cause B: Analytical Method Variability
-
Diagnosis: Inconsistent readings from your analytical instrument (e.g., LC-MS/MS).
-
Solution:
-
Validate your analytical method for linearity, accuracy, and precision in the assay matrix.
-
Prepare fresh calibration standards for each run.
-
Ensure consistent sample preparation and injection volumes.
-
-
Issue 3: High Papp (A→B) but Low Oral Bioavailability in vivo
-
Possible Cause A: High First-Pass Metabolism
-
Diagnosis: The compound is permeable but is rapidly metabolized by enzymes in the liver or gut wall (e.g., Cytochrome P450s).
-
Solution:
-
Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes.
-
For imidazo[1,2-b]pyridazines, metabolic hotspots can often be identified and blocked through structural modification without compromising activity.
-
-
-
Possible Cause B: Discrepancies Between Caco-2 and Human Intestinal Transporter Expression
Experimental Protocols & Data Presentation
Standard Caco-2 Permeability Assay Protocol
-
Cell Culture: Culture Caco-2 cells on semi-permeable Transwell® inserts for 21 days to allow for differentiation and monolayer formation.[6]
-
Monolayer Integrity Check: Measure the TEER of each well. Only use wells that meet the pre-defined criteria (e.g., >300 Ω·cm²).
-
Assay Buffer Preparation: Prepare Hanks' Balanced Salt Solution (HBSS) with appropriate pH for the apical (pH 6.5) and basolateral (pH 7.4) compartments to mimic the physiological pH gradient.[8][18]
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Dilute to the final working concentration (e.g., 2-10 µM) in the apical buffer. Include positive (high permeability, e.g., propranolol) and negative (low permeability, e.g., atenolol) controls, and a paracellular marker (Lucifer yellow).
-
Permeability Measurement (A→B):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the compound-containing apical buffer to the apical side and fresh buffer to the basolateral side.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 120 minutes).[6]
-
Take samples from the basolateral compartment at the end of the incubation. Also, take a sample from the apical compartment to calculate mass balance.
-
-
Permeability Measurement (B→A for Efflux):
-
Add the compound-containing basolateral buffer to the basolateral side and fresh buffer to the apical side.
-
Incubate and sample from the apical compartment.
-
-
Sample Analysis: Quantify the compound concentration in all samples using a validated LC-MS/MS method.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
dQ/dt = Rate of compound appearance in the receiver chamber
-
A = Surface area of the membrane
-
C₀ = Initial concentration in the donor chamber
-
-
Data Summary Table
| Compound ID | cLogP | H-Bond Donors | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio | % Recovery |
| Control-High | 3.1 | 1 | 25.5 | 24.8 | 0.97 | 95 |
| Control-Low | 0.2 | 4 | 0.8 | 1.1 | 1.38 | 98 |
| IZP-001 | 2.5 | 3 | 1.2 | 15.6 | 13.0 | 92 |
| IZP-001 + Verapamil | 2.5 | 3 | 5.8 | 8.2 | 1.41 | 94 |
| IZP-002 | 3.8 | 1 | 8.9 | 9.5 | 1.07 | 85 |
This table presents example data for hypothetical imidazo[1,2-b]pyridazine (IZP) compounds.
Visualizing Experimental Logic
Troubleshooting Workflow for Low Caco-2 Permeability
Caption: Troubleshooting decision tree for low Caco-2 permeability.
Strategy Selection for Permeability Enhancement
Caption: Matching strategies to root causes of poor permeability.
References
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medical-xprt.com:443 [medical-xprt.com:443]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Estimation of permeability by passive diffusion through Caco-2 cell monolayers using the drugs' lipophilicity and molecular weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. enamine.net [enamine.net]
- 9. [PDF] Multiple Efflux Pumps Are Involved in the Transepithelial Transport of Colchicine: Combined Effect of P-Glycoprotein and Multidrug Resistance-Associated Protein 2 Leads to Decreased Intestinal Absorption Throughout the Entire Small Intestine | Semantic Scholar [semanticscholar.org]
- 10. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of intramolecular hydrogen bonds on lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 14. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 15. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 19. Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 20. escholarship.org [escholarship.org]
Validation & Comparative
A Comparative Analysis of Imidazo[1,2-b]pyridazine and Imidazo[1,2-a]pyridine Bioactivity: A Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the quest for novel scaffolds that can serve as the foundation for potent and selective therapeutics is perpetual. Among the myriad of heterocyclic systems, imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine have emerged as "privileged structures," demonstrating a remarkable breadth of biological activities. Their structural kinship, characterized by a fused imidazole ring, belies subtle yet critical differences in their electronic and steric properties, which in turn dictate their interactions with biological targets. This guide provides a comprehensive comparative analysis of the bioactivities of these two scaffolds, offering insights grounded in experimental data to inform future drug discovery endeavors.
At a Glance: Structural Similarities and Key Differences
Both imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine are bicyclic aromatic systems resulting from the fusion of an imidazole ring with a six-membered nitrogen-containing ring. The core difference lies in the nature of this six-membered ring: a pyridazine in the former and a pyridine in the latter. This seemingly minor alteration has profound implications for the molecule's physicochemical properties, including its dipole moment, hydrogen bonding capacity, and overall topology, which are pivotal for molecular recognition by biological targets.
A Head-to-Head Battle: Comparative Bioactivity Profiles
The versatility of the imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine scaffolds is evident in their wide-ranging biological activities. Here, we delve into a comparative analysis of their most prominent therapeutic applications, supported by experimental findings.
Anticancer Activity: A Tale of Diverse Mechanisms
Both scaffolds have yielded a plethora of potent anticancer agents, often acting through the inhibition of key kinases involved in cancer cell proliferation and survival.
Imidazo[1,2-a]pyridine derivatives have shown significant promise as anticancer agents by targeting various signaling pathways. For instance, they have been developed as potent inhibitors of the PI3K/Akt/mTOR pathway, a critical signaling cascade for cell growth and survival.[1][2] Some derivatives have also been identified as covalent inhibitors, offering the potential for enhanced potency and prolonged duration of action.[3] Furthermore, novel imidazo[1,2-a]pyridine compounds have demonstrated the ability to induce cell cycle arrest and apoptosis in melanoma and cervical cancer cells.[1]
Imidazo[1,2-b]pyridazine derivatives have also carved a niche in oncology, most notably with the FDA approval of Ponatinib , a multi-targeted tyrosine kinase inhibitor bearing this scaffold, for the treatment of chronic myeloid leukemia (CML).[4] Beyond Ponatinib, researchers have discovered imidazo[1,2-b]pyridazine-based compounds that are potent and selective inhibitors of Monopolar spindle 1 (Mps1) kinase, a key regulator of the spindle assembly checkpoint, exhibiting remarkable antiproliferative activity against various cancer cell lines.[5]
A direct comparative study designed and synthesized both imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as dual inhibitors of c-Met and VEGFR2 kinases, both of which are crucial for tumor growth and angiogenesis.[6] This study highlighted that derivatives from both scaffolds could achieve potent inhibition, with an imidazo[1,2-a]pyridine derivative bearing a 6-methylpyridone ring showing particularly strong dual inhibitory activity.[6]
| Target/Mechanism | Imidazo[1,2-a]pyridine Derivatives | Imidazo[1,2-b]pyridazine Derivatives | Reference |
| PI3K/Akt/mTOR Pathway | Potent inhibition leading to apoptosis. | - | [1][2] |
| Covalent Inhibition | Novel scaffolds for covalent anticancer agents. | - | [3] |
| Kinase Inhibition (General) | Broad activity against various kinases. | Ponatinib (multi-targeted TKI), Mps1 kinase inhibitors. | [4][5][7] |
| c-Met and VEGFR2 Dual Inhibition | Potent inhibitors identified. | Potent inhibitors identified. | [6] |
| Cell Cycle Arrest & Apoptosis | Demonstrated in melanoma and cervical cancer cells. | - | [1] |
Antiviral Activity: A Broad Spectrum of Defense
The antiviral potential of both scaffolds is well-documented, with derivatives showing efficacy against a range of viruses.
Imidazo[1,2-a]pyridine derivatives have demonstrated significant activity against herpesviruses, including human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[8][9] Structure-activity relationship (SAR) studies have revealed that substitutions at the 3-position with a thioether side chain are crucial for this activity.[8] Some compounds in this class have shown a therapeutic index superior to 150 against HCMV.[8]
Imidazo[1,2-b]pyridazine has emerged as a novel nucleus with potent and broad-spectrum activity against human picornaviruses, which are responsible for a variety of diseases including the common cold and poliomyelitis.[10] Specific derivatives have shown potent activity against human rhinovirus 14 (HRV-14) and other enteroviruses.[10] Additionally, substituted 3-aralkylthiomethylimidazo[1,2-b]pyridazines have been identified as potent inhibitors of HCMV and VZV replication.[11]
| Viral Target | Imidazo[1,2-a]pyridine Derivatives | Imidazo[1,2-b]pyridazine Derivatives | Reference |
| Human Cytomegalovirus (HCMV) | Highly active compounds with high therapeutic index. | Potent inhibitors of viral replication. | [8][9][11] |
| Varicella-Zoster Virus (VZV) | Pronounced activity observed. | Inhibitors of viral replication. | [8][9][11] |
| Human Picornaviruses | - | Potent and broad-spectrum activity. | [10] |
| Human Immunodeficiency Virus (HIV) | Some derivatives investigated. | Some derivatives investigated, but generally devoid of activity against HIV replication. | [11][12][13] |
Anti-inflammatory Activity: Quelling the Fire
Inflammation is a key pathological feature of many diseases, and both scaffolds have been explored for their anti-inflammatory properties.
Imidazo[1,2-a]pyridine derivatives have been shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB signaling pathway.[14] This involves the suppression of pro-inflammatory cytokines and enzymes like COX-2 and iNOS.[14][15] Docking analyses have also indicated the binding of some imidazo[1,2-a]pyridine carboxylic acid derivatives to the active pockets of COX-1 and COX-2 enzymes.[16]
Imidazo[1,2-b]pyridazine derivatives have also demonstrated anti-inflammatory and analgesic activities.[17] Some substituted imidazo[1,2-b]pyridazine compounds have been shown to inhibit pro-inflammatory enzymes like COX-2 and iNOS in lipopolysaccharide-stimulated microglial cells.[18] Furthermore, imidazo[1,2-b]pyridazine derivatives have been developed as inhibitors of IKKβ, a key kinase in the NF-κB signaling pathway.[19]
| Mechanism/Target | Imidazo[1,2-a]pyridine Derivatives | Imidazo[1,2-b]pyridazine Derivatives | Reference |
| STAT3/NF-κB Pathway | Suppression of the pathway. | - | [14] |
| COX-1/COX-2 Inhibition | Preferential inhibition of COX-2 by some derivatives. | Inhibition of COX-2 expression. | [16][18] |
| iNOS Inhibition | Reduction of iNOS expression. | Inhibition of iNOS expression. | [14][18] |
| IKKβ Inhibition | - | Development of potent inhibitors. | [19] |
| Analgesic Activity | - | Demonstrated in vivo. | [17] |
Structure-Activity Relationship (SAR) Insights: Guiding Rational Design
Understanding the SAR is paramount for optimizing lead compounds. For both scaffolds, specific substitutions at various positions on the bicyclic ring system have been shown to be critical for their bioactivity.
For imidazo[1,2-a]pyridines , electrophilic substitution readily occurs at the 3-position, making it a key site for modification to modulate antiviral and other activities.[8][20] The nature of the substituent at the 2-position and on the pyridine ring also significantly influences binding affinity and biological effects.[20][21]
In the imidazo[1,2-b]pyridazine series, the nature of the linker between the core and a phenyl moiety, as well as the geometry of certain substituents (e.g., E/Z isomers of oximes), have a significant impact on antiviral activity.[10] Optimization of the 3- and 6-positions has been crucial for developing potent IKKβ inhibitors.[19]
Experimental Protocols: Ensuring Reproducibility
To uphold scientific integrity, the following are representative experimental protocols for assessing the bioactivity of these compounds.
In Vitro Anticancer Activity: MTT Assay for Cell Viability
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, SKOV3) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours to allow for cell attachment.[14]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (imidazo[1,2-a]pyridine or imidazo[1,2-b]pyridazine derivatives) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.
In Vitro Anti-inflammatory Activity: NF-κB DNA Binding Activity Assay
This ELISA-based method quantifies the activation of the NF-κB transcription factor.
Methodology:
-
Nuclear Extract Preparation: Treat cells (e.g., MDA-MB-231, SKOV3) with the test compounds and/or an inflammatory stimulus (e.g., LPS).[14] Prepare nuclear extracts from the treated cells.
-
Assay Procedure: Use a commercial NF-κB p65 transcription factor assay kit according to the manufacturer's instructions. Briefly, add the nuclear extracts to a 96-well plate coated with an oligonucleotide containing the NF-κB consensus site.
-
Antibody Incubation: Add a primary antibody specific for the p65 subunit of NF-κB, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Substrate Addition and Measurement: Add a chromogenic substrate and measure the absorbance at 450 nm.
-
Data Analysis: The absorbance is proportional to the amount of NF-κB bound to the DNA. Compare the results from compound-treated cells to control cells to determine the inhibitory effect on NF-κB activation.
Visualizing the Mechanisms: Pathways and Workflows
To better illustrate the complex biological processes involved, the following diagrams depict a key signaling pathway and a typical experimental workflow.
Caption: Signaling pathway of Imidazo[1,2-a]pyridine anti-inflammatory action.
Caption: A typical drug discovery workflow for novel bioactive scaffolds.
Conclusion: Two Scaffolds, a Multitude of Opportunities
The imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine scaffolds, while structurally similar, offer distinct and sometimes overlapping opportunities for the development of new therapeutics. The choice between these two core structures will ultimately depend on the specific biological target and the desired pharmacological profile. Imidazo[1,2-a]pyridines have shown particular strength in the areas of neurodegenerative diseases and as inhibitors of key cancer pathways, while imidazo[1,2-b]pyridazines have yielded a marketed anticancer drug and show broad-spectrum antiviral potential. The direct comparative studies, such as those on dual c-Met/VEGFR2 inhibitors, underscore the value of exploring both scaffolds in parallel during the early stages of drug discovery. As our understanding of the intricate biology of diseases deepens, these versatile scaffolds will undoubtedly continue to be a rich source of innovative medicines.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of imidazo[1,2-a]pyridines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Imidazo[1,2-b]pyridazines, novel nucleus with potent and broad spectrum activity against human picornaviruses: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and antiviral activities of 3-aralkylthiomethylimidazo[1,2-b]pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and anti-HIV-1 activity of a series of imidazo[1,5-b]pyridazines [pubmed.ncbi.nlm.nih.gov]
- 14. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]
- 16. researchgate.net [researchgate.net]
- 17. Research on heterocyclic compounds. XXVI. Antiinflammatory and related activities of some 2-phenylimidazo[1,2-b]pyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Structure-Activity Relationship of 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic Acid Derivatives
In the landscape of modern drug discovery, the imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in engaging a wide array of biological targets. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of derivatives based on the 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid core. We will dissect the nuanced effects of chemical modifications on this scaffold's therapeutic potential, with a focus on its applications in oncology, inflammatory diseases, and parasitology. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising heterocyclic system for the creation of novel therapeutics.
The Strategic Importance of the Imidazo[1,2-b]pyridazine Core
The imidazo[1,2-b]pyridazine nucleus is a bicyclic heteroaromatic system that offers a unique three-dimensional arrangement of nitrogen atoms, rendering it an adept pharmacophore for interacting with various enzymatic active sites and receptors.[1] The inherent chemical stability and synthetic tractability of this scaffold make it an attractive starting point for the development of compound libraries for high-throughput screening and lead optimization. The 6-chloro substituent and the 2-carboxylic acid moiety serve as key handles for synthetic diversification, allowing for the systematic exploration of the chemical space around the core structure to fine-tune biological activity, selectivity, and pharmacokinetic properties.
Deciphering the Structure-Activity Landscape
The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the bicyclic ring system. Below, we compare the SAR of this scaffold across different therapeutic areas, supported by experimental data from seminal studies.
Anticancer Activity: Targeting Kinases and Beyond
The imidazo[1,2-b]pyridazine scaffold is a cornerstone of several kinase inhibitors.[2] Modifications of the this compound core have yielded potent inhibitors of various kinases implicated in cancer progression.
Modifications at the 2-Position: The 2-carboxylic acid group is a critical interaction point and a versatile synthetic handle. Conversion of the carboxylic acid to amides has been a particularly fruitful strategy. For instance, coupling with various amines can introduce new hydrogen bond donors and acceptors, as well as hydrophobic moieties that can probe different regions of a kinase active site.
Table 1: SAR of 2-Substituted 6-Chloroimidazo[1,2-b]pyridazine Derivatives as Anticancer Agents
| Compound ID | R-group at 2-position | Target Cancer Cell Line | IC50 (µM) | Reference |
| 1a | -COOH | A549 (Lung) | >100 | Hypothetical Data |
| 1b | -CONH(4-fluorophenyl) | A549 (Lung) | 15.2 | Hypothetical Data |
| 1c | -CONH(3,4-dimethoxyphenyl) | A549 (Lung) | 8.7 | Hypothetical Data |
| 2a | -COOH | MCF-7 (Breast) | >100 | Hypothetical Data |
| 2b | -CONH(cyclohexyl) | MCF-7 (Breast) | 25.1 | Hypothetical Data |
| 2c | -CONH(pyridin-4-ylmethyl) | MCF-7 (Breast) | 5.3 | Hypothetical Data |
Note: The data in this table is illustrative and based on general SAR principles for this scaffold.
The data suggest that conversion of the carboxylic acid to an amide is generally beneficial for anticancer activity. Furthermore, the nature of the amide substituent plays a crucial role, with aromatic and heteroaromatic moieties often leading to enhanced potency.
Modifications at the 3- and 6-Positions: The 3- and 6-positions of the imidazo[1,2-b]pyridazine ring offer additional avenues for SAR exploration. Introduction of small, lipophilic groups at the 3-position can enhance binding affinity, while modifications at the 6-position, by displacing the chloro group, can modulate selectivity and pharmacokinetic properties.
A notable example is the development of imidazo[1,2-b]pyridazine derivatives as potent and selective inhibitors of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family involved in autoimmune and inflammatory diseases. While not directly anticancer agents, the SAR principles are highly relevant. In a series of 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine analogs, the 6-substituent was found to be critical for improving metabolic stability, a key challenge with earlier anilino-based inhibitors.[3][4]
Table 2: SAR of 3- and 6-Substituted Imidazo[1,2-b]pyridazine Derivatives as Tyk2 JH2 Inhibitors
| Compound ID | R1 at 3-position | R2 at 6-position | Tyk2 JH2 Ki (nM) | Cellular IC50 (nM) | Reference |
| 3a | -H | 4-fluoroanilino | 0.03 | 15 | [3] |
| 3b | -CN | 4-fluoroanilino | 0.02 | 10 | [3] |
| 3c | -CONH-cyclopropyl | 4-fluoroanilino | 0.015 | 8 | [3] |
| 4a | -CONH-cyclopropyl | 2-oxo-N-methyl-dihydropyridinylamino | 0.09 | 90 | [3] |
| 4b | -CONH-cyclopropyl | 2-oxo-N-cyclopropyl-dihydropyridinylamino | 0.03 | 25 | [3] |
| 4c | -CONH-cyclopropyl | 2-oxo-N-(p-cyanophenyl)-dihydropyridinylamino | 0.02 | 18 | [3] |
These data highlight the importance of a concerted optimization of multiple positions on the scaffold to achieve the desired biological and pharmacological profile.
Antiparasitic Activity: A New Frontier
The imidazo[1,2-b]pyridazine scaffold has also shown significant promise in the development of novel antiparasitic agents. A recent study explored 3-nitroimidazo[1,2-b]pyridazine derivatives as potent inhibitors of Giardia lamblia, the causative agent of giardiasis.
Table 3: SAR of 3-Nitroimidazo[1,2-b]pyridazine Derivatives against Giardia lamblia
| Compound ID | R-group at 6-position | G. lamblia IC50 (nM) | Cytotoxicity (MRC-5) IC50 (µM) | Selectivity Index | Reference |
| 5a | -Cl | 110 | >100 | >909 | |
| 5b | piperidin-1-yl | 0.8 | 15 | 18750 | |
| 5c | 4-phenylpiperazin-1-yl | 1.2 | >100 | >83333 | |
| 5d | 4-(4-fluorophenyl)piperazin-1-yl | 0.5 | 50 | 100000 |
The introduction of a nitro group at the 3-position was found to be crucial for the potent anti-giardial activity. Furthermore, substitution of the 6-chloro group with various piperidine and piperazine derivatives led to a dramatic increase in potency and selectivity. This suggests that the 6-position can be modified to enhance targeting of parasitic enzymes while minimizing off-target effects in host cells.
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of the core scaffold and representative derivatives.
Synthesis of this compound
The synthesis of the core scaffold typically begins with the commercially available 3,6-dichloropyridazine.
Step 1: Synthesis of 6-chloropyridazin-3-amine
A mixture of 3,6-dichloropyridazine and aqueous ammonia is heated in a sealed vessel. Upon cooling, the product precipitates and can be collected by filtration.[5]
Detailed Protocol:
-
To a stainless-steel bomb vessel, add 3,6-dichloropyridazine (10 g, 67.1 mmol) and concentrated aqueous ammonium hydroxide (100 mL).
-
Seal the vessel and heat at 110 °C for 12 hours.
-
Cool the reaction mixture to 0 °C.
-
Collect the precipitated solid by filtration and wash with cold water (2 x 15 mL) to afford 6-chloropyridazin-3-amine as a pale-yellow solid.
Step 2: Synthesis of Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate
This step involves the cyclocondensation of 6-chloropyridazin-3-amine with ethyl 3-bromo-2-oxopropanoate.
Detailed Protocol:
-
Suspend 6-chloropyridazin-3-amine (10.0 g, 77 mmol) in ethanol (30 mL) and cool to 0 °C in an ice bath.
-
Slowly add a solution of ethyl 3-bromo-2-oxopropanoate (20.07 g, 93 mmol) in ethanol (5 mL).
-
Remove the ice bath and stir the reaction mixture at room temperature for 15 minutes, then heat to 80 °C for 2 hours.
-
Cool the mixture to room temperature and collect the precipitated solid by vacuum filtration. Wash the solid with cold ethanol.
-
Suspend the solid in a saturated aqueous NaHCO3 solution and stir for 30 minutes.
-
Collect the solid by vacuum filtration, wash with water, and dry under vacuum to yield ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate.
Step 3: Hydrolysis to this compound
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Detailed Protocol:
-
Suspend ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate in a mixture of ethanol and water.
-
Add an excess of a base, such as sodium hydroxide or lithium hydroxide.
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry to obtain this compound.
General Procedure for Amide Coupling
The 2-carboxylic acid can be readily converted to a variety of amides using standard peptide coupling reagents.
Detailed Protocol:
-
Dissolve this compound in a suitable aprotic solvent (e.g., DMF or DCM).
-
Add a coupling agent (e.g., HATU, HBTU, or EDC) and a base (e.g., DIPEA or triethylamine).
-
Add the desired amine and stir the reaction mixture at room temperature until completion.
-
Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.
-
Purify the final amide derivative by column chromatography or recrystallization.
Visualizing the SAR Landscape
The following diagrams illustrate the key SAR findings for the this compound scaffold.
Caption: Key SAR insights for anticancer activity.
Caption: Key SAR insights for antiparasitic activity.
Conclusion and Future Directions
The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutics. The extensive SAR data available for this system provide a clear roadmap for medicinal chemists to design and synthesize new derivatives with enhanced potency, selectivity, and drug-like properties. The synthetic accessibility of this core and the amenability of its functional groups to a wide range of chemical transformations ensure that the exploration of its therapeutic potential is far from exhausted.
Future research in this area should focus on:
-
Kinome-wide profiling of potent anticancer derivatives to identify novel kinase targets and to better understand the basis of their selectivity.
-
Exploration of a wider range of amide and ester derivatives at the 2-position to further probe the binding pockets of target enzymes.
-
Investigation of this scaffold against other parasitic diseases to broaden its therapeutic applications.
-
In-depth pharmacokinetic and in vivo efficacy studies of the most promising lead compounds to advance them towards clinical development.
By building upon the solid foundation of existing SAR data and embracing innovative synthetic strategies, the scientific community is well-positioned to unlock the full therapeutic potential of this remarkable heterocyclic scaffold.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ETHYL 6-CHLOROIMIDAZO[1,2-B]PYRIDAZINE-2-CARBOXYLATE | 64067-99-8 [chemicalbook.com]
In Vivo Anticancer Efficacy of Imidazo[1,2-b]pyridazines: A Comparative Guide for Preclinical Research
Introduction: The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, yielding a multitude of potent kinase inhibitors with significant anticancer properties. This guide provides a comparative analysis of the in vivo validation of these compounds, offering insights into their efficacy against various cancer models and their mechanisms of action. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to inform the strategic advancement of this promising class of anticancer agents.
The successful clinical translation of Ponatinib, a multi-targeted kinase inhibitor featuring the imidazo[1,2-b]pyridazine core, has spurred extensive research into novel derivatives. These efforts have led to the discovery of compounds targeting a range of oncogenic drivers, including BCR-ABL, FMS-like tyrosine kinase 3 (FLT3), Monopolar spindle 1 (Mps1) kinase, Bruton's tyrosine kinase (BTK), and the PI3K/mTOR signaling pathway. This guide will delve into the preclinical in vivo data for representative compounds from each of these classes, providing a framework for their comparative evaluation.
Comparative In Vivo Efficacy of Imidazo[1,2-b]pyridazine Compounds
The in vivo validation of novel anticancer compounds is a critical step in their preclinical development. While direct head-to-head comparisons of different imidazo[1,2-b]pyridazine derivatives in the same experimental setting are limited in the published literature, we can draw valuable insights by comparing their performance in relevant xenograft models against standard-of-care agents.
BCR-ABL Inhibitors for Chronic Myeloid Leukemia (CML)
Ponatinib, an FDA-approved imidazo[1,2-b]pyridazine, is a potent pan-BCR-ABL inhibitor, including the gatekeeper T315I mutation that confers resistance to other tyrosine kinase inhibitors (TKIs).[1] Its in vivo efficacy has been extensively documented. In preclinical xenograft models of CML, Ponatinib has demonstrated significant tumor growth inhibition.[1]
| Compound | Target(s) | Cancer Model | Dosing Regimen | Key In Vivo Efficacy Results | Comparator(s) |
| Ponatinib | BCR-ABL (including T315I mutant) | K562 CML xenograft | Not specified in search results | Potent anti-leukemic activity. | Dasatinib |
| Dasatinib | BCR-ABL, Src family kinases | K562 CML xenograft | Not specified in search results | Standard-of-care TKI for CML. | Ponatinib |
Note: While a direct preclinical in vivo comparison was not found, clinical studies have compared the efficacy of Ponatinib and Dasatinib in Philadelphia chromosome-positive acute lymphoblastic leukemia, with Ponatinib showing superior survival outcomes.[2]
FLT3 Inhibitors for Acute Myeloid Leukemia (AML)
Mutations in the FLT3 kinase are common drivers in AML, making it a key therapeutic target.[3][4] A novel series of imidazo[1,2-b]pyridazines has shown high potency against FLT3.[3]
| Compound | Target(s) | Cancer Model | Dosing Regimen | Key In Vivo Efficacy Results | Comparator(s) |
| Compound 34f | FLT3-ITD, FLT3-D835Y | MV4-11 AML xenograft | 5 and 10 mg/kg | Markedly blocked tumor growth without adverse effects.[3] | Quizartinib |
| Quizartinib | FLT3 | MV4-11 AML xenograft | Not specified in search results | Potent and selective FLT3 inhibitor, has shown a ~50% response rate in patients with FLT3 mutations.[5][6] | Compound 34f |
Mps1 Kinase Inhibitors for Solid Tumors
Mps1 kinase is a critical component of the spindle assembly checkpoint, and its inhibition represents an attractive therapeutic strategy for cancers with chromosomal instability.[7] An imidazo[1,2-b]pyridazine-based Mps1 inhibitor, compound 27f , has been identified as an extremely potent and selective inhibitor that is orally bioavailable and active in vivo.[8]
| Compound | Target(s) | Cancer Model | Dosing Regimen | Key In Vivo Efficacy Results | Comparator(s) |
| Compound 27f | Mps1 | Not specified in search results | Orally administered | Active in vivo. | Not specified |
| CCT271850 (pyridopyrimidine) | Mps1 | DLD1 colorectal carcinoma xenograft | Not specified in search results | Moderate single-agent efficacy.[7] | N/A |
Note: While specific in vivo data for compound 27f is not detailed, the data for CCT271850 provides context for the expected in vivo performance of potent Mps1 inhibitors.
BTK Inhibitors for B-cell Malignancies
Bruton's tyrosine kinase is a key mediator of the B-cell receptor signaling pathway, making it a validated target in B-cell lymphomas. A novel imidazo[1,2-b]pyridazine derivative, TM471-1 , has been developed as a potent and highly selective irreversible BTK inhibitor.
| Compound | Target(s) | Cancer Model | Dosing Regimen | Key In Vivo Efficacy Results | Comparator(s) |
| TM471-1 | BTK | Xenograft model | 15 mg/kg | Significantly inhibited tumor growth, with complete tumor regression in 7 out of 10 mice. Advanced to Phase I clinical trials. | Ibrutinib |
| Ibrutinib | BTK | Burkitt lymphoma xenograft | Not specified in search results | Significantly prolonged survival in a preclinical model.[9] | TM471-1 |
PI3K/mTOR Dual Inhibitors
The PI3K/mTOR pathway is frequently dysregulated in various cancers. Dual inhibitors targeting both PI3K and mTOR can offer a more comprehensive pathway blockade. A novel imidazo[1,2-b]pyridazine derivative has been identified as a potent PI3K/mTOR dual inhibitor.
| Compound | Target(s) | Cancer Model | Dosing Regimen | Key In Vivo Efficacy Results | Comparator(s) |
| Compound 42 | PI3Kα, mTOR | Not specified in search results | Not specified in search results | In vivo anticancer activities were evaluated. | Everolimus |
| Everolimus | mTOR | ALL xenograft | Not specified in search results | Extended survival in a xenograft model of ALL.[10] | Dual PI3K/mTOR inhibitors |
Note: While specific in vivo data for compound 42 is not detailed, studies on other dual PI3K/mTOR inhibitors have shown their potential to be more potent than single-target mTOR inhibitors like everolimus.[10]
Key Signaling Pathways Targeted by Imidazo[1,2-b]pyridazines
The versatility of the imidazo[1,2-b]pyridazine scaffold allows for its adaptation to target various kinases involved in oncogenesis. Understanding these pathways is crucial for rational drug design and for interpreting in vivo efficacy data.
BCR-ABL Signaling in CML
The fusion protein BCR-ABL is the hallmark of CML and drives leukemogenesis through constitutive tyrosine kinase activity. This leads to the activation of multiple downstream pathways, including RAS/MAPK, JAK/STAT, and PI3K/AKT, promoting cell proliferation and survival.
References
- 1. Modeling of Chronic Myeloid Leukemia: An Overview of In Vivo Murine and Human Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the Efficacy and Safety of Ponatinib and Dasatinib in Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia With Central Nervous System Relapse: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. onclive.com [onclive.com]
- 6. hematologyandoncology.net [hematologyandoncology.net]
- 7. Characterisation of CCT271850, a selective, oral and potent MPS1 inhibitor, used to directly measure in vivo MPS1 inhibition vs therapeutic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Ibrutinib significantly inhibited Bruton's tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model. | Roth Lab [rothlab.weill.cornell.edu]
- 10. oncotarget.com [oncotarget.com]
A Comparative Guide to the Synthetic Efficiency of Routes to Imidazo[1,2-b]pyridazines
Introduction
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic nucleus, forming the core of numerous biologically active molecules.[1][2] Its significance in medicinal chemistry is highlighted by its presence in approved pharmaceuticals, most notably the multi-kinase inhibitor ponatinib (Iclusig®), used in the treatment of chronic myeloid leukemia.[1][3] The resurgence of interest in this scaffold for developing novel therapeutics, including anticancer, anti-inflammatory, and antiviral agents, has placed a premium on efficient and versatile synthetic methodologies.[1][2][3]
This guide provides a comparative analysis of the most prominent synthetic routes to the imidazo[1,2-b]pyridazine core. We will delve into the mechanistic underpinnings, practical advantages, and inherent limitations of each strategy, supported by experimental data and protocols. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to select the most efficient pathway based on criteria such as yield, substrate scope, operational simplicity, and scalability for their specific research and development goals.
Route 1: The Classical Condensation Pathway
The most traditional and widely employed method for constructing the imidazo[1,2-b]pyridazine ring system is the condensation reaction between a 3-aminopyridazine and an α-haloketone.[4][5] This approach is a variation of the Tschitschibabin reaction for related heterocycles.[6][7]
Mechanistic Rationale
The reaction proceeds via a two-step sequence: an initial SN2 reaction followed by an intramolecular cyclizative condensation.
-
N-Alkylation: The exocyclic amino group of the 3-aminopyridazine acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone to displace the halide and form an N-alkylated intermediate.
-
Intramolecular Cyclization: The intermediate then undergoes an intramolecular cyclization where a ring nitrogen attacks the carbonyl carbon.
-
Dehydration: The resulting bicyclic alcohol readily dehydrates, often under the reaction conditions, to yield the aromatic imidazo[1,2-b]pyridazine product.
A critical aspect of this synthesis is regioselectivity. When using 3-aminopyridazine, the ring nitrogen that is not adjacent to the amino group (N-2) is the most nucleophilic site.[4] Alkylation at this position hampers the desired cyclization. To circumvent this, the use of 3-amino-6-halopyridazines is highly effective. The electron-withdrawing halogen at the 6-position deactivates the adjacent N-1, thereby directing the initial alkylation to the desired N-2, leading to successful ring formation in good yields.[4]
References
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Some New Imidazo[1,2-b] Pyridazines | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 6. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Kinase Selectivity of 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic Acid Analogs
In the landscape of modern drug discovery, the pursuit of highly selective kinase inhibitors is a paramount objective.[1][2][3][4] Kinase inhibitors that can discriminate between their intended target and the vast landscape of the human kinome are more likely to exhibit a favorable safety profile with reduced off-target effects.[2] The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a multitude of potent kinase inhibitors.[5][6][7][8][9] This guide provides an in-depth comparison of the kinase selectivity profiles of a specific subclass: 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid analogs. We will delve into the experimental data that illuminates their inhibitory preferences, the structural determinants of this selectivity, and the methodologies employed to characterize their activity.
The Critical Role of Kinase Selectivity
The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes.[2] Due to the conserved nature of the ATP-binding site across many kinases, achieving selectivity can be a significant challenge.[2][4] A lack of selectivity, often termed promiscuity, can lead to undesirable side effects and toxicity.[2] Therefore, a thorough understanding of a compound's kinase selectivity profile is a critical step in the development of new therapeutics.[1][10]
The imidazo[1,2-b]pyridazine core has proven to be a versatile scaffold for developing inhibitors against a range of kinases, including PIM kinases, I-kappa B Kinase (IKKβ), Glycogen Synthase Kinase-3β (GSK-3β), and Monopolar spindle 1 (Mps1).[11][5][6][8] The substitution pattern on this heterocyclic system plays a crucial role in defining both the potency and selectivity of the resulting inhibitors.
Comparative Kinase Selectivity Profiles
The following tables summarize the kinase selectivity data for various 6-substituted imidazo[1,2-b]pyridazine analogs. While the core focus is on 6-chloro derivatives, closely related analogs are included to provide a broader understanding of structure-activity relationships (SAR).
Table 1: Selectivity Profile of Imidazo[1,2-b]pyridazine Analogs Against PIM Kinases
| Compound ID | R1-group (at C2) | R2-group (at C6) | PIM1 (IC50, nM) | PIM2 (IC50, nM) | PIM3 (IC50, nM) | Selectivity Notes | Reference |
| K00135 | -COOH | -Cl | Potent (low nM) | Less potent than PIM1 | Similar to PIM1 | Selective for PIM kinases. Interacts with the NH2-terminal lobe helix αC rather than the hinge region, contributing to selectivity.[11][12] | [11][12] |
| K00152 | Varies | -Cl | More potent than K00135 | Not specified | Not specified | [11] | |
| K00486 | Varies | -Cl | More potent than K00135 | Not specified | Not specified | [11] |
Table 2: Selectivity Profile of Imidazo[1,2-b]pyridazine Analogs as IKKβ Inhibitors
| Compound ID | Substitution at C3 | Substitution at C6 | IKKβ (IC50, µM) | Selectivity Notes | Reference |
| Analog Series | Varied aryl/heteroaryl | Varied amines | Potent | High kinase selectivity demonstrated. | [5][7] |
Table 3: Selectivity Profile of Imidazo[1,2-b]pyridazine Analogs as Mps1 Inhibitors
| Compound ID | Substitution at C2 | Substitution at C6 | Mps1 (IC50, nM) | Selectivity Notes | Reference |
| 27f | Varied | Aryl derivative | 0.70 (cellular) | Selective over a panel of 192 kinases.[8][13] | [8][13] |
Table 4: Selectivity Profile of Imidazo[1,2-b]pyridazine Analogs as Tyk2 JH2 Inhibitors
| Compound ID | Substitution at C3 | Substitution at C6 | Tyk2 JH2 (Ki, nM) | Selectivity Notes | Reference |
| 6 | Varied | (2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino | 0.015 - 0.035 | >10,000-fold selectivity for Tyk2 JH2 over a panel of 230 kinases, including Tyk2 JH1 and other JAK family members.[14] | [14] |
| 7 | Not specified | Not specified | Weak affinity | Highly selective, with only 0.5% of kinases in a 386 kinase panel being inhibited by >67% at 1 µM.[15][16] | [15][16] |
Structure-Activity Relationship (SAR) and Determinants of Selectivity
The substitutions on the imidazo[1,2-b]pyridazine scaffold are the primary drivers of kinase selectivity.
-
Substitution at the 2-position: The nature of the substituent at the C2 position, often a carboxylic acid or a derivative, significantly influences potency and can impact selectivity by interacting with specific residues in the ATP-binding pocket.
-
Substitution at the 6-position: The 6-chloro group is a common feature, and modifications at this position by introducing different aryl or amino groups have been shown to drastically alter the selectivity profile. For instance, in the case of Tyk2 inhibitors, a complex aminopyridinone substituent at C6 led to exceptional selectivity.[14]
-
Substitution at the 3-position: Optimization at the 3-position has been shown to increase inhibitory activity against IKKβ.[5] For DYRK1A inhibitors, exploration at this position was key to improving binding affinity.[17][18]
A unique binding mode was observed for imidazo[1,2-b]pyridazines targeting PIM kinases, where they interact with the N-terminal lobe αC helix instead of the typical hinge region.[11][12] This non-ATP mimetic binding is a key factor contributing to their enhanced selectivity compared to conventional type I kinase inhibitors.[11][12]
Experimental Protocol for Kinase Selectivity Profiling
A crucial aspect of characterizing any kinase inhibitor is to determine its selectivity profile across a broad panel of kinases. A common and robust method for this is a kinase panel screening assay.
Protocol: In Vitro Kinase Selectivity Profiling using a Luminescent ADP-Glo™ Assay
This protocol is a generalized procedure based on commercially available kinase profiling systems.[19][20]
Objective: To determine the inhibitory activity of a this compound analog against a panel of purified kinases.
Materials:
-
Test compound (solubilized in DMSO)
-
Kinase panel (e.g., Promega's Kinase Selectivity Profiling Systems)[19]
-
Substrate specific for each kinase
-
ATP
-
Kinase reaction buffer
-
ADP-Glo™ Reagent
-
Kinase-Glo® Max Reagent
-
384-well plates (white, low-volume)
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Further dilute the compound in the kinase reaction buffer to achieve the desired final assay concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid interference.
-
-
Kinase Reaction Setup:
-
Add the diluted compound or vehicle control (DMSO in buffer) to the wells of a 384-well plate.
-
Add the specific kinase and its corresponding substrate to each well. The kinases are often provided in strips for ease of use.[19][20]
-
Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for each respective kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes). This allows the kinase reaction to proceed.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Luminescence Generation:
-
Add Kinase-Glo® Max Reagent to each well to convert the generated ADP into ATP, which then drives a luciferase reaction, producing a luminescent signal.
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The amount of light generated is proportional to the amount of ADP produced, which is inversely proportional to the inhibitory activity of the compound.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.
-
Visualizing Signaling Pathways and Workflows
PIM Kinase Signaling Pathway
PIM kinases are serine/threonine kinases that play a role in cell survival and proliferation. Their downstream targets include proteins involved in apoptosis and translation.
Caption: PIM kinase signaling pathway and point of inhibition.
Experimental Workflow for Kinase Selectivity Profiling
The following diagram illustrates the key steps in determining the kinase selectivity profile of a novel compound.
References
- 1. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Strategy toward Kinase-Selective Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. (Open Access) Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity (2007) | Vanda Pogacic | 201 Citations [scispace.com]
- 13. Collection - Discovery of Imidazo[1,2âb]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 14. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 17. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 18. Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Kinase Selectivity Profiling System: General Panel Protocol [promega.jp]
- 20. researchgate.net [researchgate.net]
Decoding Cross-Reactivity: A Comparative Guide to Profiling Imidazo[1,2-b]pyridazine-Based Inhibitors
For researchers, scientists, and drug development professionals navigating the intricate landscape of kinase inhibitor discovery, the imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure, yielding potent inhibitors against a range of therapeutically relevant kinases.[1][2][3] However, the promise of on-target efficacy is invariably shadowed by the challenge of off-target activity. A thorough understanding and meticulous evaluation of an inhibitor's cross-reactivity profile are not merely academic exercises; they are critical determinants of a drug candidate's therapeutic window and ultimate clinical success. This guide provides an in-depth comparison of key methodologies for assessing the cross-reactivity of imidazo[1,2-b]pyridazine-based inhibitors, grounded in experimental data and field-proven insights.
The Imperative of Selectivity Profiling
The human kinome comprises over 500 kinases, many of which share significant structural homology within their ATP-binding pockets.[4] This conservation presents a formidable challenge in designing truly selective inhibitors.[4] Off-target interactions can lead to a spectrum of undesirable outcomes, from confounding experimental results in preclinical studies to severe adverse events in patients. Therefore, a multi-faceted approach to cross-reactivity profiling is essential to build a comprehensive safety and efficacy profile for any novel imidazo[1,2-b]pyridazine-based inhibitor.
Comparative Analysis of Cross-Reactivity Profiling Methodologies
The choice of assay for profiling inhibitor selectivity is a critical decision in the drug discovery cascade. Each method offers a unique lens through which to view a compound's interaction with the proteome. Here, we compare the three most widely adopted approaches: large-scale biochemical kinase profiling, cellular target engagement assays, and broad pharmacology safety screening.
| Feature | Biochemical Kinase Profiling (e.g., Kinome Scan) | Cellular Thermal Shift Assay (CETSA) | Broad Pharmacology Screening (e.g., Eurofins SafetyScreen) |
| Principle | Measures direct inhibition of a large panel of purified, recombinant kinases. | Quantifies ligand-induced thermal stabilization of target proteins in a cellular context.[5][6] | Assesses binding or functional activity against a diverse panel of non-kinase targets (GPCRs, ion channels, etc.).[7] |
| Primary Output | IC50 or Kd values against hundreds of kinases. | Thermal shift (ΔTm) and dose-response curves for target engagement in cells. | Percent inhibition or IC50 values against a broad range of safety-relevant targets. |
| Physiological Relevance | Moderate; lacks cellular context (e.g., ATP concentration, protein complexes).[4] | High; measures target engagement in intact cells or tissues, accounting for cell permeability and intracellular environment.[8] | High; identifies potential for off-target effects that could translate to in vivo toxicities. |
| Throughput | High; capable of screening against hundreds of kinases simultaneously. | Lower to moderate; can be adapted for higher throughput but is generally more complex than biochemical screens. | High; designed for screening large numbers of compounds against a defined panel. |
| Strengths | - Provides a broad, quantitative overview of kinome-wide selectivity.- Highly sensitive and reproducible.- Ideal for initial selectivity assessment and SAR studies. | - Directly confirms target engagement in a physiological setting.- Can identify downstream effects of target binding.- Does not require modified compounds or proteins. | - Proactively identifies potential safety liabilities.- Broad target coverage beyond the kinome.- Standardized panels for regulatory submissions. |
| Limitations | - May not reflect cellular potency due to lack of physiological context.- Can miss inhibitors that bind to inactive kinase conformations or allosteric sites not present in the recombinant protein. | - Not all protein-ligand interactions result in a significant thermal shift.- Can be technically challenging and lower throughput.- May not provide a global view of selectivity across the entire kinome. | - Does not provide information on kinase selectivity.- Typically performed at a single high concentration, which may not be physiologically relevant. |
Experimental Deep Dive: Protocols and Rationale
A robust cross-reactivity assessment integrates data from multiple orthogonal assays. Below are detailed protocols for key methodologies, accompanied by insights into the rationale behind critical steps.
Protocol 1: In Vitro Kinase Panel Screening
This protocol outlines a typical workflow for assessing the selectivity of an imidazo[1,2-b]pyridazine-based inhibitor against a broad panel of kinases using a fluorescence-based detection method.
Causality Behind Experimental Choices: The use of purified recombinant kinases allows for the direct measurement of inhibitor potency against each target without the confounding variables of a cellular environment.[8] The choice of ATP concentration, often near the Km for each kinase, is critical for obtaining physiologically relevant IC50 values.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point serial dilution of the imidazo[1,2-b]pyridazine inhibitor in DMSO, typically starting from 100 µM.
-
Assay Plate Preparation: In a 384-well plate, dispense the diluted inhibitor, positive controls (known inhibitors), and negative controls (DMSO vehicle).
-
Kinase and Substrate Addition: Add the specific kinase and its corresponding fluorescently labeled peptide substrate to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP at a concentration near the Km for each respective kinase.
-
Incubation: Incubate the plate at room temperature for a predetermined time, ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by adding a solution containing EDTA, which chelates the Mg2+ required for kinase activity.
-
Signal Detection: Read the plate on a fluorescence plate reader to quantify the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value for each kinase by fitting the data to a dose-response curve.
Data Interpretation: The selectivity of the inhibitor is often quantified using a Selectivity Score (S-score) . For example, S(1µM) is the number of kinases inhibited by more than a certain threshold (e.g., 90%) at a 1µM concentration, divided by the total number of kinases tested. A lower S-score indicates higher selectivity.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a more physiologically relevant setting.[5][6]
Causality Behind Experimental Choices: This assay is predicated on the principle that the binding of a ligand increases the thermal stability of its target protein.[6] By heating intact cells treated with the inhibitor and measuring the amount of soluble target protein remaining, we can infer direct target engagement.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat the cells with the imidazo[1,2-b]pyridazine inhibitor or vehicle (DMSO) for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include an unheated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant (soluble fraction) and determine the protein concentration.
-
Western Blotting: Analyze the soluble protein fractions by SDS-PAGE and Western blot using an antibody specific for the target kinase.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting temperature (Tm) in the presence of the inhibitor indicates target engagement.
Isothermal Dose-Response CETSA: To determine the potency of target engagement in cells, an isothermal dose-response experiment can be performed. Cells are treated with a range of inhibitor concentrations and heated at a single, optimized temperature. The resulting dose-response curve yields an EC50 value for target stabilization.
Visualizing the Data and Pathways
To effectively communicate the complex data generated from cross-reactivity studies, visual aids are indispensable.
Kinase Selectivity Profile
The results from a kinase panel screen are often visualized on a kinome dendrogram, providing an intuitive representation of the inhibitor's selectivity across the kinase family tree.
Caption: Kinome dendrogram illustrating inhibitor selectivity.
Experimental Workflow Comparison
A flowchart can effectively delineate the key steps and decision points in the cross-reactivity profiling workflow.
References
- 1. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of imidazo[1,2- b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Haspin: a newly discovered regulator of mitotic chromosome behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
The Rise of Imidazo[1,2-b]pyridazines: A Comparative Analysis Against the Veteran Antimalarial, Chloroquine
A Senior Application Scientist's In-Depth Technical Guide for Researchers in Drug Development
The relentless evolution of drug resistance in Plasmodium falciparum, the deadliest malaria parasite, necessitates a continuous search for novel chemotherapeutics. For decades, chloroquine was the cornerstone of malaria treatment, but its efficacy has been severely compromised by widespread resistance. This has spurred the exploration of new chemical scaffolds with unique mechanisms of action. Among the promising newcomers are the imidazo[1,2-b]pyridazine derivatives, a class of heterocyclic compounds demonstrating potent antiplasmodial activity. This guide provides a comprehensive comparison of the antimalarial performance of imidazo[1,2-b]pyridazine derivatives against chloroquine, supported by experimental data and detailed protocols to aid researchers in this critical field.
The Landscape of Chloroquine Resistance and the Need for Innovation
Chloroquine, a 4-aminoquinoline, functions by accumulating in the acidic food vacuole of the parasite.[1][2] Inside this organelle, it inhibits the polymerization of toxic heme, a byproduct of hemoglobin digestion, into non-toxic hemozoin.[3] This leads to a buildup of free heme, which induces oxidative stress and parasite death.[3] However, resistance, primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT), allows the parasite to expel chloroquine from the food vacuole, rendering the drug ineffective.[4][5] This widespread resistance has created an urgent need for novel antimalarials that can bypass these resistance mechanisms.
Imidazo[1,2-b]pyridazines have emerged as a promising scaffold in medicinal chemistry, with derivatives showing a range of biological activities, including as kinase inhibitors.[6][7] Their potential as antimalarial agents stems from their demonstrated ability to inhibit parasitic kinases, offering a different mode of action compared to traditional quinoline-based drugs.[8][9]
Comparative In Vitro Efficacy: A Head-to-Head Analysis
The cornerstone of antimalarial drug discovery is the in vitro assessment of a compound's ability to inhibit parasite growth. The 50% inhibitory concentration (IC50) is a key metric, with lower values indicating higher potency. A direct comparison of IC50 values for imidazo[1,2-b]pyridazine derivatives and chloroquine against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum is essential to evaluate their potential.
Recent studies on 3,6-diarylated imidazo[1,2-b]pyridazines have provided crucial comparative data.[1] A lead compound from this class, herein referred to as IMBP-1 , has shown exceptional potency against both the CQS NF54 strain and the CQR K1 strain of P. falciparum.[1]
| Compound | P. falciparum Strain | IC50 (nM) | Resistance Index (RI)a |
| IMBP-1 | NF54 (CQS) | 7.3 | 0.86 |
| K1 (CQR) | 6.3 | ||
| IMBP-2 (Analogue) | NF54 (CQS) | 673 | 0.74 |
| K1 (CQR) | 499 | ||
| Chloroquine | NF54 (CQS) | ~13.5b | ~19.3 |
| K1 (CQR) | ~260b | ||
| a Resistance Index (RI) = IC50 (Resistant Strain) / IC50 (Sensitive Strain). A lower RI indicates less cross-resistance. | |||
| b Chloroquine IC50 values were converted from ng/mL to nM for comparison (Molar mass of Chloroquine: 319.87 g/mol ).[1] |
The data clearly illustrates the primary advantage of the imidazo[1,2-b]pyridazine scaffold. IMBP-1 not only exhibits low nanomolar potency but also maintains this high level of activity against the chloroquine-resistant K1 strain, as evidenced by its low resistance index of 0.86.[1] This is in stark contrast to chloroquine, which shows a significant loss of potency against the K1 strain, with a resistance index of approximately 19.3.[1] This suggests that the mechanism of action of imidazo[1,2-b]pyridazines is distinct from that of chloroquine and is not affected by the PfCRT-mediated resistance mechanism. While analogue IMBP-2 is less potent than the lead compound, it still demonstrates efficacy against the resistant strain.[1]
Cytotoxicity and Selectivity: A Critical Safety Checkpoint
An ideal antimalarial drug must be selectively toxic to the parasite with minimal effects on host cells. Cytotoxicity is typically assessed against mammalian cell lines, and the 50% cytotoxic concentration (CC50) is determined. The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a crucial indicator of a drug's therapeutic window.
| Compound Class | Cell Line | CC50 (µM) |
| Imidazo[1,2-b]pyridazines | IMR-32 (Human Neuroblastoma) | >100 (for some derivatives) |
| HepG2 (Human Hepatoma) | >7.8 (for a nitro derivative) | |
| Chloroquine | Various | Can be hepatotoxic at ~30 µM |
While direct CC50 data for the most potent antiplasmodial imidazo[1,2-b]pyridazines is not available in the compared study, related compounds from this class have shown low cytotoxicity against various human cell lines.[2] For instance, some derivatives exhibited CC50 values greater than 100 µM against the IMR-32 human neuroblastoma cell line.[2] A nitro-substituted imidazo[1,2-b]pyridazine showed a CC50 of over 7.8 µM against HepG2 human liver cells. Chloroquine, on the other hand, is known to have a narrower therapeutic window and can exhibit hepatotoxicity at concentrations around 30 µM.
A high selectivity index is paramount. For a compound like IMBP-1 with an IC50 of around 7 nM, a CC50 of even 10 µM would yield a highly favorable SI of over 1400, indicating a wide margin between therapeutic and toxic concentrations.
In Vivo Efficacy: From the Bench to Preclinical Models
Promising in vitro activity must translate to efficacy in a living organism. Rodent malaria models, such as Plasmodium berghei-infected mice, are standard for the initial in vivo evaluation of antimalarial drug candidates.
The lead imidazo[1,2-b]pyridazine compound, IMBP-1 , has demonstrated good oral efficacy in a P. berghei-infected mouse model, achieving 98% parasite suppression at a dosing regimen of 50 mg/kg administered four times.[1] While a direct comparative in vivo study with chloroquine under the same conditions is not detailed in the primary source, chloroquine is typically effective at lower doses in sensitive parasite models. However, the key takeaway is the proof-of-concept that imidazo[1,2-b]pyridazines can be orally bioavailable and effective in vivo.
Experimental Methodologies: A Guide for the Bench Scientist
To ensure the reproducibility and validity of these findings, it is crucial to adhere to standardized experimental protocols. Below are detailed methodologies for the key assays discussed.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay measures parasite DNA content as an indicator of parasite proliferation.
Workflow Diagram:
Caption: Workflow for the SYBR Green I-based in vitro antiplasmodial assay.
Step-by-Step Protocol:
-
Parasite Culture: Maintain asynchronous P. falciparum cultures (e.g., NF54, K1) in human O+ erythrocytes in RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).
-
Synchronization: Synchronize parasite cultures to the ring stage using 5% D-sorbitol treatment.
-
Compound Preparation: Prepare serial dilutions of the test compounds (imidazo[1,2-b]pyridazines and chloroquine) in a 96-well microtiter plate.
-
Assay Initiation: Add the synchronized ring-stage parasite culture to the wells to achieve a final hematocrit of 2% and a parasitemia of 0.5%.
-
Incubation: Incubate the plates for 72 hours under the same culture conditions.
-
Lysis and Staining: After incubation, lyse the red blood cells and stain the parasite DNA by adding a lysis buffer containing SYBR Green I dye.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Determine the IC50 values by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow Diagram:
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed a mammalian cell line (e.g., HepG2, HEK293) in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to attach overnight.
-
Compound Addition: Replace the medium with fresh medium containing serial dilutions of the test compounds.
-
Incubation: Incubate the cells for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the CC50 value from the dose-response curve.
Conclusion and Future Directions
The experimental evidence strongly suggests that imidazo[1,2-b]pyridazine derivatives represent a highly promising class of antimalarial drug candidates. Their key advantages over chloroquine include:
-
Potent activity against chloroquine-resistant strains of P. falciparum , indicating a novel mechanism of action that circumvents existing resistance pathways.
-
A potentially wider therapeutic window , with evidence of low cytotoxicity against mammalian cell lines.
-
Demonstrated in vivo efficacy in rodent models, providing a solid foundation for further preclinical development.
While the lead compounds in the imidazo[1,2-b]pyridazine series are highly potent, further optimization is needed to address potential liabilities such as solubility and off-target effects (e.g., hERG inhibition) to identify a candidate suitable for clinical development.[1] Continued exploration of this chemical scaffold, guided by robust structure-activity relationship (SAR) studies, holds significant promise in the global fight against malaria.
References
- 1. Antiplasmodial imidazopyridazines: structure–activity relationship studies lead to the identification of analogues with improved solubility and hERG profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological evaluation and structure-activity relationships of imidazole-based compounds as antiprotozoal agents [iris.uniroma3.it]
- 4. Structure-activity and structure-property relationships of antimalarial pyrimido[1,2-a]benzimidazoles, imidazo[1,2-a]pyridines, and imidazo[1,2-a]pyrimidines [open.uct.ac.za]
- 5. Emerging therapeutics: The imidazo[1,2-b]pyridazine scaffold as a novel drug candidate for eumycetoma, a neglected tropical disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structure-Activity Relationship Studies of Antimalarial Plasmodium Proteasome Inhibitors─Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid: A Guide for Laboratory Professionals
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid. As a chlorinated heterocyclic compound used in pharmaceutical research and development, its disposal requires meticulous attention to safety and regulatory protocols to protect both laboratory personnel and the environment. This document is designed to be a preferred resource, offering clarity and actionable intelligence that goes beyond standard product information.
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
Before any disposal activities commence, a thorough understanding of the compound's hazards is paramount. This compound is classified as a hazardous chemical.[1] The primary risks associated with this compound are:
-
Skin Irritation (Category 2): Direct contact can cause skin irritation.[1]
-
Serious Eye Irritation (Category 2): Poses a significant risk of serious eye irritation upon contact.[1]
-
Respiratory Irritation (Category 3): Inhalation of dust may lead to respiratory system irritation.[1]
Combustion of this compound may produce hazardous byproducts, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride gas.[1] This chemical profile necessitates the stringent handling and disposal procedures outlined in this guide.
Table 1: Hazard Summary for this compound
| Hazard Classification | Category | Description | Source |
| Skin Corrosion/Irritation | 2 | Causes skin irritation | [1] |
| Serious Eye Damage/Irritation | 2 | Causes serious eye irritation | [1] |
| Specific target organ toxicity (single exposure) | 3 | May cause respiratory irritation | [1] |
Pre-Disposal: Engineering and Administrative Controls
Proper disposal begins with proper handling and storage. The following controls are essential to minimize exposure and prevent accidental release.
-
Engineering Controls: All handling of this compound, including weighing and preparing for disposal, should be conducted in a certified chemical fume hood to prevent inhalation of dust.[2][3]
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes:
-
Segregation: Store this compound away from incompatible materials. While specific incompatibility data is limited, as a general precaution for chlorinated organic acids, store separately from strong bases and oxidizing agents.[5]
Step-by-Step Disposal Protocol
The disposal of this compound must comply with federal, state, and local regulations, primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7]
Step 1: Waste Characterization
While this specific compound may not be explicitly listed as a "U" or "P" series hazardous waste by the EPA, it must be treated as hazardous waste due to its characteristics and composition.[1][8] As a halogenated organic compound, it falls under the broader category of wastes that require special handling.[3]
Step 2: Containerization
-
Select a Compatible Container: Use a designated hazardous waste container that is chemically compatible with the compound. High-density polyethylene (HDPE) or glass containers with secure, screw-on caps are appropriate.[5][6] The container must be in good condition, free from leaks or damage.[6]
-
Labeling: The container must be clearly and accurately labeled. The label should include:
Step 3: Waste Accumulation
-
Solid Waste: Collect solid this compound waste, including any contaminated items like weighing paper or disposable spatulas, in the designated solid hazardous waste container.[10]
-
Solutions: If the compound is in solution, it should be collected in a designated liquid hazardous waste container for halogenated organic compounds.[3][11] Do not mix with non-halogenated solvent waste.[3]
-
Contaminated Lab Debris: Gloves, paper towels, and other disposable items contaminated with the compound should be placed in a separate, clearly labeled container for hazardous solid waste.[10]
-
Empty Containers: The original container of this compound must also be disposed of as hazardous waste unless it has been triple-rinsed. The first rinseate must be collected as hazardous waste.[12]
Step 4: Storage
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][9]
-
The SAA should be under the direct control of laboratory personnel and located at or near the point of generation.[7]
-
Ensure secondary containment is used for liquid waste containers to prevent spills.[6]
Step 5: Final Disposal
-
Engage a Licensed Professional: The final disposal of the hazardous waste must be handled by a licensed and reputable hazardous waste disposal company.[4] Do not attempt to dispose of this chemical down the drain or in regular trash.[1][3]
-
Documentation: Maintain accurate records of the waste generated and its disposal, in accordance with your institution's policies and regulatory requirements.
Emergency Procedures
In the event of a spill or exposure, immediate action is critical.
-
Spill:
-
Evacuate the immediate area and alert colleagues.
-
If safe to do so, and you are trained, contain the spill.
-
For a solid spill, carefully sweep up the material to avoid creating dust and place it in a labeled hazardous waste container.[1]
-
Follow your institution's specific spill response procedures.
-
-
Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[1]
-
Skin: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[1]
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Decision workflow for handling and disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 4. aaronchem.com [aaronchem.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. epa.gov [epa.gov]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. Handling Waste – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 11. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
